Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQMVMIANXDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469916 | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141573-95-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Significance of a Fluorinated Pyrazole Core
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pivotal intermediate in the agrochemical industry, particularly in the synthesis of a modern class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] The presence of the difluoromethyl group at the 3-position of the pyrazole ring is crucial for the biological activity of these fungicides, which target the mitochondrial respiratory chain in fungi.[2] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different methodologies. The content is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Comparative Overview of Synthetic Strategies
Several synthetic pathways to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as starting material availability, scalability, cost-effectiveness, and the desired purity of the final product. Here, we will delve into two prominent and mechanistically distinct approaches:
-
Route 1: The Claisen Condensation and Knorr Cyclization Approach: This classic and widely employed method builds the pyrazole ring from acyclic precursors.
-
Route 2: The Multi-step Synthesis from 1,3-Dimethylpyrazole: This pathway involves the functionalization of a pre-existing pyrazole ring system.
The following table provides a high-level comparison of these two primary routes:
| Feature | Route 1: Claisen Condensation & Knorr Cyclization | Route 2: From 1,3-Dimethylpyrazole |
| Starting Materials | Ethyl difluoroacetate, Ethyl acetate, Triethyl orthoformate, Methylhydrazine | 1,3-Dimethylpyrazole |
| Key Transformations | Claisen condensation, Knorr pyrazole synthesis | Halogenation, Bromination, Hydrolysis, Fluorination, Grignard reaction |
| Reported Advantages | Well-established, utilizes common starting materials | High purity of the final product, avoids isomeric mixtures |
| Potential Challenges | Potential for isomer formation during cyclization | Longer synthetic sequence, use of hazardous reagents |
Route 1: Synthesis via Claisen Condensation and Knorr Pyrazole Synthesis
This synthetic strategy is a cornerstone in the production of this compound. It involves the initial formation of a β-ketoester through a Claisen condensation, followed by the construction of the pyrazole ring via a Knorr-type cyclization reaction with methylhydrazine.
Mechanistic Insights
The Knorr pyrazole synthesis is a robust and versatile method for constructing pyrazole rings.[2] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound (in this case, an intermediate derived from the β-ketoester) with a hydrazine derivative. The initial step is the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the stable aromatic pyrazole ring.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis via Claisen condensation and Knorr cyclization.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of the Sodium Enolate of Ethyl 2,2-difluoroacetoacetate
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
A solution of ethyl difluoroacetate and ethyl acetate in anhydrous THF is added dropwise to the cooled suspension under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of hydrogen gas ceases.
-
The resulting slurry containing the sodium enolate is used directly in the next step.
Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
The slurry from the previous step is cooled to 0 °C.
-
A mixture of triethyl orthoformate and acetic anhydride is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is then heated at reflux for several hours.
-
After cooling, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol ether.
Step 3: Synthesis of this compound
-
The crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is dissolved in a suitable solvent such as ethanol.
-
The solution is cooled to 0 °C, and methylhydrazine is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.
Route 2: Synthesis from 1,3-Dimethylpyrazole
This alternative approach begins with a pre-formed pyrazole ring and introduces the required functional groups through a series of transformations. This method can offer advantages in terms of regioselectivity, potentially avoiding the formation of isomers that can occur in the Knorr synthesis.[3]
Mechanistic Insights
This multi-step synthesis relies on a sequence of well-established organic reactions. The initial halogenation directs the subsequent functionalization steps. A key step is the Grignard reaction, where a magnesium-halogen exchange is followed by carboxylation with ethyl chloroformate to introduce the ester functionality. The formation of the Grignard reagent involves the insertion of magnesium into the carbon-halogen bond, creating a highly nucleophilic organometallic species.[4][5][6][7]
Experimental Workflow: Route 2
Caption: Workflow for the synthesis starting from 1,3-dimethylpyrazole.
Detailed Experimental Protocol: Route 2
Step 1: Halogenation of 1,3-Dimethylpyrazole
-
To a solution of 1,3-dimethylpyrazole in a suitable solvent (e.g., ethanol or a mixture of water and ethanol), add the halogenating agent (e.g., bromine or iodine) portion-wise at a controlled temperature (e.g., 5-20 °C).[8]
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by gas chromatography (GC).
-
The reaction is quenched with a solution of sodium thiosulfate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the 4-halo-1,3-dimethyl-1H-pyrazole.
Step 2: Synthesis of 4-Halo-1-methyl-1H-pyrazole-3-carbaldehyde
-
The 4-halo-1,3-dimethyl-1H-pyrazole is dissolved in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
-
N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.
-
The mixture is heated to reflux for several hours.
-
After cooling, the succinimide byproduct is filtered off.
-
The filtrate is then treated with hexamethylenetetramine followed by acidic hydrolysis to yield the aldehyde.
Step 3: Synthesis of 4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole
-
The 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde is dissolved in an anhydrous chlorinated solvent and cooled to a low temperature (e.g., -5 to 0 °C).
-
A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise.
-
The reaction is stirred at a low temperature for an extended period (e.g., 36 hours).
-
The reaction is carefully quenched with a saturated solution of sodium bicarbonate.
-
The product is extracted, and the organic layer is dried and concentrated. Purification by distillation under reduced pressure yields the desired difluoromethylated pyrazole.
Step 4: Synthesis of this compound via Grignard Reaction
-
In a flame-dried flask under a nitrogen atmosphere, a solution of the 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole in anhydrous THF is prepared.
-
The solution is cooled, and a Grignard reagent such as isopropylmagnesium chloride is added dropwise.
-
The mixture is stirred for a period to allow for the magnesium-halogen exchange.
-
The reaction is then cooled to a lower temperature, and ethyl chloroformate is added dropwise.
-
After stirring, the reaction is quenched with a saturated solution of ammonium chloride.
-
The product is extracted, and the organic layer is dried, concentrated, and purified by distillation under reduced pressure to give the final product.[9]
Safety Considerations
The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ethyl difluoroacetate: This reagent is a flammable liquid and vapor. It can cause severe skin burns and eye damage.[9][10][11]
-
Methylhydrazine: This compound is highly toxic and a suspected carcinogen. It can be fatal if inhaled, swallowed, or absorbed through the skin.[3][12][13][14]
-
Sodium Hydride: This is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled with care to avoid inhalation or contact with skin and eyes.
-
Diethylaminosulfur Trifluoride (DAST): DAST is a corrosive and moisture-sensitive reagent that can release toxic and corrosive fumes.
-
Grignard Reagents: These are highly reactive and moisture-sensitive. They can ignite spontaneously in air.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][9][10][11][12][13][14][15]
Conclusion and Future Perspectives
The synthesis of this compound is a well-elucidated area of organic chemistry, driven by its importance in the agrochemical sector. Both the Claisen condensation/Knorr cyclization and the functionalization of a pre-existing pyrazole ring offer viable routes to this key intermediate. While the former is a more convergent approach, the latter can provide better control over regioselectivity.
Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as the use of flow chemistry, greener solvents, and catalytic systems that minimize waste and improve safety. As the demand for effective and selective fungicides continues to grow, the optimization of the synthesis of this and related fluorinated pyrazoles will remain a topic of significant interest for both academic and industrial researchers.
References
- 1. Ethyl difluoroacetate - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. grignard reagent formation: Topics by Science.gov [science.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. gfl.co.in [gfl.co.in]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic intermediate in the synthesis of a significant class of modern fungicides. These fungicides act as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and the biochemical mechanism of action of fungicides derived from this pyrazole core. Detailed experimental protocols for its synthesis and the assessment of succinate dehydrogenase inhibition are presented, alongside visualizations of the relevant biochemical pathways and experimental workflows to support research and development in agrochemicals and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | [1] |
| Molecular Weight | 204.17 g/mol | [1] |
| CAS Number | 141573-95-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 61-65 °C | [2] |
| Boiling Point | 120 °C at 0.75 mmHg | [2] |
| Solubility | Soluble in Methanol | [2] |
| IUPAC Name | This compound | [1] |
Synthesis
The synthesis of this compound has been described in several patents, with various approaches to achieve high purity and yield. A common synthetic route involves the cyclization of a diketone precursor with methylhydrazine. Below is a representative multi-step synthesis protocol adapted from patent literature.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-dimethylpyrazole
-
Bromine or Iodine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Hexamethylenetetramine
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Grignard reagent (e.g., isopropylmagnesium chloride)
-
Ethyl chloroformate
-
Appropriate solvents (e.g., ethanol, dichloromethane, diethyl ether)
Procedure:
-
Halogenation of 1,3-dimethylpyrazole: To a solution of 1,3-dimethylpyrazole in a suitable solvent such as ethanol, add a halogenating agent (e.g., bromine) dropwise at a controlled temperature (e.g., 5-10°C). The reaction is monitored by gas chromatography (GC) until completion to yield 4-halo-1,3-dimethyl-1H-pyrazole.[2]
-
Bromination and Hydrolysis: The 4-halo-1,3-dimethyl-1H-pyrazole is then reacted with a brominating agent like NBS in the presence of a radical initiator such as AIBN. The resulting intermediate is hydrolyzed using hexamethylenetetramine to produce 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde.[3]
-
Fluorination: The aldehyde is then fluorinated to introduce the difluoromethyl group. This is typically achieved using a fluorinating agent like DAST in an appropriate solvent such as dichloromethane at a low temperature (e.g., -5°C to 0°C). The reaction progress is monitored by GC, and upon completion, the product, 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole, is isolated.[3]
-
Carboxylation: The final step involves the formation of the ethyl carboxylate group. The 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole is treated with a Grignard reagent to form a pyrazole-magnesium halide intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The product is purified by distillation under reduced pressure.[3]
Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity. Expected analytical data includes:
-
¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the pyrazole ring (singlet), the pyrazole ring proton (singlet), and the difluoromethyl group (triplet).
-
¹³C NMR: Resonances for the carbons of the ethyl group, the pyrazole ring, the methyl group, and the difluoromethyl group (triplet due to C-F coupling).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Synthesis Workflow
Caption: A multi-step synthesis of the target compound.
Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound serves as a precursor to a range of potent succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides target and inhibit the activity of succinate dehydrogenase (also known as Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[5]
The inhibition of SDH disrupts cellular respiration in fungi, leading to a cascade of events:
-
Interruption of the Electron Transport Chain: By blocking the transfer of electrons from succinate to ubiquinone, the production of ATP via oxidative phosphorylation is severely hampered.[5]
-
Disruption of the TCA Cycle: The inhibition of succinate oxidation to fumarate leads to an accumulation of succinate.
-
Induction of a Pseudohypoxic State: The accumulation of succinate in the cytoplasm inhibits prolyl hydroxylase (PHD) enzymes. This leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a transcription factor that is normally degraded in the presence of oxygen. The stabilization of HIF-1α triggers a hypoxic response even under normoxic conditions, a phenomenon known as pseudohypoxia.[6][7][8]
Signaling Pathway of SDH Inhibition
References
- 1. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. Complex II Biology in Aging, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Fungicides: A Technical Guide to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
An In-Depth Analysis for Chemical Researchers and Agrochemical Innovators
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, identified by its CAS number 141573-95-7, stands as a pivotal intermediate in the synthesis of a powerful class of modern agricultural fungicides.[1][2] This fluorinated pyrazole derivative is the foundational building block for numerous succinate dehydrogenase inhibitor (SDHI) fungicides, which are crucial for managing a wide spectrum of fungal diseases in vital crops.[2][3] This guide offers a comprehensive technical overview of its synthesis, properties, and profound impact on the development of advanced crop protection agents.
Core Chemical and Physical Characteristics
Commonly abbreviated as DFMMP, this compound is a white to off-white crystalline solid. Its defining structural features include a pyrazole ring, a difluoromethyl group at the 3-position, a methyl group on the nitrogen at the 1-position, and an ethyl carboxylate group at the 4-position.[2][4] The presence of the difluoromethyl group is particularly significant, as it enhances the biological activity of the resulting fungicides.[2]
| Property | Value | Source(s) |
| CAS Number | 141573-95-7 | [5] |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | [2][4] |
| Molecular Weight | 204.17 g/mol | [2][4] |
| Melting Point | 61.0 to 65.0 °C | |
| Boiling Point | 120 °C at 0.75 mmHg | |
| Appearance | White to light yellow powder/crystal |
Below is the chemical structure of this compound.
Caption: Chemical structure and properties of the topic compound.
Synthesis Methodologies: A Strategic Overview
The synthesis of this compound is a critical process, with various routes developed to optimize yield, purity, and cost-effectiveness for large-scale production.[3][6] A prevalent and effective method involves the cyclization of a key precursor with methylhydrazine.[2]
A common synthetic pathway begins with the Claisen condensation of ethyl difluoroacetate, which is then cyclized with methylhydrazine.[2] This regioselective reaction yields the desired pyrazole ring structure.[2]
An alternative patented method starts with 1,3-dimethylpyrazole.[7] This raw material undergoes halogenation, followed by a series of reactions including bromination and hydrolysis to form an aldehyde intermediate.[7] This intermediate is then fluorinated and subsequently reacts with a Grignard reagent and ethyl chloroformate to produce the final product with high purity, often exceeding 99.5%.[7]
Representative Synthesis Workflow
The following diagram illustrates a generalized synthesis route, highlighting the key transformations.
Caption: Generalized workflow for the synthesis of the target molecule.
The Gateway to Advanced Fungicides
The primary and most significant application of this compound is its role as a crucial intermediate in the manufacture of SDHI fungicides.[1][2] These fungicides are highly effective against a broad range of plant pathogens.[1]
Notable SDHI fungicides derived from this intermediate include:
These active ingredients are formulated into commercial products used to protect crops such as cereals, cotton, and vegetables from diseases like septoria leaf blotch and early blight.[1]
Mechanism of Action: Disrupting Fungal Respiration
The fungicides synthesized from this pyrazole derivative function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the fungus's energy production, ultimately leading to cell death.[2]
The core pyrazole carboxamide structure, derived from the hydrolysis of the ethyl ester to its corresponding carboxylic acid—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid—is essential for this activity.[1][3] This acid is then coupled with various aniline moieties to create the final fungicidal molecules.
Caption: From intermediate to fungicidal action.
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or inhaled.[5][8] It can also cause skin and serious eye irritation, as well as respiratory irritation.[5][8]
Recommended safety precautions include:
-
Use in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[5][9]
-
Avoid breathing dust and direct contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
-
Store in a cool, well-ventilated place with the container tightly closed.[8]
In case of spills, it is important to clean them up immediately using dry procedures to avoid generating dust and to prevent the material from entering drains or waterways.[5]
Conclusion
This compound is more than just a chemical compound; it is a cornerstone of modern agricultural chemistry. Its unique structure, particularly the difluoromethyl group, has enabled the development of highly effective SDHI fungicides that play a critical role in global food security. A thorough understanding of its synthesis, properties, and applications is therefore indispensable for researchers and professionals in the agrochemical and pharmaceutical industries, paving the way for the next generation of crop protection solutions.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 141573-95-7 | Benchchem [benchchem.com]
- 3. thieme.de [thieme.de]
- 4. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
Structure elucidation of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Significance of a Fluorinated Pyrazole Core
In the landscape of modern agrochemical and pharmaceutical development, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful bioactive compounds.[1][2][3] Its unique electronic properties and metabolic stability have made it a cornerstone in drug discovery, from anti-inflammatory agents to kinase inhibitors used in oncology.[4][5] The title compound, this compound (DFMMP), represents a critical evolution of this scaffold. It is a key building block in the synthesis of a new generation of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides, including major commercial products like Bixafen, Sedaxane, and Fluxapyroxad.[6][7]
The introduction of a difluoromethyl (-CHF₂) group is a strategic decision in medicinal chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. However, its presence also introduces complexities into the analytical challenge of structure verification. This guide provides an in-depth, multi-technique approach to the unambiguous structure elucidation of this vital chemical intermediate, detailing not just the methods but the scientific rationale behind them.
Molecular Blueprint: The Target Structure
Before commencing analysis, we define the target structure and its constituent parts that require verification.
-
Core Scaffold: A 1-methyl-1H-pyrazole ring.
-
Key Substituents:
-
A difluoromethyl group at the C3 position.
-
An ethyl carboxylate group at the C4 position.
-
A methyl group at the N1 position.
-
Our analytical goal is to confirm the presence and, crucially, the precise connectivity (regiochemistry) of these fragments.
The Analytical Strategy: A Convergence of Evidence
No single technique can provide a complete structural picture. A robust elucidation relies on the convergence of data from multiple orthogonal methods. Our strategy integrates mass spectrometry for molecular weight and formula confirmation, infrared spectroscopy for functional group identification, and a suite of advanced nuclear magnetic resonance (NMR) techniques to map the precise atomic connectivity.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Identity
Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most critical piece of data: the molecule's exact mass. This allows for the confirmation of the elemental composition, immediately validating or refuting the proposed formula.
Expected Results: Using a high-resolution mass spectrometer with a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion, [M+H]⁺.
Data Presentation: Expected Mass Spectrometry Peaks
| Ion Species | Calculated m/z | Expected m/z | Interpretation |
|---|---|---|---|
| [C₈H₁₀F₂N₂O₂ + H]⁺ | 205.0786 | ~205.079 | Protonated molecular ion, confirming the elemental formula. |
| [C₈H₁₀F₂N₂O₂ + Na]⁺ | 227.0605 | ~227.061 | Sodium adduct, a common observation in ESI-MS. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known standard.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the calculated value for C₈H₁₁F₂N₂O₂⁺. A mass accuracy of <5 ppm provides high confidence in the formula.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, we are particularly interested in confirming the presence of the ester carbonyl (C=O) and the carbon-fluorine (C-F) bonds.
Expected Results: The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Interpretation |
|---|---|---|---|
| ~2980-3000 | Medium | C-H (sp³) | Aliphatic C-H stretches from methyl and ethyl groups. |
| ~1725 | Strong | C=O | Ester carbonyl stretch, a highly characteristic and strong peak.[9] |
| ~1550 | Medium | C=N / C=C | Pyrazole ring stretching vibrations.[10] |
| ~1250 & ~1100 | Strong | C-F | Asymmetric and symmetric C-F stretches of the -CHF₂ group. |
| ~1180 | Strong | C-O | Ester C-O stretch. |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the key absorption peaks, comparing them to known correlation tables for functional groups.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing an unambiguous map of the carbon-hydrogen framework. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential due to the profound influence of fluorine on the spectra, including large coupling constants that transmit through multiple bonds.[13][14][15]
Caption: NMR workflow for piecing together the molecular structure.
¹H NMR Spectroscopy
Purpose: To identify all distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| a | ~8.10 | s | - | 1H | Pyrazole H5 |
| b | ~6.80 | t | JH-F ≈ 54 Hz | 1H | -CH F₂ |
| c | ~4.35 | q | JH-H ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ |
| d | ~3.95 | s | - | 3H | N-CH₃ |
| e | ~1.38 | t | JH-H ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ |
Rationale:
-
The pyrazole proton (H5) is a singlet as it has no adjacent proton neighbors.
-
The proton of the difluoromethyl group is a characteristic triplet due to coupling to two equivalent fluorine nuclei (n+1 rule does not apply for heteronuclear coupling; it's a doublet of doublets that appears as a triplet when J values are similar).
-
The ethyl group shows the classic quartet-triplet pattern.
-
The N-methyl group is a singlet, isolated from other protons.
¹³C NMR Spectroscopy
Purpose: To identify all unique carbon atoms. The presence of fluorine introduces C-F coupling, which splits the signals of the fluorinated carbon and adjacent carbons into multiplets.
Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~162.0 | s | Ester C =O |
| ~145.0 | t, JC-F ≈ 25 Hz | Pyrazole C 3 |
| ~141.0 | s | Pyrazole C 5 |
| ~110.0 | t, JC-F ≈ 238 Hz | -C HF₂ |
| ~108.0 | s | Pyrazole C 4 |
| ~61.0 | s | -O-CH₂ -CH₃ |
| ~39.0 | s | N-CH₃ |
| ~14.0 | s | -O-CH₂-CH₃ |
Rationale:
-
The carbon of the -CHF₂ group shows a large one-bond coupling to fluorine, resulting in a triplet.
-
The C3 carbon of the pyrazole ring, being two bonds away from the fluorines, shows a smaller triplet splitting.
-
Using a dual {¹H, ¹⁹F} decoupler simplifies the spectrum to sharp singlets, confirming the carbon count but losing valuable coupling information.[13]
¹⁹F NMR Spectroscopy
Purpose: To directly observe the fluorine atoms. This is a highly sensitive and specific technique for fluorinated compounds.[16]
Expected Results: A single signal is expected for the two chemically equivalent fluorine atoms. In a proton-coupled spectrum, this signal will be a doublet due to coupling with the single geminal proton (JH-F ≈ 54 Hz). This provides direct evidence for the -CHF₂ moiety.
2D NMR: Assembling the Puzzle
Purpose: To establish definitive correlations between atoms, confirming the proposed regiochemistry.
-
¹H-¹H COSY: Will show a clear cross-peak between the ethyl protons at ~4.35 ppm (c) and ~1.38 ppm (e), confirming the -CH₂-CH₃ fragment.
-
¹H-¹³C HSQC: Will connect each proton signal to its directly attached carbon, for example: δ 8.10 (H5) to δ 141.0 (C5); δ 6.80 (-CHF₂) to δ 110.0 (-CHF₂); δ 3.95 (N-CH₃) to δ 39.0 (N-CH₃).
-
¹H-¹³C HMBC (Critical for Regiochemistry): This experiment reveals 2- and 3-bond correlations, which act as the "glue" to assemble the fragments.
-
Key Correlation 1: The N-methyl protons (d, ~3.95 ppm) should show a correlation to the C5 carbon (δ ~141.0), confirming the methyl group is on N1 and adjacent to C5.
-
Key Correlation 2: The pyrazole proton H5 (a, ~8.10 ppm) should show correlations to C4 (δ ~108.0) and C3 (δ ~145.0), confirming its position.
-
Key Correlation 3: The proton of the -CHF₂ group (b, ~6.80 ppm) should show a strong correlation to the C3 carbon (δ ~145.0), locking the difluoromethyl group to this position.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum.
-
2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the key correlations.
Conclusion: A Self-Validating System of Evidence
The structure of this compound is confirmed through a logical, self-validating system of analysis.
Caption: Convergence of evidence confirming the final structure.
Mass spectrometry establishes the correct molecular formula and weight. Infrared spectroscopy confirms the presence of the required ester and difluoromethyl functional groups. Finally, the complete suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecule, confirming the identity and—most importantly—the precise location of each substituent on the pyrazole ring. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any compound intended for use in regulated industries like agriculture and medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | 141573-95-7 | Benchchem [benchchem.com]
- 8. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. jeolusa.com [jeolusa.com]
- 15. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of several modern fungicides. Its efficacy is intrinsically linked to its specific molecular structure.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the development of new derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and the experimental methodologies for their acquisition.
The precise arrangement of the difluoromethyl group, the methyl-pyrazole core, and the ethyl carboxylate moiety gives rise to a unique spectroscopic fingerprint. This document will dissect this fingerprint to provide researchers with a definitive reference for the structural elucidation of this important molecule.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. Below is a diagram illustrating the atomic arrangement and numbering of this compound.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H5 (pyrazole ring) |
| ~6.9 | t, JHF ≈ 54 Hz | 1H | -CHF₂ |
| ~4.3 | q, JHH ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~3.9 | s | 3H | N-CH₃ |
| ~1.3 | t, JHH ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Interpretation and Rationale:
-
The downfield singlet at approximately 8.0 ppm is characteristic of the lone proton on the pyrazole ring (H5), deshielded by the aromatic system and the adjacent ester group.
-
The triplet observed around 6.9 ppm is a key signature of the difluoromethyl group. The proton is split by the two adjacent fluorine atoms into a triplet, a phenomenon dictated by the (n+1) rule where n is the number of neighboring equivalent fluorine atoms. The large coupling constant (JHF) of approximately 54 Hz is typical for geminal H-F coupling.
-
The quartet and triplet of the ethyl ester group are classic patterns. The methylene protons (-OCH₂CH₃) are split by the three methyl protons into a quartet, while the methyl protons (-OCH₂CH₃) are split by the two methylene protons into a triplet.
-
The singlet at around 3.9 ppm corresponds to the three protons of the N-methyl group, which have no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (ester) |
| ~145 | C3 (pyrazole ring) |
| ~140 | C5 (pyrazole ring) |
| ~115 (t, JCF ≈ 238 Hz) | -CHF₂ |
| ~110 | C4 (pyrazole ring) |
| ~60 | -OCH₂CH₃ |
| ~39 | N-CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation and Rationale:
-
The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 163 ppm.
-
The carbons of the pyrazole ring appear in the aromatic region, with their specific shifts influenced by the substituents.
-
The carbon of the difluoromethyl group is observed as a triplet due to coupling with the two fluorine atoms, with a large one-bond C-F coupling constant (JCF) of approximately 238 Hz.
-
The remaining signals for the ethyl and N-methyl groups appear in the expected upfield regions.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for confirming the presence and environment of fluorine atoms.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -115 | d, JFH ≈ 54 Hz | -CHF₂ |
Interpretation and Rationale:
-
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.
-
This signal will appear as a doublet due to coupling with the geminal proton, with a coupling constant that should match the H-F coupling observed in the ¹H NMR spectrum.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data.
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1580 | Medium | C=C/C=N stretch (pyrazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-F stretch |
Interpretation and Rationale:
-
The most prominent peak in the IR spectrum is the strong absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester group.
-
The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2900-3000 cm⁻¹ region.
-
The pyrazole ring will exhibit characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.
-
Strong absorptions in the 1100-1250 cm⁻¹ range are indicative of the C-O stretching of the ester and the C-F stretching of the difluoromethyl group.
Experimental Protocol: IR Spectroscopy
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
| m/z | Interpretation |
| 204 | [M]⁺, Molecular ion |
| 159 | [M - OCH₂CH₃]⁺ |
| 131 | [M - OCH₂CH₃ - CO]⁺ |
Interpretation and Rationale:
-
The molecular ion peak ([M]⁺) is expected at m/z 204, corresponding to the molecular weight of the compound (C₈H₁₀F₂N₂O₂).[1]
-
A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), which would result in a fragment at m/z 159.
-
Subsequent loss of a carbonyl group (CO) from this fragment would lead to a peak at m/z 131.
Fragmentation Pathway
Figure 4: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
Figure 5: General workflow for Electrospray Ionization (ESI) Mass Spectrometry.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorptions in the IR spectrum and the logical fragmentation pattern in the mass spectrum, create a robust analytical profile. This information is invaluable for researchers in agrochemical synthesis and drug development, ensuring the identity and purity of this critical building block.
References
Biological Activity of Novel Pyrazole Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a versatile core for designing potent and selective therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents.[5][6][7] Several pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, the kinase inhibitor Sunitinib, and the erectile dysfunction drug Sildenafil, have achieved significant clinical success, underscoring the therapeutic importance of this heterocyclic motif.[8][9][10] This guide provides a detailed overview of the recent advancements in the biological evaluation of novel pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[8][11] The development of selective COX-2 inhibitors like Celecoxib has been a major focus, aiming to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8] Modern research explores derivatives that modulate other inflammatory targets, including lipoxygenase (LOX) and pro-inflammatory cytokines like TNF-α and interleukins, often exhibiting dual-targeting capabilities.[8][12]
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected novel pyrazole derivatives.
| Compound/Series | Target/Assay | IC50 / % Inhibition / ED50 | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 / COX-1 Inhibition | IC50: 0.02 μM (COX-2), 4.5 μM (COX-1) | 225 | [8] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX Inhibition | IC50: 0.03 μM (COX-2), 0.12 μM (5-LOX) | N/A | [8] |
| Thiazolidindione-pyrazole hybrid (129b) | COX-2 / COX-1 Inhibition | IC50: 0.88 μM (COX-2) | 9.26 | [1] |
| 1,3,5-triphenyl-1H-pyrazole derivatives (4a, 4b) | Carrageenan-induced paw edema (in vivo) | 48.71% inhibition (4a) | N/A | [12] |
| Pyrazole derivative (9b) | LPS-induced TNF-α release (in vitro) | 66.4% inhibition | N/A | [12] |
| Pyrazole derivative (3b) | COX-2 / COX-1 Inhibition | IC50: 39.43 nM (COX-2), 876 nM (COX-1) | 22.21 | [13] |
| Pyrazole derivative (5b) | COX-2 / COX-1 Inhibition | IC50: 38.73 nM (COX-2), 677 nM (COX-1) | 17.47 | [13] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay: The ability of compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to Prostaglandin E2 (PGE2).
-
Preparation: Test compounds and reference drugs (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Reaction Mixture: In a 96-well plate, the reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), glutathione, hematin, and the respective enzyme (COX-1 or COX-2).
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme for a short period (e.g., 15 minutes) at room temperature.
-
Initiation: The reaction is initiated by adding arachidonic acid as the substrate. The plate is then incubated for a specified time (e.g., 10 minutes) at 37°C.
-
Termination and Measurement: The reaction is stopped by adding a quenching solution. The concentration of PGE2 produced is quantified using a specific ELISA kit, and absorbance is read on a plate reader.
-
Calculation: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.[13][14]
In Vivo Carrageenan-Induced Paw Edema Assay: This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Celecoxib.
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is given into the right hind paw of each animal.
-
Measurement: The paw volume is measured using a plethysmometer at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8][12]
Mandatory Visualizations
Caption: COX enzyme inhibition by pyrazole derivatives.
Caption: Workflow for anti-inflammatory drug discovery.
Anticancer Activity
The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and proliferation.[3][15] Many derivatives have been developed to target key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] By inhibiting these targets, pyrazole compounds can suppress angiogenesis, halt the cell cycle, and induce apoptosis in cancer cells.[16][17]
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of various pyrazole derivatives against human cancer cell lines.
| Compound/Series | Cancer Cell Line / Target | IC50 (µM) | Reference(s) |
| 1,2,3-triazole-pyrazole hybrid (163) | HepG-2 (Liver) | 12.22 | [1] |
| 1,2,3-triazole-pyrazole hybrid (163) | HCT-116 (Colon) | 14.16 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative (157) | HCT-116 (Colon) | 1.51 | [1] |
| Indole-pyrazole hybrid (33) | CDK2 | 0.074 | [3] |
| Pyrazolone-pyrazole derivative (27) | VEGFR-2 | 0.828 | [3] |
| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 | [3] |
| Fused pyrazole derivative (50) | EGFR / VEGFR-2 | 0.09 (EGFR), 0.23 (VEGFR-2) | [3] |
| Pyrazole-thiazolidinone hybrid (4a) | Lung Cancer Cell Line | 31.01% inhibition (at unspecified conc.) | [18] |
| Pyrazole benzamide derivative | MCF-7 (Breast) | 4.98 (as µg/mL) | [16] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole derivatives. A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting cell viability against compound concentration.[16]
Kinase Inhibition Assay (General Protocol): This assay measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2).
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase, a specific substrate (peptide), ATP, and a buffer solution.
-
Compound Addition: The pyrazole derivative is added at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set time.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.
-
Calculation: The kinase activity is measured, and the IC50 value is calculated from the dose-response curve.[3]
Mandatory Visualizations
Caption: Inhibition of VEGFR-2 signaling by pyrazoles.
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity
Pyrazole derivatives constitute a significant class of antimicrobial agents, with research demonstrating their efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[19][20] Some novel pyrazole-based compounds have shown potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for tackling the challenge of antimicrobial resistance.[10][21] The mechanism of action often involves the disruption of essential cellular processes in the microbes.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The table below highlights the Minimum Inhibitory Concentration (MIC) or inhibition zones for selected pyrazole derivatives against various microorganisms.
| Compound/Series | Microorganism | MIC (µg/mL) / Inhibition Zone (mm) | Reference(s) |
| Thiazolo-pyrazole derivative (17) | MRSA | MIC: 4 | [21] |
| Imidazo-pyridine pyrazole (18) | E. coli, K. pneumoniae, etc. | MBC: <1 | [21] |
| Pyrazole-carbothiohydrazide (21a) | S. aureus | Inhibition Zone: 22 mm | [22] |
| Pyrazole-carbothiohydrazide (21a) | B. subtilis | Inhibition Zone: 30 mm | [22] |
| Pyrazole-carbothiohydrazide (21a) | A. niger (fungus) | Inhibition Zone: 35 mm | [22] |
| Pyrazole-carbothiohydrazide (21a) | S. aureus | MIC: 62.5 | [22] |
| Amino pyrazole derivative (AP-1) | Antimicrobial activity | "Good activity" (quantitative not specified) | [23] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: A serial two-fold dilution of the test pyrazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (microorganism with no compound) and a negative control well (medium only) are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.[21]
Agar Disc Diffusion Method: This is a qualitative method to test the susceptibility of bacteria to an antimicrobial agent.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test pyrazole compound.
-
Placement and Incubation: The discs are placed on the surface of the inoculated agar plate. The plate is then incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measurement: If the compound is effective, it diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear circular zone of inhibition around the disc. The diameter of this zone is measured in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.[19]
Mandatory Visualizations
Caption: Workflow for antimicrobial screening of pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. nbinno.com [nbinno.com]
- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. tandfonline.com [tandfonline.com]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. srrjournals.com [srrjournals.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijnrd.org [ijnrd.org]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asianpubs.org [asianpubs.org]
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its esters
An In-depth Technical Guide: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid and its Esters
For Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, commonly referred to as DFPA, is a pivotal heterocyclic building block in the modern agrochemical industry.[1][2] Its significance is anchored in its role as the core structural component for a highly successful class of fungicides: the succinate dehydrogenase inhibitors (SDHIs).[1][3] These fungicides are essential for protecting staple crops from a wide spectrum of devastating fungal diseases. This guide provides a comprehensive technical overview of DFPA and its derivatives, designed for professionals in chemical research and development. We will explore its mechanism of action, compare key industrial synthesis strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that drive the development of next-generation fungicides. The narrative emphasizes the causality behind synthetic choices and analytical validation, reflecting the perspective of a senior application scientist.
Introduction: The Rise of a Key Building Block
The pyrazole carboxamide scaffold has become a cornerstone in the development of high-efficacy agricultural products.[2][4] The unique physicochemical properties conferred by the difluoromethyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring have led to a new generation of potent and selective fungicides.
The Target: Succinate Dehydrogenase (Complex II)
The biological efficacy of DFPA-derived amides stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle of fungi.[3][4] By binding to the ubiquinone-binding site of the SDH enzyme, these molecules interrupt the fungus's energy production, leading to cessation of growth and eventual cell death. This targeted mechanism of action provides excellent fungicidal activity while often maintaining selectivity and safety for the host crop.
Caption: Fungal mitochondrial respiration and the inhibitory action of DFPA-derived amides on Complex II.
Physicochemical Properties of the Core Acid
The physical and chemical properties of DFPA are foundational to its handling, reaction optimization, and regulatory assessment.
| Property | Value | Reference(s) |
| CAS Number | 176969-34-9 | [3][5][6] |
| Molecular Formula | C₆H₆F₂N₂O₂ | [3][6][7] |
| Molar Mass | 176.12 g/mol | [3][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 200-202 °C | [3][9] |
| IUPAC Name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | [3] |
Synthesis of the Core Acid (DFPA): A Comparative Analysis
The commercial viability of DFPA-derived fungicides is highly dependent on efficient, scalable, and cost-effective synthesis of the core acid. Several routes have been developed, each with distinct advantages and challenges.
The Inaugural Monsanto Pathway (Ester Hydrolysis Route)
The first synthesis, reported in 1993, established a foundational pathway that remains relevant.[3] This route begins with the ethyl ester of difluoroacetoacetic acid, which undergoes condensation with triethyl orthoformate. The subsequent cyclization with methyl hydrazine is a critical step that forms the pyrazole ring. However, this reaction can yield a mixture of isomers, including the undesired 5-(difluoromethyl) isomer, necessitating careful control and purification. The final step is a straightforward ester hydrolysis using a strong base like sodium hydroxide to yield the target carboxylic acid.[3]
The AGC Acetyl Pyrazole Oxidation Route
A more recent and optimized route developed by AGC Inc. offers significant improvements in purity and cost-effectiveness.[1] This strategy cleverly avoids the challenges of the final hydrolysis step by building the acid functionality at the end of the sequence. It begins with a different starting material, dimethylaminovinyl methyl ketone (DMAB), which undergoes difluoroacetylation. The subsequent cyclization with methyl hydrazine is controlled to minimize isomer formation. The key innovation is the final step: a clean and high-yield oxidation of the 4-acetyl group using sodium hypochlorite (NaOCl) to directly form the carboxylic acid, DFPA, in very high purity.[1]
Caption: High-level comparison of the classic Monsanto and modern AGC synthetic routes to DFPA.
Detailed Protocol: Lab-Scale Synthesis via Acetyl Pyrazole Route
This protocol is a representative example based on the principles of the AGC route for its efficiency and high purity outcome.[1]
-
Step 1: Difluoroacetylation of DMAB: In a nitrogen-purged reactor, charge dimethylaminovinyl methyl ketone (DMAB) and an appropriate solvent (e.g., dioxane). Cool the mixture. Add N,N-diisopropylethylamine as an acid scavenger. Slowly add a difluoroacetylating agent (e.g., difluoroacetyl fluoride). Maintain the temperature during the addition. Stir until reaction completion is confirmed by HPLC.
-
Step 2: Cyclization to form 4-Acetyl Pyrazole: To the reaction mixture from Step 1, add methyl hydrazine (aqueous solution) at a controlled low temperature (-30 °C to 0 °C).[2] After the initial condensation, allow the reaction to warm and then heat to promote cyclization (50-120 °C).[2] The use of a co-solvent and careful temperature control is critical to minimize the formation of regioisomers.
-
Step 3: Oxidation to DFPA: Cool the mixture containing the 4-acetyl pyrazole intermediate. Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise. The reaction is typically biphasic, and a phase-transfer catalyst can be employed to improve reaction kinetics.[1] Monitor the reaction by HPLC until the starting material is consumed.
-
Step 4: Work-up and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude DFPA. Filter the solid, wash with cold water, and dry.
-
Step 5: Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield DFPA of high purity (>99.5%).[2]
Synthesis of DFPA Esters and Bioactive Amide Derivatives
While DFPA is the key building block, it is the amide derivatives that function as the active fungicidal agents. The conversion of the carboxylic acid to these amides is a critical final step in the synthesis of numerous commercial products.
The Critical Step: Conversion to Bioactive Amides
The carboxylic acid group of DFPA is not sufficiently reactive to directly form an amide bond with the typically electron-poor anilines used in SDHI fungicides. Therefore, it must first be "activated." The most common and industrially scalable method is the conversion to a highly reactive acid chloride.
-
Activation: DFPA is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[4] This reaction is highly efficient and converts the carboxylic acid into 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Amide Coupling: The resulting acid chloride is then reacted with a specific substituted aniline in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.[4] This final coupling step yields the target SDHI fungicide.
Caption: Experimental workflow for the two-step synthesis of SDHI amides from DFPA.
Detailed Protocol: Synthesis of a Generic N-Aryl Pyrazole Carboxamide
This protocol outlines the conversion of DFPA to a model amide derivative.
-
Step 1: Synthesis of the Acid Chloride: In a dry, nitrogen-purged flask, suspend DFPA (1.0 eq) in a dry, inert solvent like dichloromethane or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature.[4] Heat the mixture to reflux (e.g., 40-50 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.
-
Step 2: Amide Formation: Dissolve the target substituted aniline (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.1 eq) in a dry solvent (e.g., dichloromethane).[4] Cool the solution in an ice bath (0 °C). Add a solution of the crude acid chloride from Step 1 dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Step 3: Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by recrystallization or column chromatography to yield the final product.
Characterization and Analytical Control
Rigorous analytical characterization is essential to confirm the structure and ensure the purity of DFPA and its derivatives, which is critical for both regulatory approval and product performance.
Spectroscopic and Chromatographic Data
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of DFPA, with commercial-grade material typically achieving >99.5% purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.71 ppm | singlet (s) | 1H | Carboxylic Acid (-COOH ) |
| 8.33 ppm | singlet (s) | 1H | Pyrazole C5-H |
| 7.19 ppm | triplet (t) | 1H | Difluoromethyl (-CH F₂) |
| 3.89 ppm | singlet (s) | 3H | N-Methyl (-CH ₃) |
| Table Caption: Representative ¹H NMR characterization data for DFPA in DMSO-d₆.[2] |
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of the final amide products is highly dependent on the nature of the substituent on the aniline ring. Extensive research has been conducted to optimize these substituents.[4][10] For example, molecular docking studies have shown that the carbonyl oxygen of the amide can form critical hydrogen bonds with amino acid residues like TYR58 and TRP173 within the SDH enzyme's active site, anchoring the inhibitor in place.[10] The DFPA portion of the molecule serves as the essential "warhead" that correctly positions the variable aniline moiety for optimal binding and inhibitory activity.
Conclusion and Future Outlook
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is more than just a chemical intermediate; it is an enabling technology that has unlocked a generation of highly effective SDHI fungicides. Its robust and optimizable synthesis, combined with the potent bioactivity of its derivatives, has made it indispensable to modern crop protection. Future research will likely focus on developing even more efficient and sustainable synthetic routes to DFPA and exploring novel amide and ester derivatives to overcome emerging fungal resistance and expand the spectrum of activity. The principles guiding the development of these agrochemicals also provide valuable insights for medicinal chemists working on enzyme inhibitors in other therapeutic areas.
References
- 1. thieme.de [thieme.de]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 176969-34-9|3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Difluoromethyl)-1-Methyl-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
The Difluoromethyl Group: A Bioisosteric Chameleon in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a particularly versatile and valuable functional group. Its unique electronic properties and steric profile allow it to act as a bioisostere for common functional groups such as hydroxyl, thiol, and even methyl groups, while also conferring enhanced metabolic stability and modulating physicochemical properties. This technical guide provides a comprehensive overview of the role of the difluoromethyl group in the design and development of bioactive molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
The Physicochemical Impact of the Difluoromethyl Group
The introduction of a difluoromethyl group can significantly alter the properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile. These changes are a direct result of the high electronegativity of the two fluorine atoms.
Bioisosterism and Hydrogen Bonding
The CHF2 group is considered a "lipophilic hydrogen bond donor"[1][2]. The electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor. This allows the difluoromethyl group to mimic the hydrogen bonding interactions of hydroxyl (-OH) and thiol (-SH) groups, crucial for target engagement[3][4]. Unlike the hydroxyl group, however, the CHF2 group is more lipophilic, which can enhance membrane permeability.
Lipophilicity and Metabolic Stability
The impact of the difluoromethyl group on lipophilicity (logP) is context-dependent. While generally considered a lipophilicity-enhancing group, the change in logP upon replacing a methyl group with a difluoromethyl group can range from a slight decrease to an increase (ΔlogP from -0.1 to +0.4)[1][5]. This nuanced effect allows for fine-tuning of a molecule's solubility and permeability.
A key advantage of the difluoromethyl group is its enhanced metabolic stability. The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for many drugs. Replacing a metabolically labile group, such as a methyl or methoxy group, with a CHF2 group can significantly increase a drug's half-life and bioavailability.
Quantitative Analysis of Bioactivity
The strategic replacement of functional groups with a difluoromethyl group has led to significant improvements in the biological activity of numerous compounds across various therapeutic areas and in agrochemicals.
Impact on Pesticide Efficacy
In the field of agrochemicals, the introduction of a difluoromethyl group has been shown to dramatically enhance fungicidal and insecticidal activity. The following table summarizes the comparative EC50 values for several pesticide analogs.
| Compound Class | Non-Difluoromethyl Analog | EC50 (mg/L) | Difluoromethyl Analog | EC50 (mg/L) | Target Organism | Reference |
| Benodanil Fungicide | Benodanil | 6.38 | Analog 17 | 6.06 | Rhizoctonia solani | |
| Pyrazole Carboxamide | Fluxapyroxad | 12.67 | Analog 18 | 3.68 | Valsa mali | |
| Pyrazole Carboxamide | Boscalid | 14.83 | Analog 18 | 3.68 | Valsa mali | |
| Pyrazole Formamide | Fluxapyroxad | 2.101 | Analog 25 | 2.286 | Rhizoctonia cerealis | |
| Strobilurin Derivative | Carbendazim | 0.57 | Analog 65 | 0.27 | Fusarium graminearum |
Enhancing Pharmaceutical Potency
While comprehensive, direct comparative IC50 data for pharmaceuticals is often proprietary, the literature provides compelling examples of the difluoromethyl group's positive impact. For instance, in a series of 2-substituted estratriene sulfamates, the 2-difluoromethyl estrone sulfamate (23) was found to be approximately 100 times more potent as a steroid sulfatase (STS) inhibitor in a whole cell assay (IC50 = 0.055 nM) compared to its 2-difluoromethoxy estrone sulfamate analog (16). This highlights the significant gains in potency that can be achieved through the strategic placement of a difluoromethyl group.
Experimental Protocols
The successful incorporation and evaluation of the difluoromethyl group in bioactive molecules rely on robust synthetic and analytical methodologies.
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene precursor. The following is a general protocol adapted from the literature.
Protocol: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
Materials:
-
Phenol derivative
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.
-
Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aryl difluoromethyl ether.
In Vitro Metabolic Stability Assay
To assess the impact of difluoromethylation on metabolic stability, an in vitro microsomal stability assay is commonly employed.
Protocol: Liver Microsomal Stability Assay
Materials:
-
Test compound (difluoromethylated and non-fluorinated analog)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final protein concentration).
-
Pre-incubation: Add the test compound to the incubation mixture and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathways and Workflows
The incorporation of a difluoromethyl group has been instrumental in the development of drugs targeting various signaling pathways.
Roflumilast and the PDE4 Signaling Pathway
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of inflammatory responses. The difluoromethoxy group in roflumilast is crucial for its potency and metabolic stability.
References
- 1. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. The use of bioisosteric groups in lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Commercial Pyrazole Amide Fungicides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole amide fungicides represent a significant class of modern antifungals, widely employed in agriculture to control a broad spectrum of plant pathogenic fungi.[1] Their prominence stems from a specific mode of action, high efficacy, and systemic properties.[2][3] This technical guide provides a comprehensive overview of commercial pyrazole amide fungicides, focusing on their chemical nature, mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Chemical Structure and Classification
Pyrazole amide fungicides are characterized by a central pyrazole ring linked to an amide moiety. Variations in the substituents on the pyrazole ring and the amine part of the amide group give rise to a diverse range of commercial compounds with distinct properties and antifungal spectra.[4][5] These fungicides belong to the Succinate Dehydrogenase Inhibitor (SDHI) group, classified under FRAC (Fungicide Resistance Action Committee) Code 7.[2][6][7] This classification highlights their specific target site within the fungal respiratory chain.[2]
Below are the chemical structures of several key commercial pyrazole amide fungicides.
Caption: Chemical structures of representative commercial pyrazole amide fungicides.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action for pyrazole amide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1][3][8] SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[8][9]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, pyrazole amide fungicides block the electron transport chain.[2] This disruption leads to the inhibition of ATP synthesis, depriving the fungal cells of their primary energy source and ultimately causing cell death.[10]
Caption: Signaling pathway illustrating the inhibition of Succinate Dehydrogenase (SDH) by pyrazole amide fungicides.
Quantitative Efficacy Data
The efficacy of pyrazole amide fungicides is typically quantified by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against various fungal pathogens. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity, respectively. The following tables summarize the reported efficacy of several commercial pyrazole amide fungicides against a range of plant pathogens.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of Commercial Pyrazole Amide Fungicides
| Fungicide | Alternaria solani | Botrytis cinerea | Rhizoctonia solani | Sclerotinia sclerotiorum | Valsa mali |
| Boscalid | 1.7[10] | 0.5[10] | - | 0.5[10] | 9.19[11] |
| Fluxapyroxad | - | - | 0.04[10] | 0.2[10] | - |
| Bixafen | - | - | 0.04[10] | 9.2[10] | - |
| Penthiopyrad | - | - | - | - | - |
| Fluopyram | - | - | - | - | - |
Table 2: In Vivo Protective and Curative Effects
| Fungicide | Pathogen | Host | Protective Effect (%) | Curative Effect (%) | Concentration (mg/L) |
| Boscalid | Alternaria solani | Tomato | 100[10] | - | 10[10] |
| Compound 6i | Valsa mali | - | Satisfactory[11] | - | 40[11] |
Experimental Protocols
The evaluation of fungicide efficacy and mechanism of action involves a series of standardized in vitro and in vivo experiments.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This assay determines the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.[12][13]
Protocol:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Stock Solution: Dissolve the pyrazole amide fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the fungicide stock solution.
-
Poisoned Medium: Incorporate the different fungicide concentrations into the molten PDA before pouring it into Petri plates. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.[14]
In Vivo Fungicide Evaluation (Protective and Curative Assays)
These assays assess the ability of a fungicide to protect a host plant from infection or to cure an existing infection.[15][16]
Protocol:
-
Plant Cultivation: Grow healthy host plants under controlled greenhouse conditions.
-
Protective Assay:
-
Apply the fungicide solution to the plants at various concentrations.
-
After a specified period (e.g., 24 hours), inoculate the plants with a spore suspension or mycelial fragments of the target pathogen.
-
-
Curative Assay:
-
Inoculate the plants with the pathogen.
-
After a specified period (e.g., 24-48 hours), apply the fungicide solution.
-
-
Incubation: Maintain the plants in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: After a suitable incubation period, assess the disease severity based on a rating scale (e.g., percentage of leaf area infected).
-
Efficacy Calculation: Calculate the protective or curative efficacy of the fungicide by comparing the disease severity on treated plants to that on untreated control plants.
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the fungicide on the activity of the SDH enzyme.[8][14][17]
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal mycelia.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the isolated mitochondria, and the pyrazole amide fungicide at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the substrate, succinate.
-
Activity Measurement: Measure the rate of the reaction by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically.[8] The rate of color change is proportional to the SDH activity.
-
IC50 Determination: Calculate the percentage of SDH inhibition for each fungicide concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration.
Caption: Experimental workflow for the evaluation of pyrazole amide fungicides.
Conclusion
Commercial pyrazole amide fungicides are a powerful tool in modern agriculture for the management of fungal diseases. Their specific mode of action as SDH inhibitors provides high efficacy against a broad range of pathogens. Understanding their chemical diversity, quantitative performance, and the experimental methods for their evaluation is crucial for their effective and sustainable use, as well as for the development of new and improved fungicidal agents. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of crop protection and drug development.
References
- 1. frac.info [frac.info]
- 2. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. SDHI Fungicides | FRAC [frac.info]
- 7. croplife.org.au [croplife.org.au]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 13. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea [arccjournals.com]
- 16. scialert.net [scialert.net]
- 17. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
The Safety and Toxicity Profile of Fluorinated Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyrazole scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, target affinity, and overall therapeutic potential. However, the introduction of fluorine can also significantly alter the toxicological properties of these molecules. This technical guide provides a comprehensive overview of the safety and toxicity profile of fluorinated pyrazoles, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing relevant biological pathways to inform safer drug design and development.
Executive Summary
Fluorinated pyrazoles represent a promising class of compounds with a broad spectrum of biological activities. While many derivatives exhibit favorable safety profiles, a thorough understanding of their potential toxicities is paramount for clinical translation. This guide consolidates available data on their cytotoxicity, acute in vivo toxicity, and mechanisms of toxicity, including the induction of apoptosis and cell cycle arrest. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in the design of future toxicological studies. The visualized signaling pathways and experimental workflows offer a clear framework for interpreting toxicity data and understanding the structure-toxicity relationships of this important class of molecules.
Quantitative Toxicity Data
In Vitro Cytotoxicity
Fluorinated pyrazoles have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Fluorinated Pyrazole Derivatives
| Compound Class | Cell Line(s) | IC50 Range (µM) | Key Findings & Reference |
| Pyrazole-based heterocycles | HepG-2, HCT-116, MCF-7 | 0.64 - 7.73 µg/mL | Potent growth inhibition observed against all tested cell lines.[1][2] |
| Indolo–pyrazoles with thiazolidinone | SK-MEL-28 (melanoma) | 3.46 | Exhibited the highest cytotoxicity among the tested compounds against this cell line.[3] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) | MDA-MB-468 (triple-negative breast cancer) | 14.97 (24h), 6.45 (48h) | Showed dose- and time-dependent cytotoxicity.[4] |
| Fluorinated Pyrazole Aldehydes (In-silico prediction) | Not Applicable | LD50 (rat, oral) > 2000 mg/kg | Predicted to be of low acute toxicity.[5] |
In Vivo Acute Toxicity
Limited in vivo acute toxicity data for fluorinated pyrazoles is publicly available. The majority of studies focus on efficacy, with toxicity often assessed through in silico predictions.
Table 2: In Vivo Acute Oral Toxicity of Selected Fluorinated Pyrazole Derivatives
| Compound | Species | LD50 (mg/kg) | Toxicity Class (GHS) | Key Findings & Reference |
| LQFM 021 (5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole) | Mouse | > 2000 | Class 5 or Unclassified | Considered practically nontoxic at the tested dose.[6][7] |
| Fluorinated Pyrazole Aldehydes (In-silico prediction) | Rat | 464.23 - >2000 | Class IV or V | Most compounds predicted to have low acute toxicity.[5] |
Note: The Globally Harmonized System (GHS) for classification of acute toxicity is as follows: Class 1: ≤ 5 mg/kg; Class 2: > 5 and ≤ 50 mg/kg; Class 3: > 50 and ≤ 300 mg/kg; Class 4: > 300 and ≤ 2000 mg/kg; Class 5: > 2000 and ≤ 5000 mg/kg.
Mechanisms of Toxicity
The primary mechanisms of toxicity identified for cytotoxic fluorinated pyrazoles involve the induction of apoptosis and disruption of the cell cycle.
Induction of Apoptosis
Several fluorinated pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of intrinsic and/or extrinsic apoptotic pathways, characterized by the activation of caspases and changes in mitochondrial membrane potential.
The following diagram illustrates a generalized pathway for apoptosis induction by fluorinated pyrazoles, leading to the activation of executioner caspases.
Caption: Generalized signaling pathway for apoptosis induction by fluorinated pyrazoles.
Cell Cycle Arrest
Certain fluorinated pyrazoles can halt the progression of the cell cycle at specific checkpoints, most commonly the G2/M phase. This prevents the cell from dividing and can ultimately lead to apoptosis.
The following diagram outlines the typical workflow for assessing cell cycle arrest induced by a test compound.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of fluorinated pyrazole toxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ to 2x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrazole compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the fluorinated pyrazole compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC (-) / PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)
-
Necrotic cells: Annexin V-FITC (-) / PI (+)
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells using a chilled cell lysis buffer.[8]
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer (containing DTT), and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[8]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[8]
-
Data Analysis: The amount of fluorescence is proportional to the caspase-3 activity in the sample.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the fluorinated pyrazole and harvest as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide to the cell suspension and incubate in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.[4][9]
Structure-Toxicity Relationships
While a comprehensive understanding of the structure-toxicity relationships for fluorinated pyrazoles is still evolving, some general trends have been observed:
-
Position and Number of Fluorine Atoms: The location and number of fluorine substituents on the pyrazole ring or its appendages can significantly impact toxicity. Strategic placement can either enhance or mitigate toxic effects.
-
Lipophilicity: The introduction of fluorine can increase lipophilicity, which may lead to enhanced cell membrane permeability and potentially increased intracellular concentrations, thereby influencing toxicity.
-
Metabolic Stability: Fluorination often blocks sites of metabolism, increasing the half-life of the compound. While this can enhance efficacy, it may also lead to prolonged exposure and potential time-dependent toxicity.
Conclusion and Future Directions
Fluorinated pyrazoles are a rich source of therapeutic candidates. The available data suggest that many of these compounds possess a manageable safety profile, particularly in terms of acute toxicity. However, the primary toxicity concern appears to be cytotoxicity, mediated through the induction of apoptosis and cell cycle arrest, which is a desirable trait for anticancer agents but a potential liability for other indications.
To build a more complete safety and toxicity profile for this class of compounds, future research should focus on:
-
Comprehensive In Vivo Studies: Conducting repeated-dose toxicity studies (e.g., 28-day and 90-day studies) to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs for toxicity.[5][10][11][12][13]
-
Genotoxicity Assessment: Performing a standard battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo micronucleus assays) to evaluate the mutagenic and clastogenic potential of these compounds.
-
Safety Pharmacology: Investigating the effects of lead candidates on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways involved in the observed toxicities to guide the design of safer analogues.
By systematically addressing these knowledge gaps, the drug development community can more effectively harness the therapeutic potential of fluorinated pyrazoles while minimizing the risk of adverse effects.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 13. Repeated Dose Toxicity - Creative Animodel [creative-animodel.com]
Structure-activity relationship (SAR) of pyrazole compounds
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole Compounds
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and ability to serve as a "privileged scaffold" have led to its incorporation into a multitude of FDA-approved therapeutics, spanning indications from inflammation and cancer to obesity and erectile dysfunction.[2][3][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological activity of pyrazole derivatives. We will dissect the intricate interplay between substituent modifications at each position of the pyrazole ring and their consequent impact on pharmacological potency, selectivity, and pharmacokinetic profiles. Through detailed case studies of prominent drug classes, practical experimental workflows, and data-driven visualizations, this document aims to equip researchers, scientists, and drug development professionals with the fundamental principles and actionable insights required to rationally design the next generation of pyrazole-based therapeutic agents.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring is more than a simple heterocyclic structure; it is a pharmacologically significant entity whose unique physicochemical properties make it exceptionally valuable in drug design.[5] Structurally, it is a five-membered ring with three carbons and two adjacent nitrogens (positions 1 and 2).[1] The N1 atom can act as a hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor, allowing for versatile interactions with biological targets.[3]
The pyrazole moiety is found in numerous blockbuster drugs, including:
-
Celecoxib: A selective COX-2 inhibitor for inflammation.[6][7]
-
Sildenafil: A PDE5 inhibitor for erectile dysfunction.[2][4]
-
Rimonabant: A cannabinoid CB1 receptor antagonist for obesity (later withdrawn).[6]
-
Crizotinib & Ruxolitinib: Kinase inhibitors for various cancers.[8]
The widespread success of this scaffold stems from its ability to present substituents in a well-defined three-dimensional orientation, its metabolic stability, and its capacity to act as a bioisosteric replacement for other aromatic systems, often improving properties like solubility and potency.[3] The diverse biological activities associated with pyrazole derivatives are extensive, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antidepressant effects.[6][7][9][10]
Foundational Principles of Pyrazole SAR: The Role of Substituent Placement
The biological activity of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents. Understanding the specific contribution of each position—N1, C3, C4, and C5—is paramount for rational drug design.[11]
-
N1 Position: Substitution at the N1 nitrogen is critical. It often dictates the overall orientation of the molecule within a binding pocket and can be a key anchor point. For instance, in the development of cannabinoid receptor antagonists, a large, substituted aryl group like 2,4-dichlorophenyl at the N1 position was found to be essential for high-affinity binding.[12][13] Furthermore, N1-substitution prevents tautomerization, leading to a single, more stable molecular entity with predictable properties.[3][11]
-
C3 Position: This position frequently anchors the molecule to its target through key interactions. A classic example is the carboxamido group found at the C3 position of pyrazole-based CB1 antagonists, which is a crucial structural feature for their activity.[13] In kinase inhibitors, groups at this position often project towards the solvent-exposed region or form additional interactions that enhance selectivity.
-
C4 Position: While sometimes appearing less critical than other positions, substituents at C4 can be used to fine-tune electronic properties, modulate conformation, and block metabolic degradation pathways.[11] Even a small methyl group, as seen in the CB1 antagonist SR141716A, can influence the compound's activity profile.[12]
-
C5 Position: The C5 position is commonly used to introduce large, often hydrophobic, aryl or heteroaryl groups that occupy deep pockets within a receptor or enzyme.[12] The nature of these groups and their substitution patterns are primary determinants of both potency and selectivity. For example, a para-substituted phenyl ring at C5 is a defining feature of many potent CB1 antagonists.[13]
The interplay between these positions is what defines the pharmacophore. A change at one position can dramatically alter the optimal substituent required at another.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: An Essential Building Block for Modern Fungicides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a crucial intermediate in the synthesis of a significant class of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs). Its production is of high interest in the agrochemical industry. This document provides detailed protocols for two primary synthetic routes to this compound, along with a summary of relevant quantitative data and a visual representation of the synthetic workflows.
Introduction
This compound is a key heterocyclic building block used in the manufacture of potent fungicides.[1] The difluoromethyl group at the 3-position of the pyrazole ring is a critical pharmacophore responsible for the biological activity of the resulting agrochemicals. This document outlines two established methods for its synthesis: a multi-step route starting from 1,3-dimethylpyrazole and the widely utilized Claisen condensation pathway.
Data Summary
The following tables summarize the quantitative data, including reaction conditions and yields, for the key steps in the synthesis of this compound.
Table 1: Synthesis via 1,3-Dimethylpyrazole Route - Key Reaction Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1. Halogenation | 1,3-Dimethylpyrazole | Bromine | Ethanol | 5-10 | 4 | 4-Bromo-1,3-dimethyl-1H-pyrazole | 99 | 94.3 |
| 2. Bromination & Hydrolysis | 4-Bromo-1,3-dimethyl-1H-pyrazole | NBS, AIBN, Hexamethylenetetramine | Dichloromethane | 65-70 | 7 | 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | - | - |
| 3. Fluorination | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | Diethylaminosulfur trifluoride (DAST) | 1,2-Dichloroethane | -5 to 0 | 36 | 4-Bromo-3-difluoromethyl-1-methylpyrazole | 85.3 | 98.3 |
| 4. Carboxylation | 4-Bromo-3-difluoromethyl-1-methylpyrazole | Isopropylmagnesium chloride, Ethyl chloroformate | THF | -15 to -10 | 2 | This compound | 77.9 | 99.6 |
Table 2: Synthesis via Claisen Condensation Route - Key Reaction Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1. Condensation | Ethyl difluoroacetate | Triethyl orthoformate, Acetic anhydride | - | 100-105 | 6 | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | - |
| 2. Cyclization | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Methylhydrazine | Toluene/Water | -10 to 10 | 1-3 | This compound | 63 (for two steps) |
Experimental Protocols
Protocol 1: Synthesis from 1,3-Dimethylpyrazole
This protocol describes a four-step synthesis starting from 1,3-dimethylpyrazole.
Step 1: Halogenation - Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole
-
Charge a reaction flask with 100 g (1.04 mol) of 1,3-dimethylpyrazole and 400 mL of ethanol.
-
Cool the mixture to 5-10 °C with stirring.
-
Add 166.4 g (1.04 mol) of bromine dropwise to the solution while maintaining the temperature between 5-10 °C.
-
Stir the reaction mixture at this temperature for 4 hours.
-
Monitor the reaction progress by GC until the starting material is consumed.
-
Add 300 mL of water and quench the reaction with 200 mL of a saturated aqueous solution of sodium thiosulfate.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous mixture to 0 °C and collect the precipitate by filtration to yield 4-bromo-1,3-dimethyl-1H-pyrazole.[2]
Step 2: Bromination and Hydrolysis - Synthesis of 4-Halogen-1-methyl-1H-pyrazole-3-formaldehyde
-
To a solution of 4-halogen-1,3-dimethyl-1H-pyrazole in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to initiate the bromination of the 3-methyl group.
-
After the bromination is complete, treat the reaction mixture with hexamethylenetetramine followed by hydrolysis to yield the corresponding 3-formaldehyde derivative.[1][2]
Step 3: Fluorination - Synthesis of 4-Halogen-3-difluoromethyl-1-methylpyrazole
-
In a reaction vessel, dissolve 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde in an appropriate solvent like 1,2-dichloroethane.
-
Cool the solution to -5 °C.
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
-
Stir the reaction at a low temperature (-5 to 0 °C) for an extended period (e.g., 36 hours) until the starting aldehyde is consumed.
-
Quench the reaction carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent and purify by distillation under reduced pressure.[2]
Step 4: Carboxylation - Synthesis of this compound
-
Prepare a Grignard reagent, such as isopropylmagnesium chloride, in an anhydrous solvent like THF.
-
To this Grignard solution, add the 4-halogen-3-difluoromethyl-1-methylpyrazole at a low temperature.
-
After the formation of the pyrazole Grignard reagent, add ethyl chloroformate dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for a couple of hours.
-
Quench the reaction with a suitable reagent.
-
Extract the product and purify by distillation under reduced pressure to obtain the final product.[2]
Protocol 2: Synthesis via Claisen Condensation
This route involves the condensation of ethyl difluoroacetate followed by cyclization.
Step 1: Condensation - Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
React ethyl difluoroacetate with a suitable reagent to form the sodium enolate of ethyl 2,2-difluoroacetoacetate.[3]
-
Treat the resulting ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.
-
Heat the reaction mixture, typically at 100-105 °C, for several hours.
-
After the reaction, remove the excess acetic anhydride, triethyl orthoformate, and generated ethyl acetate under vacuum to yield the crude product.[4]
Step 2: Cyclization - Synthesis of this compound
-
Prepare a solution of potassium carbonate and a 40% aqueous solution of methylhydrazine in water.
-
Cool this aqueous solution to between -10 °C and -5 °C.
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate from the previous step in a water-immiscible organic solvent such as toluene.
-
Slowly add the organic solution to the cold aqueous phase with vigorous stirring.
-
Maintain the reaction temperature between -10 °C and 10 °C for 1 to 3 hours.
-
After the reaction is complete, separate the organic phase.
-
Concentrate the organic phase under vacuum to obtain the crude product, which can be further purified.[4]
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis from 1,3-dimethylpyrazole.
Caption: Workflow for the Claisen condensation synthesis route.
Characterization
The final product, this compound, can be characterized using standard analytical techniques:
-
¹H NMR (400MHz, CDCl₃): δ 8.15 (s, 1H), 7.10 (t, 1H), 4.31 (m, 2H), 3.96 (s, 3H), 1.35 (t, 3H).[2]
-
Gas Chromatography (GC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagents such as bromine, NBS, DAST, and Grignard reagents are hazardous and should be handled with extreme care according to their safety data sheets (SDS).
-
Reactions involving Grignard reagents must be conducted under anhydrous conditions.
This document provides a comprehensive overview and detailed protocols for the synthesis of this compound, intended to aid researchers in the fields of agrochemical synthesis and drug development.
References
- 1. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
Application Notes: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in Fungicide Development
1. Introduction
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 141573-95-7) is a fluorinated pyrazole derivative that serves as a critical building block in the synthesis of modern agrochemical fungicides.[1] It is not typically used as an active ingredient itself but is a key intermediate for a class of highly effective fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] The presence of the difluoromethyl group on the pyrazole ring is a crucial feature for the biological activity of the final fungicidal compounds.[4] Several commercially successful broad-spectrum fungicides, including Fluxapyroxad, Bixafen, and Sedaxane, are synthesized using this pyrazole core.[1][4]
2. Mechanism of Action
Fungicides derived from this pyrazole intermediate function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungal cells.[1][3][5] This enzyme is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for cellular energy (ATP) production.
The fungicidal molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding blocks the oxidation of succinate to fumarate, thereby interrupting the electron flow.[6][7] The disruption of cellular respiration leads to a severe energy deficit within the fungal cells, ultimately inhibiting spore germination, germ tube elongation, and mycelial growth, leading to cell death.[8] Molecular docking studies have shown that the pyrazole carboxamide moiety forms crucial hydrogen bonds with amino acid residues like tyrosine and tryptophan within the SDH active site.[4]
3. Spectrum of Activity
The final amide fungicides synthesized from this compound exhibit a broad spectrum of activity against a wide range of phytopathogenic fungi.[3] They are particularly effective against major crop diseases in cereals, fruits, and vegetables.
Key controlled pathogens include:
-
Ascomycetes: Species such as Zymoseptoria tritici (Septoria leaf blotch in wheat), Alternaria species (early blight), and powdery mildew.[3][9]
-
Basidiomycetes: Rust fungi (Puccinia spp.) and pathogens like Rhizoctonia solani, which causes sheath blight in rice and root rot in many other crops.[6][7][10]
While highly effective against many fungal classes, these SDHI fungicides generally lack commercial-level activity against Oomycetes, such as Phytophthora infestans (late blight of potato).[3]
4. Data Presentation: Fungicidal Efficacy
The following table summarizes the efficacy of Fluxapyroxad, a prominent fungicide derived from the title compound, against various fungal pathogens. The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a fungicide that is required to inhibit 50% of the fungal growth in vitro.
| Fungus Species | Disease | Host Crop | EC₅₀ (mg/L or µg/mL) | Reference |
| Rhizoctonia solani | Sheath Blight | Rice | 0.033 | [10] |
| Rhizoctonia solani (in vivo) | Sheath Blight | Rice | 2.29 | [10] |
| Zymoseptoria tritici (2019 avg.) | Septoria Leaf Blotch | Wheat | ~0.15 | [9] |
| Zymoseptoria tritici (2020 avg.) | Septoria Leaf Blotch | Wheat | ~0.25 | [9] |
| Diplocarpon coronariae | Apple Blotch | Apple | ~0.02 - 0.04 | [11] |
Note: EC₅₀ values can vary significantly between different fungal isolates, populations, and testing methodologies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a generalized, regioselective synthesis method based on common literature procedures.[1][3]
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (or similar difluoroacetoacetic ester derivative)
-
Methylhydrazine
-
Ethanol (or other suitable solvent)
-
Acetic acid (catalyst, optional)
Procedure:
-
Dissolve the starting ester, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, in a reaction vessel containing ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric equivalent of methylhydrazine to the cooled solution while stirring. A slight excess may be used. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a crystalline solid.[1]
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol determines the EC₅₀ value of a test compound against a target fungus using the mycelial growth inhibition method on solid media.[12][13]
Materials:
-
Test compound (e.g., Fluxapyroxad)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Potato Dextrose Agar (PDA) medium, sterilized
-
Petri dishes (90 mm)
-
Pure culture of the target fungus (e.g., Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10,000 mg/L).
-
Prepare a series of dilutions from the stock solution.
-
Add appropriate volumes of the diluted solutions to molten PDA (cooled to ~50 °C) to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate containing only DMSO at the same concentration as the highest test plate.
-
Pour approximately 20 mL of the amended PDA into each Petri dish and allow it to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25-28 °C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) of the fungal growth on both control and treated plates after the fungus in the control plate has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
Determine the EC₅₀ value by performing a probit analysis or logarithmic regression of the inhibition percentages against the compound concentrations.
Protocol 3: In Vivo Greenhouse Assay (Preventative Action)
This protocol evaluates the protective efficacy of a test compound on a host plant against fungal infection under controlled greenhouse conditions.[10][14]
Materials:
-
Test compound formulated as a sprayable solution (e.g., emulsifiable concentrate).
-
Host plants (e.g., rice seedlings, 3-4 weeks old).
-
Fungal inoculum (e.g., spore suspension or mycelial slurry of R. solani).
-
Spray equipment.
-
Greenhouse or controlled environment chamber.
Procedure:
-
Grow healthy host plants in pots to the desired growth stage.
-
Prepare spray solutions of the test compound at various concentrations (e.g., 1, 10, 50, 100 mg/L). Include a control group to be sprayed with a blank formulation (without the active ingredient).
-
Spray the plants with the respective solutions until runoff, ensuring complete coverage of the foliage. Allow the plants to dry completely.
-
Twenty-four hours after the fungicide application, inoculate the plants with the fungal pathogen. This can be done by spraying a spore suspension or placing mycelial plugs on the leaves/stems.
-
Move the inoculated plants to a high-humidity chamber ( >90% RH) for 24-48 hours to promote infection.
-
Transfer the plants back to standard greenhouse conditions and allow the disease to develop.
-
After a set period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by measuring the lesion area or using a disease rating scale (e.g., 0 = no disease, 4 = severe disease).
-
Calculate the control efficacy for each treatment concentration using the formula: Control Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] × 100
-
Analyze the results to determine the effective dose for disease control.
Mandatory Visualizations
Caption: Generalized synthesis pathway for SDHI fungicides like Fluxapyroxad.
Caption: Inhibition of Fungal Succinate Dehydrogenase (Complex II).
Caption: Experimental workflow for fungicide discovery and evaluation.
References
- 1. This compound | 141573-95-7 | Benchchem [benchchem.com]
- 2. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apvma.gov.au [apvma.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2011 Meeting | Laboratory methods for evaluating resistance in vitro [apsnet.org]
- 13. Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea [arccjournals.com]
- 14. scialert.net [scialert.net]
Application Notes and Protocols for the Use of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate as a Pivotal Intermediate in SDHI Fungicide Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis and application of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP). This fluorinated pyrazole derivative is a critical building block for a burgeoning class of modern agrochemicals: the Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the rationale behind its molecular design, provide detailed protocols for its synthesis, and illustrate its conversion into several commercially significant fungicides. This guide emphasizes the causality behind experimental choices, offers practical insights, and is grounded in authoritative scientific literature.
Introduction: The Rise of SDHI Fungicides and the Pyrazole Core
Succinate Dehydrogenase Inhibitors (SDHIs) represent a rapidly growing and vital class of fungicides in global crop protection.[1] Their mode of action is the targeted inhibition of the succinate dehydrogenase enzyme (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungal pathogens.[1][2] This disruption of the tricarboxylic acid (TCA) cycle and electron transport effectively halts cellular energy (ATP) production, leading to the cessation of fungal growth and development.[1][3]
The pyrazole-4-carboxamide chemical group has proven to be an exceptionally effective scaffold for designing potent SDHI fungicides.[4][5][6] Within this group, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are paramount.[4] The ethyl ester form, this compound (CAS 141573-95-7), serves as the key industrial intermediate for the synthesis of multi-million dollar fungicides like Bixafen, Fluxapyroxad, Isopyrazam, and Benzovindiflupyr.[4][7] The difluoromethyl (CHF₂) group at the 3-position of the pyrazole ring is particularly crucial for conferring high levels of fungicidal activity.
While highly effective, the single-site specificity of SDHIs necessitates careful stewardship and resistance management strategies to ensure their long-term viability in agriculture.[1][2]
Synthesis of the Core Intermediate: this compound
The industrial synthesis of this key intermediate has been optimized by leading agrochemical companies to ensure high regioselectivity and yield.[4] A common and efficient laboratory-scale approach involves a Claisen condensation followed by a cyclization reaction.[7]
Synthetic Workflow Overview
The synthesis can be logically broken down into two primary stages: the formation of a diketone intermediate and the subsequent cyclization to form the pyrazole ring.
Caption: Synthetic workflow for this compound.
Detailed Laboratory Protocol
This protocol is a representative synthesis. Researchers should always first consult primary literature and perform appropriate risk assessments.
Materials:
-
Ethyl difluoroacetate
-
Ethyl formate
-
Sodium metal or Sodium ethoxide
-
Anhydrous Ethanol
-
Methylhydrazine
-
Toluene
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol Steps:
-
Preparation of Sodium Ethoxide (if not commercially sourced): In a three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to anhydrous ethanol at 0°C. Allow the reaction to proceed until all sodium has dissolved.
-
Claisen Condensation:
-
To the freshly prepared sodium ethoxide solution, add a mixture of ethyl difluoroacetate and ethyl formate dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Cyclization with Methylhydrazine:
-
Cool the reaction mixture to 0-5°C.
-
Carefully add methylhydrazine dropwise. Caution: This reaction can be exothermic.
-
After addition, heat the mixture to reflux (approx. 70-80°C) for 4-6 hours. Monitor the reaction for the consumption of the intermediate and formation of the product.
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully neutralize it with hydrochloric acid.
-
Partition the mixture between toluene and water. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Final Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a solid.[7] Typical yields range from 60-75%.[7]
Application: Transformation into SDHI Fungicides
The ethyl ester is rarely the final active ingredient. It must first be converted to its corresponding carboxylic acid, which is then coupled with a specific aniline or amine moiety to form the final pyrazole-4-carboxamide fungicide.
General Transformation Pathway
The process involves two key steps: saponification (hydrolysis) of the ester to the carboxylic acid, followed by activation and amidation.
Caption: General pathway for converting the intermediate to the final SDHI fungicide.
Key SDHI Fungicides Derived from the Intermediate
Several blockbuster fungicides are synthesized from this pyrazole core. The diversity in the amine/aniline portion of the molecule allows for modulation of the fungicidal spectrum, systemic properties, and crop safety.
| Fungicide Common Name | Year of Introduction (approx.) | Key Amine/Aniline Moiety | Primary Developer |
| Isopyrazam | 2010 | 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine | Syngenta |
| Bixafen | 2011 | 3',4'-dichloro-5-fluoro-2-aminobiphenyl | Bayer Crop Science |
| Sedaxane | 2011 | Varies (anilide structure) | Syngenta |
| Fluxapyroxad | 2011 | 3',4',5'-trifluorobiphenyl-2-amine | BASF |
| Benzovindiflupyr | 2012 | (1RS,4SR)-9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine | Syngenta |
| Pydiflumetofen | 2016 | N-methoxy-(phenyl-ethyl)-amine derivative | Syngenta |
| Inpyrfluxam | 2019 | Specific substituted aniline | Sumitomo Chemical |
Data compiled from multiple sources.[4][8][9][10][11]
Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide (General Procedure)
This protocol outlines the general steps for converting the intermediate ester into a final amide product, exemplified by the synthesis of Bixafen or Fluxapyroxad.
Part A: Hydrolysis to the Carboxylic Acid
-
Saponification: Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, ~1.5 equivalents).
-
Heat the mixture to reflux for 2-4 hours until TLC/LC-MS analysis confirms the complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4]
Part B: Amide Coupling
-
Acid Chloride Formation: In a flask under an inert atmosphere, suspend the carboxylic acid from Part A in an anhydrous solvent like toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (~1.2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the mixture to a gentle reflux for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[10][12] This intermediate is often used immediately without further purification.
-
Amide Formation: Dissolve the specific aniline (e.g., 3',4'-dichloro-5-fluoro-2-aminobiphenyl for Bixafen) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, toluene).[9]
-
Add a non-nucleophilic base, such as triethylamine or pyridine (~1.5 equivalents).
-
Cool the aniline solution to 0°C and add a solution of the crude acid chloride (from step 4) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The final fungicide can be purified by recrystallization or column chromatography.[8][13]
Mechanism of Action at the Molecular Level
The final pyrazole carboxamide fungicides act as potent and specific inhibitors of the SDH enzyme.
-
Binding Site: They bind to the ubiquinone-binding site (the Qp-site) of the SDH enzyme complex.[2]
-
Subunit Interaction: This critical binding pocket is formed by three of the four subunits of the enzyme: SDHB, SDHC, and SDHD.[2]
-
Inhibition: By occupying this site, the fungicide physically blocks the natural substrate, ubiquinone, from binding. This action halts the transfer of electrons from succinate to ubiquinone, thereby breaking the mitochondrial respiratory chain and stopping energy production.
Caption: SDHI fungicides block the electron transport chain by binding to Complex II (SDH).
References
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. SDHI Fungicides | FRAC [frac.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 141573-95-7 | Benchchem [benchchem.com]
- 8. Benzovindiflupyr [sitem.herts.ac.uk]
- 9. Bixafen [sitem.herts.ac.uk]
- 10. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 11. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 12. Page loading... [wap.guidechem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Quantification of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of several modern fungicides that act by inhibiting succinate dehydrogenase (SDHI).[1] Accurate quantification of this compound is crucial for process optimization, quality control of intermediates, and final product purity assessment in the agrochemical industry. This document provides detailed analytical methods for the precise quantification of this compound in various sample matrices. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection due to its robustness and wide applicability. A secondary method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented for its high sensitivity and specificity, which is particularly useful for impurity profiling and trace analysis.[2]
Physicochemical Properties
-
Chemical Formula: C₈H₁₀F₂N₂O₂[3]
-
Molecular Weight: 204.17 g/mol [3]
-
Appearance: White solid (typical for related compounds)
-
CAS Number: 141573-95-7[3]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of pyrazole derivatives.[4][5] This method offers excellent resolution, accuracy, and precision for the determination of this compound.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 80:20 v/v). The aqueous phase may be modified with 0.1% trifluoroacetic acid to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 5 µL[4]
-
Detection Wavelength: 206 nm (based on methods for similar pyrazoline derivatives, optimization may be required)[4]
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²), slope, and intercept.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Illustrative Method Validation Data
The following table summarizes typical quantitative data that would be expected from a validation study of this HPLC method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Secondary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazole analysis, especially for identifying and quantifying isomers and impurities.[2]
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
2. Chromatographic and Spectrometric Conditions:
-
Column: Mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to achieve a concentration within the calibration range.
4. Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantification can be performed using an external or internal standard method. For the external standard method, create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Visualizations
Caption: HPLC Experimental Workflow for Quantification.
Caption: Key Parameters of Analytical Method Validation.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. benchchem.com [benchchem.com]
Knorr-Type Pyrazole Synthesis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Knorr pyrazole synthesis remains a cornerstone for constructing the pyrazole nucleus, a privileged scaffold in medicinal chemistry. First described by Ludwig Knorr in 1883, this versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative offers a straightforward and efficient route to a wide array of substituted pyrazoles.[1][2] These heterocyclic motifs are integral to numerous pharmaceuticals due to their diverse biological activities.
The reaction is typically catalyzed by acid and proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][3][4] A key consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions like pH.[1]
General Reaction Mechanism
The Knorr pyrazole synthesis is a robust and widely utilized method for the preparation of pyrazole derivatives. The general mechanism, which is often acid-catalyzed, can be visualized as a sequence of condensation, cyclization, and dehydration steps.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is adapted from a procedure for the synthesis of an Edaravone precursor.[5]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[1][5]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1]
-
Isolation: After heating, cool the resulting syrup in an ice bath.[1]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][5]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol demonstrates the reaction of a β-ketoester with hydrazine hydrate.[6]
Materials:
-
Ethyl benzoylacetate (1.0 equivalent, e.g., 3 mmol)
-
Hydrazine hydrate (2.0 equivalents, e.g., 6 mmol)[6]
-
1-Propanol (e.g., 3 mL)[6]
-
Glacial acetic acid (catalytic amount, e.g., 3 drops)[6]
-
Water
Procedure:
-
Reaction Setup: In a suitable vial, mix ethyl benzoylacetate and hydrazine hydrate. Add 1-propanol and a few drops of glacial acetic acid.[6]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][6]
-
Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring.[6]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for about 30 minutes to facilitate precipitation.[3][6]
-
Purification: Collect the solid product by vacuum filtration, rinse with a small amount of water, and allow it to air dry.[3][6]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | ~90 | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | ~100 | 1 | 79 | [7] |
| Acetylacetone | Hydrazine hydrate | Ethanol | None | Reflux | 2 | >90 | [8] |
| 2,4-Pentanedione | Phenylhydrazine | Ethanol | Acetic acid | Reflux | 3 | 85 | - |
Note: The entry for Acetylacetone and Phenylhydrazine is a representative example and yield can vary.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis, from reaction setup to product characterization.
Caption: Experimental workflow for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Antifungal Activity Assay of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal properties.[1][2][3] A crucial step in the discovery and development of new antifungal drugs is the in vitro assessment of their efficacy against pathogenic fungi. Standardized methods are essential for generating reliable and reproducible data to guide further preclinical and clinical development.
This document provides detailed protocols for two widely accepted in vitro antifungal susceptibility testing methods: Broth Microdilution and Agar Disk Diffusion . These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of novel pyrazole compounds.[4][5][6][7][8][9][10][11][12][13][14][15] The primary endpoint for these assays is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[16][17][18][19]
Key Experimental Protocols
Broth Microdilution Assay
The broth microdilution method is considered the gold-standard for determining the MIC of an antifungal agent.[4] It involves testing a microorganism's susceptibility to a series of twofold dilutions of the antifungal compound in a liquid medium.[4][16]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test pyrazole compound(s)
-
Positive control antifungal agent (e.g., Fluconazole, Voriconazole)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%) or water
-
Spectrophotometer or hemocytometer
-
Incubator
Protocol:
-
Preparation of Pyrazole Compound Stock Solution:
-
Dissolve the pyrazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to achieve a starting concentration for serial dilutions. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the fungi.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the conidia from the agar surface and suspend in sterile saline.
-
Adjust the inoculum suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer (by measuring optical density at 530 nm) or a hemocytometer.[5]
-
Dilute this suspension in RPMI 1640 medium to achieve the final testing inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[6][14]
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the starting concentration of the pyrazole compound (in RPMI 1640) to the first well of each row.
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will result in a range of concentrations of the pyrazole compound.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile RPMI 1640 medium to the sterility control wells (column 12).
-
Incubate the plates at 35°C for 24-48 hours. Incubation time may vary depending on the fungal species.[9]
-
-
Reading the MIC:
Agar Disk Diffusion Assay
The agar disk diffusion method is a simpler, qualitative or semi-quantitative alternative for screening antifungal activity.[20][21][22] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the fungus. The antifungal activity is observed as a zone of growth inhibition around the disk.[21]
Materials:
-
Mueller-Hinton (MH) agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)[5][21]
-
Sterile paper disks (6 mm diameter)
-
Test pyrazole compound(s)
-
Positive control antifungal disks (e.g., Fluconazole)
-
Negative control disks (impregnated with the solvent used to dissolve the pyrazole compound)
-
Fungal isolates
-
Sterile saline (0.85%)
-
Sterile swabs
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described in the broth microdilution protocol, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MH agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes before applying the disks.
-
-
Preparation and Application of Disks:
-
Dissolve the pyrazole compound in a suitable solvent to a known concentration.
-
Impregnate sterile paper disks with a specific volume of the pyrazole compound solution and allow them to dry completely in a sterile environment.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 30-35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The absence of a zone of inhibition indicates that the fungus is resistant to the compound at that concentration.
-
Data Presentation
The antifungal activity of pyrazole compounds is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. For broader screening, the median effective concentration (EC₅₀), which is the concentration that inhibits 50% of fungal growth, is also used.[1][2][3][23][24]
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Exemplary Pyrazole Compounds
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Pyrazole Derivative 5k | 0.125 | 0.125 | 8.0 | [25] |
| Pyrazole Derivative 6c | 0.0625 | 0.0625 | 4.0 | [25] |
| Fluconazole (Control) | 0.25-2.0 | 2.0-8.0 | >64 | [25] |
Table 2: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Selected Pyrazole Derivatives against Various Fungi
| Compound | Rhizoctonia solani | Botrytis cinerea | Valsa mali | Thanatephorus cucumeris | Reference |
| Pyrazole Derivative 26 | 2.182 | 2.432 | 1.787 | 1.638 | [2] |
| Isoxazolol Pyrazole Carboxylate 7ai | 0.37 | - | - | - | [24] |
| Pyrazole-4-carboxamide E1 | 1.1 | - | - | - | [23] |
| Boscalid (Control) | 2.2 | - | - | - | [23] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Some pyrazole-4-carboxamide derivatives have been shown to exert their antifungal effect by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[23] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Visualizations
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Assay.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. academic.oup.com [academic.oup.com]
- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. njccwei.com [njccwei.com]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. benchchem.com [benchchem.com]
- 22. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fluorination of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry, significantly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and membrane permeability. This document provides detailed application notes and protocols for key techniques in heterocyclic fluorination, including electrophilic, nucleophilic, and transition-metal-catalyzed C-H fluorination methods.
Electrophilic Fluorination of Indoles using Selectfluor®
Electrophilic fluorination is a widely employed method for the direct introduction of fluorine onto electron-rich heterocyclic systems. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly and effective electrophilic fluorinating agent. This protocol details the synthesis of 3-fluorooxindoles from indoles.[1]
Experimental Protocol: Synthesis of 3-Fluoro-3-methyloxindole
-
Materials:
-
3-methylindole
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 3-methylindole (0.4 mmol) in a 1:1 mixture of acetonitrile and water (2 mL), add Selectfluor® (1.2 mmol, 3.0 equiv) at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (10 mL), 4% HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-fluoro-3-methyloxindole.
-
Quantitative Data Summary:
| Substrate | Product | Reagent (equiv) | Solvent | Time | Yield (%) |
| 3-methylindole | 3-fluoro-3-methyloxindole | Selectfluor® (3.0) | MeCN/H₂O (1:1) | Overnight | 75 |
| Indole | 3-fluorooxindole | Selectfluor® (3.0) | MeCN/H₂O (1:1) | Overnight | 82 |
| N-Acetyltryptamine | N-Acetyl-3-fluorotryptamine | Selectfluor® (3.0) | MeCN/H₂O (1:1) | Overnight | 78 |
Proposed Reaction Mechanism:
The reaction is proposed to proceed through the formation of an unstable 3-fluoroindolenine intermediate, which then undergoes hydrolysis and a subsequent second fluorination.
References
Application Note: A Detailed Protocol for the Two-Step Synthesis of Fluxapyroxad from Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Abstract
Fluxapyroxad is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), which are crucial for controlling a wide range of fungal pathogens in agriculture.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of fluxapyroxad, designed for researchers in agrochemical development and organic synthesis. The described pathway commences with the hydrolysis of the commercially available starting material, Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, to its corresponding carboxylic acid. This intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is subsequently coupled with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine to yield the final product.[3][4] This guide emphasizes the rationale behind procedural choices, offers detailed step-by-step instructions, and includes troubleshooting advice to ensure a reliable and reproducible synthesis.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
-
Saponification (Hydrolysis): The ethyl ester starting material is hydrolyzed under basic conditions to yield the key carboxylic acid intermediate.
-
Amide Coupling: The carboxylic acid is activated and then reacted with the key biphenyl-amine intermediate to form the final amide bond of fluxapyroxad.
Experimental Workflow
The overall process, from starting material to purified product, is outlined below. This workflow is designed for efficiency and high purity of the final compound.
Caption: High-level workflow for the two-part synthesis of fluxapyroxad.
Materials and Reagents
Proper handling and quality of reagents are paramount for successful synthesis. All reagents should be of analytical grade or higher.
| Chemical Name | CAS Number | Molecular Formula | MW ( g/mol ) | Notes |
| This compound | 141573-95-7 | C₈H₁₀F₂N₂O₂ | 204.18 | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Reagent for Hydrolysis |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | Reagent for Acidification |
| 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | 915416-52-5 | C₁₂H₈F₃N | 223.20 | Key Coupling Partner |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C₈H₁₇N₃ | 155.24 | Coupling Reagent |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | Catalyst for Coupling |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction & Chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Experimental Protocols
Part 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Principle: This step involves the base-catalyzed hydrolysis (saponification) of the starting ethyl ester. Sodium hydroxide de-esterifies the molecule to form a sodium carboxylate salt, which is soluble in the aqueous medium. Subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the solution due to its lower water solubility.[5]
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 49.0 mmol).
-
Saponification: Add a solution of sodium hydroxide (3.92 g, 98.0 mmol, 2.0 equiv) in 100 mL of a 3:1 methanol/water mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (approx. 8-10 mL) dropwise with vigorous stirring until the pH of the solution is ~1-2. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts.
-
Drying: Dry the solid product under high vacuum at 50 °C overnight to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white powder.
-
Expected Outcome: Yield: 85-95%. The product is typically of high purity (>98%) and can be used in the next step without further purification.
Part 2: Amide Coupling for Fluxapyroxad Synthesis
Principle: The formation of the amide bond is achieved by activating the carboxylic acid intermediate.[6] In this protocol, EDC is used as a coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. DMAP acts as a catalyst to facilitate this process.[7]
Procedure:
-
Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (5.0 g, 28.4 mmol) and 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (6.98 g, 28.4 mmol, 1.0 equiv).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture until all solids are dissolved.
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.35 g, 2.84 mmol, 0.1 equiv) followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (6.54 g, 42.6 mmol, 1.5 equiv) over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
-
Expected Outcome: Yield: 70-85% after purification. The final product, fluxapyroxad, is a white to off-white solid.[8]
Reaction Mechanism Visualization
The key amide bond formation step proceeds through a well-established mechanism involving carbodiimide activation.
Caption: Mechanism of EDC-mediated amide coupling.
Characterization of Fluxapyroxad
The identity and purity of the synthesized fluxapyroxad should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid[8] |
| Melting Point | 156.8 °C[2] |
| Molecular Formula | C₁₈H₁₂F₅N₃O[3] |
| Molecular Weight | 381.31 g/mol [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (s, 1H), 7.80 (s, 1H), 7.50-7.30 (m, 4H), 7.10 (t, J=8.8 Hz, 1H), 6.95 (m, 2H), 3.90 (s, 3H) |
| MS (ESI+) | m/z: 382.1 [M+H]⁺ |
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
General: Avoid inhalation, ingestion, and contact with skin and eyes.[9]
-
Reagents:
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care to avoid burns.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.[10] Ensure proper ventilation.
-
EDC: Can be a skin and eye irritant.
-
Fluxapyroxad: While having low acute toxicity, it is suspected of causing cancer and should be handled with care.[10][11]
-
-
PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) at all times.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not empty into drains.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Hydrolysis) | - Incomplete reaction.- Product lost during workup. | - Extend reflux time and monitor by TLC.- Ensure pH is sufficiently low (~1-2) for full precipitation.- Use ice-cold water for washing to minimize solubility losses. |
| Reaction stalls in Step 2 (Coupling) | - Moisture in the reaction.- Inactive coupling reagent (EDC is moisture-sensitive). | - Use oven-dried glassware and anhydrous solvents.- Use a fresh bottle of EDC or test its activity on a small scale. |
| Multiple spots on TLC after Step 2 | - Incomplete reaction.- Formation of side products (e.g., N-acylurea). | - Allow the reaction to run longer.- Add the EDC slowly or at a lower temperature (0 °C) to control reactivity.- Careful purification by column chromatography is essential. |
| Difficulty in purifying final product | - Co-elution of impurities.- Product is insoluble/streaking on the column. | - Adjust the solvent system for chromatography (try different polarity or solvent mixtures).- If the product is poorly soluble, dissolve the crude material in a minimal amount of DCM before loading onto the silica column. |
References
- 1. Fluxapyroxad | 907204-31-3 | Benchchem [benchchem.com]
- 2. fao.org [fao.org]
- 3. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 8. Fluxapyroxad | 907204-31-3 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. agilent.com [agilent.com]
- 11. middeldatabasenpdf.dlbr.dk [middeldatabasenpdf.dlbr.dk]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Application Notes & Protocols for the Preparation of Bixafen Using Pyrazole Intermediates
Introduction
Bixafen, with the chemical name N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a highly effective pyrazole-carboxamide fungicide developed by Bayer.[1][2] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi, making it a crucial agent for controlling diseases in cereals and rape plants.[1][3] The synthesis of bixafen relies on the strategic coupling of two key intermediates: a substituted 2-aminobiphenyl derivative and a pyrazole acid chloride, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[1][4] This document provides detailed protocols for the synthesis of these key intermediates and their final condensation to produce bixafen, tailored for researchers and professionals in chemical and drug development.
Overall Synthesis Workflow
The synthesis of bixafen is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the Pyrazole Intermediate: Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
-
Synthesis of the Aniline Intermediate: Preparation of 2-(3',4'-dichlorophenyl)-4-fluoroaniline.
-
Final Coupling Reaction: Amidation reaction between the two intermediates to yield the final bixafen product.
Part 1: Synthesis of the Key Pyrazole Intermediate
The primary pyrazole intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[4] Its synthesis begins with the formation of its carboxylic acid precursor.
1.1 Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This synthesis involves the cyclization of an ethyl difluoroacetoacetate derivative with methyl hydrazine, followed by hydrolysis.[5]
Experimental Protocol:
-
Formation of the Enol Ether: React ethyl difluoroacetate with methyl orthoformate and acetic anhydride to generate the intermediate ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate.[6]
-
Cyclization: Treat the resulting enol ether with methyl hydrazine. This reaction forms the pyrazole ring, yielding primarily ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.[5]
-
Hydrolysis: Hydrolyze the ethyl ester using an aqueous solution of sodium hydroxide (NaOH) to yield the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[5]
-
Purification: The final acid product can be purified through standard crystallization techniques.
1.2 Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
The carboxylic acid is converted to the more reactive acid chloride, which is essential for the final amide coupling step.[4]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel suitable for handling corrosive reagents, charge 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Chlorination: Add thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4]
-
Reaction Conditions: Gently heat the mixture under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is often used in the next step without further purification.[1][4]
Part 2: Synthesis of the Key Aniline Intermediate
The aniline intermediate, 2-(3',4'-dichlorophenyl)-4-fluoroaniline, is prepared via a multi-step synthesis starting from 3,4-dichlorobromobenzene as detailed in patent CN116178264A.[2]
Experimental Protocol (based on CN116178264A): [2]
-
Grignard Reagent Formation: Mix magnesium powder with a suitable solvent (e.g., THF). Add a solution of 3,4-dichlorobromobenzene in the same solvent and react at 40-65°C for approximately 2 hours to prepare the Grignard reagent, 3,4-dichlorophenyl magnesium bromide.
-
Metal Transfer: Subject the Grignard reagent to a metal transfer reaction with zinc chloride (ZnCl₂) to produce (3,4-dichlorophenyl) zinc chloride.
-
Coupling Reaction: Mix the (3,4-dichlorophenyl) zinc chloride with 2-bromo-4-fluoronitrobenzene and a suitable catalyst in a solvent to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.
-
Nitro Group Reduction: Mix the nitro compound with iron powder, ammonium chloride, a solvent, and water. Add glacial acetic acid to facilitate the reduction of the nitro group to an amine, yielding 2-(3,4-dichlorophenyl)-4-fluoroaniline.
Part 3: Final Coupling Reaction for Bixafen Synthesis
The final step is the amidation reaction between the pyrazole acid chloride and the aniline intermediate.
Experimental Protocol (based on CN116178264A): [2]
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline (e.g., 12.8g, 0.05 mol) in a solvent such as xylene (e.g., 40 mL).
-
Addition of Acid Chloride: Heat the solution to reflux. Slowly add a solution of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (e.g., 9.7g, 0.05 mol) in xylene (e.g., 40 mL) dropwise.
-
Reaction Conditions: After the addition is complete, maintain the reaction mixture at reflux temperature for approximately 5 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Perform a liquid-liquid extraction by washing with water. Concentrate the organic layer and cool to crystallize the product.
-
Purification: The resulting solid is crude bixafen, which can be further purified if necessary, for example, by treatment with an organic solvent like an alcohol or ester to obtain a substantially color-free product.[1]
Quantitative Data Summary
The following table summarizes representative yields and purity for the final step of bixafen synthesis as reported in patent literature.
| Reactant 1 (Aniline Derivative) | Reactant 2 (Pyrazole Derivative) | Solvent | Yield | Purity | Source |
| 2-(3,4-dichlorophenyl)-4-fluoroaniline (0.05 mol) | 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (0.05 mol) | Xylene | 93.4% | 99.0% | [2] |
| 2-(3,4-dichlorophenyl)-4-fluoroaniline (0.05 mol) | 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (0.1 mol) | Xylene | 95.9% | 98.5% | [2] |
References
- 1. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 2. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Application Notes & Protocols for the Development of Novel Herbicides from Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in the discovery and development of novel agrochemicals, particularly herbicides, owing to its unique chemical properties and diverse biological activities.[1][2][3] Pyrazole-containing compounds have been successfully commercialized as herbicides, targeting various key enzymes in plant metabolic pathways. This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of new pyrazole-based herbicides.
Key Molecular Targets for Pyrazole Herbicides
Several key enzymes in plant biosynthesis pathways have been identified as effective targets for pyrazole-based herbicides. Understanding these targets and their inhibition is crucial for the rational design of new herbicidal compounds.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) : HPPD is a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to the bleaching of plant tissues due to the photo-oxidation of chlorophyll. Many potent pyrazole herbicides, such as topramezone and tolpyralate, are HPPD inhibitors.[4][5][6][7]
-
Acetolactate Synthase (ALS) : ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to the cessation of plant growth. Some pyrazole derivatives have been identified as potential ALS inhibitors.[1]
-
Protoporphyrinogen Oxidase (PPO) : PPO is involved in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption upon exposure to light.
Signaling Pathway of HPPD Inhibition
The inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by pyrazole herbicides disrupts the carotenoid biosynthesis pathway, leading to a cascade of events that ultimately result in plant death. The following diagram illustrates this signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Advances in Pyrazole as an Active Fragment for Herbicide Discovery - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for conducting molecular docking studies on pyrazole-based inhibitors. Pyrazole scaffolds are prevalent in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This guide will cover the essential steps, from target and ligand preparation to the analysis of docking results, and provide examples of quantitative data from studies on pyrazole-based inhibitors.
Application Notes
The pyrazole moiety is a versatile heterocyclic scaffold that has been successfully incorporated into a multitude of potent enzyme inhibitors. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of binding affinities and selectivities. Molecular docking has become an indispensable tool in the rational design of these inhibitors, providing insights into their binding modes and guiding further optimization.[1]
Recent studies have highlighted the efficacy of pyrazole-based compounds as inhibitors for a variety of protein targets, including:
-
Cyclooxygenase-2 (COX-2): Involved in inflammation and pain.[2][3][4][5]
-
Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR): Crucial in cancer progression and angiogenesis.[6][7][8][9]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, often dysregulated in cancer.[6][8]
-
Aurora Kinases: Essential for cell division, representing a target for anticancer therapies.[6][8]
-
HIV-1 Reverse Transcriptase (RT): A vital enzyme for the replication of the HIV virus.[10]
Molecular docking simulations of pyrazole derivatives have been instrumental in elucidating their structure-activity relationships (SAR), revealing key interactions with amino acid residues in the active sites of these targets.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various molecular docking studies of pyrazole-based inhibitors against different protein targets.
Table 1: Docking Results of Pyrazole Derivatives Against Protein Kinases
| Compound ID | Target Protein | PDB ID | Binding Energy (kJ/mol) | Inhibition Constant (Ki) | Reference |
| 1b | VEGFR-2 | 2QU5 | -10.09 | - | [6][8] |
| 1d | Aurora A | 2W1G | -8.57 | - | [6][8] |
| 2b | CDK2 | 2VTO | -10.35 | - | [6][8] |
| 6h | EGFR | - | - | 1.66 µM (IC50) | [7] |
| 6j | EGFR | - | - | 1.9 µM (IC50) | [7] |
| 3i | VEGFR-2 | - | - | 8.93 nM (IC50) | [9] |
Table 2: Docking Scores of Pyrazole Analogs as HIV-1 RT Inhibitors
| Compound ID | Target Protein | PDB ID | Docking Score |
| 1 | HIV-1 RT | 1RT2 | -13.06 |
| Reference (TNK 651) | HIV-1 RT | 1RT2 | Comparable to Compound 1 |
Note: The original document did not provide a specific docking score for the reference compound but stated it was comparable to compound 1.
Experimental Protocols
This section provides a generalized protocol for performing molecular docking of pyrazole-based inhibitors. This protocol is a synthesis of methodologies commonly reported in the literature.[6][10][11]
Protocol 1: Molecular Docking of Pyrazole-Based Inhibitors
1. Protein Preparation
-
Objective: To prepare the target protein structure for docking by removing extraneous molecules and adding necessary components.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the protein structure.[6]
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges to the protein atoms.
-
Define the binding site or active site of the protein. This can be done by specifying the coordinates of a known ligand or by identifying a cavity on the protein surface.
-
2. Ligand Preparation
-
Objective: To generate a 3D conformation of the pyrazole-based inhibitor and prepare it for docking.
-
Procedure:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D ligand structure.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
3. Molecular Docking
-
Objective: To predict the binding pose and affinity of the pyrazole inhibitor to the target protein.
-
Procedure:
-
Select a docking software (e.g., AutoDock, Glide, GOLD).
-
Set up the docking parameters, including the grid box that defines the search space for the ligand in the protein's active site.
-
Run the docking simulation. The software will generate multiple binding poses of the ligand and score them based on a scoring function that estimates the binding affinity.
-
4. Analysis of Docking Results
-
Objective: To analyze the predicted binding poses and scores to understand the inhibitor's binding mode.
-
Procedure:
-
Examine the top-ranked docking poses.
-
Visualize the interactions between the pyrazole inhibitor and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Analyze the docking score or binding energy to estimate the binding affinity. Lower scores generally indicate better binding.
-
Compare the binding modes of different pyrazole derivatives to understand structure-activity relationships.
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway inhibited by a pyrazole-based compound.
Experimental Workflow
Caption: A general workflow for molecular docking studies.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. msjonline.org [msjonline.org]
- 3. msjonline.org [msjonline.org]
- 4. Quantitative structure-activity relationship study and molecular docking of pyrazoline derivatives inhibitors on cyclooxygenase-2 using Chemoinformatic methods [cell.ijbio.ir]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. sciforum.net [sciforum.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Cyclocondensation Reactions in Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cyclocondensation reactions used for the synthesis of the pyrazole ring, a crucial scaffold in medicinal chemistry. The protocols detailed below are foundational methods for constructing this important heterocycle, which is a key component in numerous pharmaceutical agents.
The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. This structure is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antivirals.[1][2][3][4] The metabolic stability of the pyrazole ring contributes to its frequent use in the development of new drugs.[1] Cyclocondensation reactions are the most common and direct methods for synthesizing the pyrazole ring.[4][5] These reactions typically involve the condensation of a binucleophile, such as hydrazine or its derivatives, with a 1,3-dielectrophile.
This document outlines two of the most classical and widely used cyclocondensation methods for pyrazole synthesis:
-
The Knorr Pyrazole Synthesis: This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[8][9][10]
Additionally, this guide provides a specific application of these principles in the synthesis of a commercially significant pharmaceutical, Celecoxib, a selective COX-2 inhibitor.
The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and straightforward method for the preparation of substituted pyrazoles.[5][8] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic conditions.[6][11]
The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[12] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[8] When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric products, depending on which carbonyl group is initially attacked by the substituted hydrazine.[8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine
This protocol details the synthesis of 3,5-dimethylpyrazole from the reaction of acetylacetone (a 1,3-diketone) and hydrazine sulfate.
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90–100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.[13]
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[13]
-
While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.[13]
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour.[13]
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[13]
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.[13]
-
Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.[13]
-
Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[13]
-
Remove the ether by distillation. The residue will be a slightly yellow crystalline solid of 3,5-dimethylpyrazole.[13]
-
Dry the product under reduced pressure to obtain 37–39 g of 3,5-dimethylpyrazole.[13]
-
The product can be further purified by recrystallization from approximately 250 ml of 90–100°C petroleum ether.[13]
Quantitative Data:
| Product Name | Starting Materials | Yield | Melting Point |
| 3,5-Dimethylpyrazole | Acetylacetone, Hydrazine Sulfate | 77–81% | 107–108°C |
Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Compounds
Another prevalent method for pyrazole synthesis involves the cyclocondensation of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazine derivatives.[8][10] This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyrazole ring.[8] In many cases, a pyrazoline intermediate is formed, which can then be oxidized to the corresponding pyrazole.[1]
Caption: General pathway for pyrazole synthesis from α,β-unsaturated ketones.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones and Phenylhydrazine
This protocol describes a general method for synthesizing 1,3,5-trisubstituted pyrazoles from the corresponding chalcones (1,3-diaryl-2-propen-1-ones) and phenylhydrazine.
Materials:
-
Substituted Chalcone (1,3-diaryl-2-propen-1-one)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in 20 mL of glacial acetic acid.[14]
-
Add phenylhydrazine (1 mmol) to the solution.[14]
-
Reflux the reaction mixture overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[14]
-
Collect the resulting precipitate by filtration and wash it with cold water.[14]
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole.[14]
Quantitative Data:
| Product | Starting Materials | Yield |
| 1,3,5-Triphenyl-1H-pyrazole | Chalcone, Phenylhydrazine | 74%[15] |
| 1,3,5-Trisubstituted Pyrazoles | Various Chalcones, Phenylhydrazine | Generally good yields[14] |
Application in Drug Development: Synthesis of Celecoxib
The synthesis of Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis and acute pain, provides an excellent example of the industrial application of pyrazole synthesis.[9][16][17] The core pyrazole ring of Celecoxib is formed via a cyclocondensation reaction that is analogous to the Knorr synthesis.
The synthesis involves the reaction of a fluorinated 1,3-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-sulfamoylphenylhydrazine.[9] The reaction is typically carried out in a suitable solvent such as ethanol, often with an acid catalyst.[9]
Caption: Workflow for the synthesis of Celecoxib.
Experimental Protocol: Synthesis of Celecoxib
This protocol outlines the laboratory-scale synthesis of Celecoxib.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[9]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[9]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[9]
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a brine solution.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[9]
Quantitative Data:
| Product Name | Starting Materials | Yield |
| Celecoxib | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine HCl | 90%[16] |
Mechanism of Action of Celecoxib: A Signaling Pathway Perspective
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[18] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[18] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function.[2] In contrast, COX-2 is induced during inflammation.[2] By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[18]
Caption: Signaling pathway showing the mechanism of action of Celecoxib.
References
- 1. orientjchem.org [orientjchem.org]
- 2. ClinPGx [clinpgx.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Characterization of Various Pyrazolines From Chalcones [ijraset.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower you to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs) in Pyrazole Synthesis
This section addresses foundational questions that form the basis of a successful pyrazole synthesis experiment.
Q1: What is the most common and reliable method for synthesizing the pyrazole ring?
The most prevalent and historically significant method is the Knorr pyrazole synthesis .[1] This reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[1][2] The process is typically catalyzed by an acid and proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.[1][3][4] Its enduring popularity is due to the wide availability of starting materials and its applicability to a broad range of substituted pyrazoles.
Q2: What are the critical reaction parameters I must control for a successful pyrazole synthesis?
Optimizing pyrazole synthesis requires careful control over several key parameters. Suboptimal conditions are a primary reason for common issues like low yields.[5] The most critical factors to consider are:
-
Purity of Starting Materials: Ensure both the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing yield and complicating purification.[5] Hydrazine derivatives, in particular, can degrade over time.[5]
-
Stoichiometry: The molar ratio of your reactants is crucial. In many cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[5]
-
Temperature: Temperature affects reaction rate and can influence selectivity and the formation of byproducts.[6][7] Some reactions proceed efficiently at room temperature, while others require heating to overcome activation barriers.[7][8]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are common, but aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results in certain cases, especially for improving regioselectivity.[2] In recent years, solvent-free conditions are also being explored for greener synthesis.[9][10][11]
-
Catalyst/pH: The Knorr synthesis is often acid-catalyzed.[3][4] However, if using a hydrazine salt (like phenylhydrazine hydrochloride), the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[5] In such cases, adding a mild base like sodium acetate can be beneficial.[5]
Q3: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is essential to determine the optimal reaction time and prevent the formation of degradation products. The most common and effective method is Thin Layer Chromatography (TLC) .[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify intermediates and confirm the mass of the desired product.[5]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides direct answers to specific experimental issues, explaining the causality and offering corrective actions.
Problem 1: Low or No Yield
Q: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yield is the most frequent challenge in pyrazole synthesis.[1][5] This issue can almost always be traced back to one or more suboptimal reaction parameters. A systematic approach is the best way to identify and solve the problem.
Root Causes & Corrective Actions:
-
Impure Starting Materials: Hydrazine derivatives can oxidize or degrade upon storage. 1,3-dicarbonyl compounds may contain impurities that interfere with the reaction.
-
Solution: Use a freshly opened bottle of hydrazine or purify it before use.[5] Verify the purity of your dicarbonyl compound by NMR or other analytical techniques.
-
-
Suboptimal Reaction Conditions: The reaction may be too slow, or side reactions may be favored under your current conditions.
-
Solution: Systematically optimize temperature, reaction time, and solvent. For instance, if a reaction is sluggish at room temperature, gradually increase the heat while monitoring via TLC.[7][12] Conversely, if tar-like substances form at elevated temperatures, try running the reaction at a lower temperature for a longer duration.[12]
-
-
Incorrect Stoichiometry: If the dicarbonyl is the limiting reagent, an insufficient amount of hydrazine may lead to an incomplete reaction.
-
Loss During Workup/Purification: The product may be lost during extraction or purification steps.
-
Solution: Review your purification technique. If recrystallizing, ensure you are using an appropriate solvent system and not adding too much of the "good" solvent, which can keep the product dissolved even at lower temperatures.[5] For column chromatography, select a solvent system that provides good separation between your product and impurities.[5]
-
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
| Parameter | Common Condition | Potential Issue if Yield is Low | Recommended Optimization Step |
| Temperature | Room Temp or Reflux | Reaction may be too slow or side reactions may occur. | Increase temperature incrementally for slow reactions; decrease for byproduct formation.[6][12] |
| Solvent | Ethanol, Acetic Acid | Poor solubility of reactants or unfavorable reaction kinetics. | Screen other solvents (e.g., DMF, NMP, Toluene). Consider solvent-free conditions.[2][9] |
| Catalyst | None or Acid (HCl, H₂SO₄) | Insufficient catalysis or degradation from harsh acid. | Add a catalytic amount of a milder acid (e.g., p-TsOH). For hydrazine salts, add a mild base like NaOAc.[5] |
| Stoichiometry | 1:1 Reactant Ratio | Incomplete conversion of the limiting reagent. | Use a slight excess (1.0-1.2 eq.) of hydrazine.[5] |
Problem 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical dicarbonyl is producing a mixture of two regioisomers. How can I improve the regioselectivity?
This is a classic challenge in pyrazole synthesis.[5] When an unsymmetrical 1,3-dicarbonyl compound (or a substituted hydrazine) is used, the initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[5] Regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants.[5]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity and nature of the solvent can influence which carbonyl is more readily attacked. Aprotic dipolar solvents like N,N-dimethylformamide (DMF) have been shown to provide better regioselectivity than traditional protic solvents like ethanol.[2]
-
Temperature Control: Reaction temperature can affect the kinetic vs. thermodynamic product ratio. Running the reaction at a lower temperature may favor the formation of one isomer over the other.
-
Catalyst Selection: The use of specific catalysts, including Lewis acids, can enhance the electrophilicity of one carbonyl group over the other, thereby directing the nucleophilic attack.[8][12]
-
Protecting Groups: In complex syntheses, strategically placing a protecting group on one of the hydrazine nitrogens can direct the initial condensation step, which can then be removed after cyclization.
Caption: Divergent pathways leading to two possible regioisomers.
Problem 3: Reaction Discoloration and Tar Formation
Q: My reaction mixture has turned dark brown or black. What is happening, and is the experiment a failure?
Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride or when running reactions at high temperatures.[5] This is often due to the formation of colored impurities from the starting materials or polymerization side reactions.[5][12]
Causes and Solutions:
-
Hydrazine Degradation: Hydrazines can be sensitive to air and heat, leading to oxidative decomposition and the formation of colored byproducts.[5]
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly purified hydrazine.
-
-
Acid-Promoted Side Reactions: If using a hydrazine salt, the release of acid (e.g., HCl) can promote the formation of colored byproducts.[5]
-
Solution: Add a mild, non-nucleophilic base such as sodium acetate to buffer the reaction mixture and neutralize the acid.[5]
-
-
High-Temperature Degradation: At elevated temperatures, starting materials or intermediates can polymerize or degrade, forming tar-like substances.[12]
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer period can often minimize byproduct formation.[12]
-
A dark color does not automatically mean the reaction has failed. The desired pyrazole is often stable under these conditions. The primary challenge will be purification. Effective purification via column chromatography or recrystallization with activated charcoal can often remove the colored impurities to yield a clean product.[5]
Section 3: Standard Experimental Protocol
This section provides a trusted, step-by-step methodology for a standard Knorr pyrazole synthesis, which can be adapted by researchers.
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole
This protocol describes the reaction of a substituted 1,3-diketone with a substituted hydrazine.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted Hydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature.[5] If using a hydrazine salt, consider adding sodium acetate (1.2 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent). Monitor the reaction progress by TLC until the starting diketone spot is no longer visible (typically 2-6 hours).[5]
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water. The crude pyrazole product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid and any water-soluble byproducts.[5]
-
Purification: Air-dry the crude solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to achieve high purity.[5]
Caption: Standard experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate for several fungicides.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
1. Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
Ethyl Difluoroacetoacetate Equivalent: Ensure the purity of your starting β-ketoester. Impurities can lead to unwanted side reactions.
-
Methylhydrazine: Use fresh, high-purity methylhydrazine. It can degrade over time, leading to lower yields and the formation of impurities.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For the condensation reaction, temperatures are typically controlled. For instance, one patented method suggests cooling the methylhydrazine solution to between -10°C and -5°C before the addition of the β-ketoester intermediate.[2]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
-
pH Control: The pH of the reaction medium can influence the reactivity of the reactants. Some procedures utilize a weak base, such as potassium carbonate, in a two-phase system to promote the ring-closing reaction.[2]
-
-
Moisture and Air Sensitivity:
-
Some reagents may be sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.
-
2. Formation of Regioisomers
Q: I am observing the formation of a significant amount of the undesired regioisomer. How can I improve the regioselectivity of the reaction?
A: The reaction between an unsymmetrical β-ketoester like the precursor to the target molecule and methylhydrazine can lead to the formation of two regioisomers. The desired isomer is this compound, while the undesired isomer is Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. Controlling the regioselectivity is a common challenge in this synthesis.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the formation of the desired 3-(trifluoromethyl)pyrazole isomer in similar reactions.[3][4][5] This is attributed to the non-nucleophilic nature of these solvents, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. One patented process describes carrying out the cyclization at a temperature of from about -20°C to about 20°C, preferably from about -10°C to about 10°C.[2]
-
Use of a Two-Phase System: A process described in a patent application utilizes a two-phase system with a weak base (e.g., potassium carbonate) in an aqueous solution and the β-ketoester intermediate in a water-immiscible organic solvent (e.g., toluene). This method was reported to yield the desired product with high purity (99.90%) and only 0.05% of the regioisomer.[2]
3. Product Purification Challenges
Q: I am having difficulty purifying the final product and removing the isomeric impurity and other byproducts. What are the recommended purification methods?
A: Effective purification is crucial to obtain this compound with high purity. The choice of method will depend on the scale of the reaction and the nature of the impurities.
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating pyrazole regioisomers.[6] A systematic screening of the eluent system using TLC is recommended to achieve optimal separation. A gradient of hexane and ethyl acetate is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. A patent for the synthesis of the corresponding carboxylic acid suggests recrystallization from an isopropanol-water solution.[7] For the ethyl ester, a suitable solvent system would need to be determined experimentally.
-
Distillation: For larger-scale preparations, distillation under reduced pressure can be an effective purification method, provided the product and impurities have sufficiently different boiling points. A patent describes the final purification step as distillation under reduced pressure.[8]
4. Side Reactions and Impurity Formation
Q: I am observing unexpected spots on my TLC plate. What are the potential side reactions and how can I minimize them?
A: Besides the formation of the regioisomer, other side reactions can occur, leading to a complex reaction mixture and lower yields.
Common Side Reactions and Solutions:
-
Incomplete reaction of starting materials: As mentioned in the low yield section, ensure the reaction goes to completion by optimizing reaction time and temperature.
-
Decomposition of reagents: The use of fresh and pure reagents is critical to minimize decomposition products.
-
Formation of colored impurities: Discoloration of the reaction mixture can sometimes be observed. This may be due to the decomposition of hydrazine or the formation of other byproducts. Purification methods like column chromatography or recrystallization are usually effective in removing these colored impurities.
Data Presentation
Table 1: Influence of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Diketone | Hydrazine | Solvent | Isomer Ratio (desired:undesired) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Low regioselectivity | [4] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [3] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [4] |
Note: Data is for a similar trifluoromethyl pyrazole synthesis and illustrates the principle of solvent effect on regioselectivity.
Table 2: Summary of a Patented High-Yield Synthesis Protocol [8]
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity |
| 1 | 1,3-dimethylpyrazole | Bromine, Ethanol | 5-10°C | 4 hours | High | - |
| 2 | 4-bromo-1,3-dimethyl-1H-pyrazole | NBS, AIBN, Dichloromethane | 35-70°C | 7 hours | High | - |
| 3 | 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | Diethylaminosulfur trifluoride, Dichloromethane | -5 to 0°C | 36 hours | 88.7% | 97.6% |
| 4 | 4-bromo-3-(difluoromethyl)-1-methylpyrazole | i-PrMgCl, Ethyl chloroformate, THF | -30 to 10°C | 5 hours | 77.9% | 99.6% |
Experimental Protocols
Method 1: Condensation Route (Optimized for Regioselectivity) [2]
This protocol is based on a patented process designed to maximize the yield of the desired regioisomer.
-
Preparation of the Aqueous Phase: Dissolve potassium carbonate and a 40% aqueous solution of methylhydrazine in water. Cool the resulting solution to between -10°C and -5°C.
-
Preparation of the Organic Phase: Dissolve the crude ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate intermediate in a water-immiscible organic solvent such as toluene.
-
Reaction: Slowly add the organic phase to the cooled aqueous phase with vigorous stirring. Maintain the temperature between -10°C and -5°C. The reaction is typically complete within 1-3 hours.
-
Work-up: Separate the organic phase and concentrate it under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as toluene and petroleum ether, to yield the product as a pale yellow crystal with high purity.
Method 2: Multi-step Synthesis from 1,3-Dimethylpyrazole [8]
This is an alternative route that avoids the direct use of ethyl difluoroacetoacetate.
-
Bromination of 1,3-dimethylpyrazole: React 1,3-dimethylpyrazole with bromine in ethanol at 5-10°C.
-
Benzylic Bromination: Treat the resulting 4-bromo-1,3-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as dichloromethane.
-
Hydrolysis and Oxidation: The resulting intermediate is hydrolyzed and oxidized to form 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.
-
Difluoromethylation: React the aldehyde with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to obtain 4-bromo-3-(difluoromethyl)-1-methylpyrazole.
-
Carboxylation: Perform a Grignard exchange reaction using isopropylmagnesium chloride, followed by reaction with ethyl chloroformate to yield the final product, this compound.
-
Purification: The final product is purified by distillation under reduced pressure.
Visualizations
Caption: Workflow for the regioselective condensation synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Side-Product Analysis in the Synthesis of Pyrazole Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole esters. Our focus is on identifying and mitigating common side-products to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in pyrazole ester synthesis, particularly when using the Knorr synthesis with β-ketoesters?
A1: The most frequently encountered side-products in the Knorr synthesis of pyrazole esters from unsymmetrical β-ketoesters and hydrazines are regioisomers .[1][2] These are structural isomers that differ in the position of substituents on the pyrazole ring. Other potential side-products include pyrazolones , which can form as tautomers of the desired pyrazole, and products resulting from incomplete cyclization .[3][4] In some cases, hydrolysis of the ester group to the corresponding carboxylic acid can occur, especially during workup or under certain reaction conditions.[5] If starting with a pyrazole carboxylic acid, decarboxylation can be a competing side reaction during esterification.[6][7][8]
Q2: How can I identify the presence of regioisomers in my reaction mixture?
A2: The presence of regioisomers can be identified using a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): Regioisomers may exhibit different polarities, leading to separate spots on a TLC plate, although co-elution is also possible.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying regioisomers. Different regioisomers will typically have distinct retention times on a suitable column (e.g., a C18 column).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying isomers. You will observe duplicate sets of peaks corresponding to the different chemical environments of the protons and carbons in each isomer.[1] The chemical shifts of protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.[11][12][13][14][15]
Q3: What factors influence the regioselectivity of the Knorr pyrazole synthesis?
A3: The regioselectivity of the Knorr synthesis is a delicate balance of several factors:
-
Steric Effects: The bulkiness of the substituents on both the β-ketoester and the hydrazine derivative plays a crucial role. The initial attack of the hydrazine usually occurs at the less sterically hindered carbonyl group.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents influences the reactivity of the carbonyl groups. The more electrophilic carbonyl is generally attacked first.
-
Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can favor the formation of one isomer, while basic conditions may favor the other.[16] The choice of solvent can also impact the regioselectivity.
Troubleshooting Guide
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR spectra show two sets of signals for the pyrazole core and its substituents.[1]
-
HPLC analysis reveals two or more closely eluting peaks.[9]
-
Broad melting point range of the isolated product.
Possible Causes:
-
Use of an unsymmetrical β-ketoester.
-
Reaction conditions that do not strongly favor the formation of a single isomer.
Solutions:
-
Optimize Reaction Conditions:
-
pH Control: Systematically vary the pH of the reaction. An acidic catalyst (e.g., acetic acid, p-TsOH) often favors one regioisomer, while basic conditions might favor the other.[16][17]
-
Solvent Screening: Test a range of solvents with varying polarities. Protic solvents like ethanol and aprotic solvents like toluene can influence the reaction pathway.
-
Temperature Adjustment: Lowering the reaction temperature may increase the selectivity of the initial nucleophilic attack.
-
-
Purification:
-
Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of regioisomers.
-
Recrystallization: In some cases, fractional crystallization can be used to isolate the major isomer if there is a significant difference in solubility.
-
Issue 2: Presence of Pyrazolone Impurities
Symptoms:
-
NMR spectrum may show signals corresponding to both the pyrazole and pyrazolone tautomers.[3]
-
IR spectrum might show a prominent C=O stretch characteristic of the pyrazolone ring.
Possible Causes:
-
The pyrazolone is a stable tautomer of the desired hydroxypyrazole.
-
Reaction conditions may favor the formation of the pyrazolone.
Solutions:
-
Aromatization: If the pyrazolone is an intermediate, further reaction under oxidative conditions (if applicable to the specific synthesis route) can drive the reaction to the desired pyrazole.
-
Purification: Chromatographic methods can often separate the pyrazole from the pyrazolone.
Issue 3: Hydrolysis of the Ester Group
Symptoms:
-
Presence of a carboxylic acid peak in the NMR spectrum.
-
Observation of a more polar spot on TLC that corresponds to the pyrazole carboxylic acid.
-
Mass spectrometry data showing a peak corresponding to the hydrolyzed product.
Possible Causes:
-
Presence of water in the reaction mixture.
-
Acidic or basic workup conditions that promote ester hydrolysis.[5]
-
Prolonged heating in the presence of protic solvents.
Solutions:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize water content.
-
Neutral Workup: During the workup, neutralize the reaction mixture carefully to avoid strongly acidic or basic conditions.
-
Purification: The desired ester can usually be separated from the more polar carboxylic acid by column chromatography or by an acid-base extraction.
Issue 4: Decarboxylation of Pyrazole Carboxylic Acid during Esterification
Symptoms:
-
Formation of a pyrazole product lacking the ester/carboxyl group.
-
Gas evolution (CO₂) may be observed during the reaction.
Possible Causes:
-
High reaction temperatures during the esterification of a pyrazole carboxylic acid.[6][7][8]
-
Presence of certain catalysts (e.g., copper) that can promote decarboxylation.[6]
Solutions:
-
Milder Esterification Conditions: Employ milder esterification methods that do not require high temperatures, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents at room temperature.
-
Temperature Control: Carefully control the reaction temperature to avoid reaching the decarboxylation temperature of the pyrazole carboxylic acid.
Data Presentation
Table 1: Hypothetical Data on the Influence of Catalyst on Regioisomer Ratio in the Synthesis of a Pyrazole Ester
| Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Regioisomer Ratio (A:B) | Combined Yield (%) |
| Acetic Acid | Ethanol | 80 | 3:1 | 85 |
| p-Toluenesulfonic Acid | Toluene | 110 | 5:1 | 78 |
| Sodium Ethoxide | Ethanol | 25 | 1:2 | 65 |
| None | Ethanol | 80 | 1.5:1 | 90 |
Note: This table is illustrative. Actual results will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of a Pyrazole Ester[3][18][19]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt, a base may be required.
-
Catalyst Addition (Optional): Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) or base, depending on the desired regioselectivity.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.
Protocol 2: HPLC Analysis of Regioisomers
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid).[9][10] The exact ratio will need to be optimized for the specific pyrazole esters.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).
-
Quantification: The relative peak areas can be used to determine the ratio of the regioisomers.
Protocol 3: NMR Analysis for Isomer Differentiation
-
Sample Preparation: Prepare a solution of the purified product or the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a ¹H NMR spectrum. Look for two distinct sets of signals for the protons on the pyrazole ring and the substituents. The chemical shifts and coupling patterns will differ for each isomer. For example, the chemical shift of the pyrazole C-H proton will be different depending on its proximity to the ester group and other substituents.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring and the ester carbonyl will be different for the two regioisomers, providing further confirmation of their structures.[11][14][15]
Visualizations
Caption: Experimental workflow for the synthesis and analysis of pyrazole esters.
Caption: Formation of regioisomers in the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can yield multiple products. In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can produce two distinct regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and subsequent reactivity.[2] Ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development.[2]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, is governed by a sensitive interplay of several factors:[1][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][4]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents. The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[1][2] For instance, in a 1,3-diketone with a trifluoromethyl (-CF₃) group, the carbonyl carbon adjacent to this highly electronegative group is more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Reaction Conditions (Solvent and pH): The acidity or basicity of the medium is critical.[1][3] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the site of attack.[2] Furthermore, the choice of solvent can dramatically alter the isomeric ratio.[5][6]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several methods have been developed to afford high regioselectivity. These include:
-
Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydrazines: This method often proceeds in a regioselective manner to yield pyrazolines, which can then be oxidized to the corresponding pyrazoles.[7]
-
[3+2] Cycloaddition Reactions: The reaction between nitrile imines (often generated in situ from hydrazonoyl halides) and alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[8][9]
-
Reactions involving Tosylhydrazones: N-alkylated tosylhydrazones can react with terminal alkynes to provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity, which is an advantage over the Knorr synthesis where similar substituents can lead to mixtures.[10]
Troubleshooting Guide for Poor Regioselectivity
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.[4][5]
Troubleshooting Steps:
-
Change the Solvent: This is often the most effective solution. Standard solvents like ethanol frequently yield regioisomeric mixtures.[5][6] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically increase regioselectivity, often favoring one isomer almost exclusively.[5][6] These non-nucleophilic solvents do not compete with the hydrazine for attack at the more reactive carbonyl group, thereby enhancing selectivity.[6]
-
Modify the Reaction pH: The reaction's regioselectivity can be pH-dependent.[3] Adding a catalytic amount of acid (e.g., acetic acid) or a mild base can sometimes favor the formation of one isomer over the other.[4][9]
-
Adjust Reactant Stoichiometry: While less common, varying the ratio of the 1,3-diketone to the hydrazine has been suggested to potentially affect the regioisomeric ratio.[3]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[5] For example, in the reaction of a 1,3-diketone bearing a trifluoromethyl group, the initial attack often occurs at the carbonyl next to the -CF₃ group, which may not lead to the desired product.[2]
Troubleshooting Steps:
-
Employ Fluorinated Solvents: As with Issue 1, the use of TFE or HFIP is a primary strategy. These solvents can often reverse or significantly enhance the selectivity observed in traditional solvents like ethanol.[5][6]
-
Utilize a Different Synthetic Route: If solvent modification is ineffective, a different synthetic strategy may be necessary. For instance, constructing the pyrazole ring via a [3+2] cycloaddition of a sydnone with a specifically functionalized alkyne can provide access to the desired regioisomer with high fidelity.[11]
-
Protecting Groups/Masked Functionality: In complex syntheses, it may be possible to use a protecting group to temporarily mask one of the carbonyls or to use a precursor that is later converted to the desired functional group, thereby directing the initial cyclization.
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent has a profound impact on the regiochemical outcome of the Knorr pyrazole synthesis. The following data, derived from the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine, illustrates this effect.
| Entry | 1,3-Dicarbonyl Compound (R¹) | Solvent | Isomer Ratio (A:B)¹ | Total Yield (%) | Reference |
| 1 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.3 | 95 | [5][6] |
| 2 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | 98 | [5][6] |
| 3 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | 99 | [5][6] |
| 4 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.3 | 96 | [5] |
| 5 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | 98 | [5] |
| 6 | 1-(p-Tolyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.2 | 95 | [5] |
| 7 | 1-(p-Tolyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | 99 | [5] |
¹ Isomer A refers to the 5-Aryl/Furyl-3-CF₃ pyrazole, while Isomer B refers to the 3-Aryl/Furyl-5-CF₃ pyrazole.
Visualizations
Caption: Knorr pyrazole synthesis pathways from an unsymmetrical 1,3-dicarbonyl.
Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis in Ethanol
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, which may result in a mixture of regioisomers.[1]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Addition of Reagent: Add the substituted hydrazine (1.0 - 1.2 eq) to the solution. If desired, add a few drops of glacial acetic acid as a catalyst.[12][13]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution and can be collected by vacuum filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to separate the regioisomers.[4]
Protocol 2: Highly Regioselective Knorr Synthesis Using HFIP
This protocol details a modified procedure that leverages 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to achieve high regioselectivity, often yielding a single major isomer.[2][6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Addition of Reagent: Add methylhydrazine (1.1 mmol) to the solution at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically much faster than in conventional solvents. Monitor progress by TLC.[2]
-
Work-up: Upon completion, remove the HFIP solvent under reduced pressure. Be sure to use a cold trap, as HFIP is volatile.
-
Purification: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Overcoming Cross-Resistance with Novel Pyrazole Amides
This technical support center is designed for researchers, scientists, and drug development professionals working with novel pyrazole amides to overcome cross-resistance in various therapeutic areas, including oncology and infectious diseases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and biological evaluation of novel pyrazole amides.
Issue 1: Synthesis and Purification Challenges
Symptom: Low yield or presence of impurities after synthesis.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | Monitor reaction progress closely using Thin Layer Chromatography (TLC). Extend reaction time or slightly increase the temperature if starting materials persist. | Reaction goes to completion, maximizing the yield of the desired pyrazole amide. |
| Side product formation | The formation of regioisomers is a common issue, especially with unsymmetrical 1,3-dicarbonyl compounds.[1] Optimize the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer. | Increased regioselectivity and a cleaner product profile. |
| Purification difficulties | If standard silica gel chromatography fails, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine for basic compounds.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.[3][4] | Isolation of the pyrazole amide with high purity. |
Symptom: Difficulty with crystallization of the final compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound is "oiling out" | This may be due to the high solubility of the compound in the chosen solvent. Try a less effective solvent for the evaporation process.[5] | Formation of solid crystals instead of an oil. |
| Crystallization is too rapid | Rapid crystallization can trap impurities. To slow it down, use a slight excess of the "soluble solvent" in a mixed solvent system and allow the solution to cool slowly.[3] | Formation of well-defined, pure crystals. |
| No crystallization occurs | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[3] | Initiation of crystal growth. |
Issue 2: In Vitro Assay Variability and Compound-Specific Problems
Symptom: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell-based factors | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells.[6][7] Regularly test for mycoplasma contamination.[7][8] | Reduced variability in cell-based assays and more reproducible IC50 values. |
| Compound solubility issues | Poor aqueous solubility is a common problem with novel compounds.[6] Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in the assay medium. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. | The compound remains in solution throughout the assay, providing accurate and reproducible results. |
| "Edge effect" in 96-well plates | Evaporation from the outer wells can concentrate the compound and affect cell growth. Fill the outer wells with sterile media or PBS to create a humidity barrier.[7][9] | Minimized variability due to the "edge effect," leading to more reliable data. |
Symptom: Compound is active in sensitive cell lines but shows no activity in resistant cell lines.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Target is mutated in the resistant cell line | Sequence the target protein in the resistant cell line to identify potential mutations that may prevent compound binding. | Confirmation of the mechanism of resistance and guidance for the design of next-generation inhibitors. |
| Increased drug efflux in the resistant cell line | Perform an efflux assay using a fluorescent substrate (e.g., rhodamine 123) to determine if the resistant cells have overactive efflux pumps like P-glycoprotein.[10] | Identification of efflux-mediated resistance, which can be overcome by co-administration with an efflux pump inhibitor. |
| Activation of a bypass signaling pathway | Use western blotting to probe for the activation of known resistance-conferring signaling pathways (e.g., upregulation of parallel receptor tyrosine kinases). | Elucidation of the bypass mechanism, which can inform the development of combination therapies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which novel pyrazole amides can overcome cross-resistance?
A1: Novel pyrazole amides can overcome cross-resistance through several mechanisms. A key strategy is the development of compounds that are not substrates for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are frequently overexpressed in multidrug-resistant cells and actively pump drugs out.[10] Additionally, some pyrazole amides are designed to inhibit specific targets that are crucial for the survival of resistant cells, such as certain kinases in signaling pathways that are constitutively active in resistant cancer cells.[11][12]
Q2: My pyrazole amide has poor aqueous solubility. How can I formulate it for in vivo studies?
A2: For in vivo studies, it is crucial to have a formulation that ensures adequate bioavailability. Common strategies for poorly soluble compounds include using a co-solvent system (e.g., a mixture of DMSO, PEG400, and saline), creating a suspension with a vehicle like carboxymethylcellulose, or using formulation technologies such as solid dispersions or lipid-based formulations.[13]
Q3: How do I choose the appropriate cell lines to test my novel pyrazole amides for overcoming cross-resistance?
A3: It is essential to use a pair of cell lines: a parental, drug-sensitive cell line and its drug-resistant counterpart. For example, the MCF-7 (doxorubicin-sensitive) and MCF-7/ADR (doxorubicin-resistant) breast cancer cell lines are a well-established model for studying P-gp-mediated resistance.[14][15] Similarly, cell lines with acquired resistance to specific kinase inhibitors (e.g., through target mutation) are also valuable models.
Q4: What are the key signaling pathways to investigate when my pyrazole amide shows activity in resistant cells?
A4: Depending on the target of your pyrazole amide, several signaling pathways could be relevant. If your compound targets a receptor tyrosine kinase, investigating the EGFR and VEGFR-2 pathways is crucial, as they are often implicated in tumor growth and angiogenesis.[11][16] If your compound is designed to affect cellular metabolism, probing the mitochondrial respiratory chain, particularly complex I, is important, as its dysfunction is linked to chemoresistance.[17][18]
Q5: The IC50 value for my compound varies significantly depending on the cell line. Is this normal?
A5: Yes, it is completely normal for a compound to have different IC50 values in different cell lines.[3][19] This "cell-specific response" is due to the unique biological and genetic characteristics of each cell line.[3] This variability is precisely what allows you to identify compounds with selective activity against cancer cells or specific resistant phenotypes.
Data Presentation
Table 1: In Vitro Anticancer Activity of Novel Pyrazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Pyrazole-based Chalcone 7d | MCF-7 (Breast) | 42.6 | Doxorubicin | 48.0 | [20] |
| Pyrazole-based Chalcone 9e | PACA2 (Pancreatic) | 27.6 | Doxorubicin | 52.1 | [20] |
| Pyrazole Derivative 11 | HT-29 (Colon, Resistant) | 63.44 | - | - | [10] |
| Pyrazole Derivative 11 | MCF-7 (Breast, Resistant) | 98.60 | - | - | [10] |
| Fused Pyrazole 3 | HEPG2 (Liver) | 0.06 | Erlotinib | 0.13 | [7] |
| Fused Pyrazole 9 | HEPG2 (Liver) | 0.21 | Sorafenib | 0.20 | [7] |
| Pyrazole-Pt(II) Complex (PtPz1) | MCF-7 (Breast) | < 20 | Cisplatin | 93 | [13][21] |
| Pyrazole-Pt(II) Complex (PtPz1) | MDA-MB-231 (Breast) | < 20 | Cisplatin | 82 | [13][21] |
| Pyrazole Carboxamide 3e | A549 (Lung) | - | - | - | [22] |
| Pyrazole Carboxamide 3g | A549 (Lung) | - | - | - | [22] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazole Amides
This protocol describes a common method for synthesizing pyrazole amides via the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by amide coupling.
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Thionyl chloride or other coupling agents (e.g., DCC/DMAP)
-
Amine
-
Appropriate work-up and purification reagents
Procedure:
-
Pyrazole Ring Formation:
-
Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in a suitable solvent.
-
Add a catalytic amount of acid (e.g., acetic acid) if necessary.
-
Reflux the mixture for the appropriate time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the pyrazole carboxylic acid or ester, often by precipitation or extraction.
-
-
Amide Coupling:
-
Convert the pyrazole carboxylic acid to its acid chloride using thionyl chloride, or use a coupling agent like DCC/DMAP to directly react the acid with the desired amine.
-
Perform the reaction in an appropriate anhydrous solvent under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an appropriate work-up (e.g., extraction, washing).
-
Purify the final pyrazole amide by column chromatography or recrystallization.[12][23][24][25]
-
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effect of novel pyrazole amides on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Novel pyrazole amide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole amide in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Kinase Inhibition Assay
This protocol is for directly measuring the ability of a pyrazole amide to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole amides in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells and mix gently.
-
Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.
-
Incubate for 30-60 minutes at a controlled temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[7][11][22][30][31]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of novel pyrazole amides.
Caption: Overcoming P-glycoprotein mediated cross-resistance with novel pyrazole amides.
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 10. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanelements.com [americanelements.com]
- 14. researchgate.net [researchgate.net]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The Mitochondrial Complex(I)ty of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. stratech.co.uk [stratech.co.uk]
- 27. [PDF] EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 28. Lead optimisation of pyrazoles as novel FPR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 30. antbioinc.com [antbioinc.com]
- 31. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Pyrazole Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for experiments involving pyrazole derivatives.
Section 1: Synthesis and Purification Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, are a frequent issue. The problem often stems from starting material quality or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure.[1] Impurities can cause side reactions, reducing yield and complicating purification.[1] Hydrazine derivatives can degrade, so using a fresh reagent is recommended.[1]
-
Optimize Stoichiometry: A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, solvent, and pH are critical parameters that may require optimization.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1]
-
Consider a Catalyst: For certain reactions, catalysts can significantly improve yields. For example, iodine has been used to catalyze the preparation of pyrazole derivatives under mild conditions.[2] Similarly, silver-catalyzed synthesis has been effective for producing trifluoromethyl pyrazoles.[3][4]
dot
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons, leading to different products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on your reactants.[1]
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
Use a Directing Group: Introducing a directing group on either the dicarbonyl or the hydrazine can sterically or electronically favor attack at one position over the other.
-
Change the Catalyst: Some catalysts can promote regioselective synthesis. For example, a one-pot synthetic strategy utilizing secondary β-enamine diketone and arylhydrazines has been described for producing highly regioselective α-ketoamide N-arylpyrazoles.[4]
Section 2: Biological Assay Troubleshooting
This section provides guidance on resolving common issues that arise during the biological evaluation of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is precipitating out of solution when I add it to my aqueous assay buffer. What can I do?
A1: This issue, often called "crashing out," is due to poor aqueous solubility.[5] Many organic molecules, including pyrazole derivatives, are dissolved in a stock solution of an organic solvent like DMSO and precipitate when diluted into an aqueous buffer.[5]
Solubility Enhancement Strategies:
-
Reduce Final DMSO Concentration: As a general rule, keep the final DMSO concentration at or below 0.5% (v/v) to minimize both precipitation and solvent-induced cell toxicity.[5] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiment.[5]
-
Use Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5] Formulations containing co-solvents like PEG300 or Tween-80 have proven effective.[5]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex".[5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that can be used for this purpose.[5]
-
Adjust pH: Pyrazole is a weak base, so lowering the pH of the buffer can increase solubility by promoting the formation of the more soluble protonated form.[5] However, you must ensure the new pH is compatible with your biological system (e.g., cells or enzymes).[5]
dot
Caption: Decision workflow for improving compound solubility in biological assays.
Q2: I am observing high variability or poor reproducibility in my bioactivity results. What could be the cause?
A2: High variability can stem from several sources, including compound instability, inconsistent solution preparation, or assay-specific issues.
Troubleshooting Steps:
-
Verify Compound Stability: Ensure your pyrazole derivative is stable under the assay conditions (pH, temperature, light exposure). Degradation can lead to inconsistent results.
-
Check Solution Preparation: Prepare fresh stock solutions and serial dilutions for each experiment. Ensure the compound is fully dissolved before adding it to the assay.
-
Assay Controls: Ensure all proper controls are in place, including positive and negative controls, as well as a vehicle control to account for solvent effects.
-
Review Assay Protocol: Check for inconsistencies in incubation times, reagent concentrations, or measurement techniques.
Section 3: Strategies for Enhancing Biological Activity
The biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing potency.[6]
Structure-Activity Relationship (SAR) Insights
The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly for developing protein kinase inhibitors.[7][8] Strategic modifications to the pyrazole core can enhance binding affinity and selectivity.[8][9]
-
Kinase Hinge Binding: The pyrazole scaffold is adept at forming hydrogen bonds with the hinge region of a kinase's ATP-binding pocket.[8][9]
-
Substituent Effects: The type and position of substituents on the pyrazole ring are critical for activity. For example, in a series of JAK inhibitors, modifications at the R1 position did not significantly influence JAK inhibition, suggesting this side chain is not crucial for the interaction with JAK proteins.[10] In another series, a nitro group was found to be more optimal for activity than hydrogen, methyl, or chloro substituents.[7]
-
Improving Drug-like Properties: Modifications can also improve pharmacokinetic properties. Replacing a benzene ring with a pyrazole fragment has been shown to yield potent inhibitors that are also less lipophilic and have better drug-like properties.[8]
Quantitative Data: Pyrazole Derivatives as Kinase Inhibitors
The following tables summarize the inhibitory activity of various pyrazole derivatives against different kinases and cancer cell lines, illustrating the impact of structural modifications.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Janus Kinases (JAKs)
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3f | JAK1 | 3.4 | [10] |
| JAK2 | 2.2 | [10] | |
| JAK3 | 3.5 | [10] | |
| 11b | JAK2 | Potent (submicromolar) | [10] |
| | JAK3 | Potent (submicromolar) |[10] |
Table 2: Antiproliferative Activity of Pyrazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8 | SW620 | Colon Cancer | 0.35 | [7] |
| HCT116 | Colon Cancer | 0.34 | [7] | |
| 6 | HCT116 | Colon Cancer | 0.39 | [7] |
| MCF7 | Breast Cancer | 0.46 | [7] | |
| 11b | HEL | Erythroleukemia | Submicromolar | [10] |
| | K562 | Myelogenous Leukemia | Submicromolar |[10] |
dot
Caption: Pyrazole derivatives can inhibit the JAK/STAT signaling pathway.
Section 4: Key Experimental Protocols
This section provides generalized methodologies for common experiments involving pyrazole derivatives.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a common method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine derivative (or its salt)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Mild base (e.g., Sodium Acetate, if using a hydrazine salt)[1]
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If using a hydrazine salt, add a mild base like sodium acetate.[1]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Once complete, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration.[1] If no precipitate forms, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: General Kinase Inhibition Assay (Example: ELISA-based)
This protocol outlines a general method to determine the IC₅₀ value of a pyrazole derivative against a target protein kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (compatible with kinase activity)
-
Pyrazole inhibitor (dissolved in DMSO)
-
Phospho-specific antibody conjugated to an enzyme (e.g., HRP)
-
Streptavidin-coated microplate
-
Detection reagent (e.g., TMB substrate)
-
Stop solution (e.g., 1M H₂SO₄)
Procedure:
-
Substrate Coating: Add the biotinylated substrate to the wells of the streptavidin-coated microplate. Incubate and wash to remove unbound substrate.
-
Inhibitor Preparation: Perform serial dilutions of the pyrazole derivative in assay buffer to create a range of concentrations. Remember to keep the final DMSO concentration constant across all wells (e.g., 0.5%).
-
Kinase Reaction: To each well, add the target kinase, the pyrazole inhibitor at various concentrations, and initiate the reaction by adding a predetermined concentration of ATP. Include "no inhibitor" (positive) and "no kinase" (negative) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and wash the wells. Add the phospho-specific antibody and incubate.
-
Signal Generation: Wash away the unbound antibody. Add the detection reagent (TMB) and allow the color to develop.
-
Measurement: Stop the color development with the stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the atom-efficient synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in the production of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial halogenation of 1,3-dimethylpyrazole. | Incomplete reaction. | - Ensure the dropwise addition of the halogenating agent (e.g., bromine) is performed at a low temperature (5-10°C) to control the reaction's exothermicity.[3] - Extend the reaction time and monitor the consumption of the starting material by Gas Chromatography (GC).[3] |
| Side reactions due to elevated temperatures. | - Maintain the recommended temperature range throughout the addition and reaction period. | |
| Formation of isomeric pyrazole products. | Lack of regioselectivity during the cyclization reaction with methylhydrazine. | - Control the reaction temperature, as lower temperatures often favor the formation of the desired regioisomer.[4] - The choice of solvent and base can influence the isomeric ratio. A two-phase system with a weak inorganic base like potassium carbonate in water and the organic substrate in a non-polar solvent like toluene has been shown to be effective.[4] - Purification by recrystallization can be employed to isolate the desired isomer.[4] |
| Incomplete difluoromethylation of the pyrazole-3-aldehyde intermediate. | Insufficient reactivity of the fluorinating agent. | - Ensure the fluorinating agent is of high quality and handled under anhydrous conditions if it is moisture-sensitive. - The choice of fluorinating agent is critical; reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents may be employed. |
| Reaction conditions are not optimal. | - Adjust the reaction temperature and time as per established protocols for similar transformations. | |
| Low conversion during the final carboxylation step. | Poor formation or reactivity of the Grignard reagent. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. - Use a high-quality magnesium turning and an appropriate solvent like anhydrous tetrahydrofuran (THF). |
| Inefficient trapping of the Grignard reagent with ethyl chloroformate. | - Add the ethyl chloroformate dropwise at a low temperature to control the exotherm and prevent side reactions. | |
| Product purity is below 99.5% after distillation. | Presence of persistent impurities or isomers. | - Optimize the recrystallization step prior to distillation. A mixed solvent system (e.g., ethanol/water or isopropanol/water) can be effective.[5] - Ensure the distillation is performed under a high vacuum to prevent thermal decomposition of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most atom-efficient starting material for the synthesis of this compound?
An atom-efficient route starts from readily available 1,3-dimethylpyrazole.[3][6] This approach avoids the pre-functionalization of starting materials, which can lead to lower atom economy.
Q2: How can I minimize the formation of the undesired pyrazole regioisomer?
The formation of the undesired regioisomer can be minimized by carefully controlling the conditions of the cyclization reaction. Key parameters include:
-
Temperature: Lowering the reaction temperature (e.g., -10°C to 0°C) during the addition of the pyrazole precursor to the methylhydrazine solution can significantly improve regioselectivity.[4]
-
Reaction System: A two-phase system, with the organic starting material in a solvent like toluene and the methylhydrazine and a weak base (e.g., potassium carbonate) in an aqueous phase, has been reported to yield high purity of the desired isomer.[4]
Q3: What are the critical safety precautions to consider during this synthesis?
-
Halogenating agents like bromine are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Grignard reagents are highly reactive and flammable; ensure all equipment is dry and the reaction is conducted under an inert atmosphere.
-
Fluorinating agents can be toxic and corrosive; consult the safety data sheet (SDS) for the specific reagent being used.
Q4: Can the final product be purified by methods other than distillation?
While reduced pressure distillation is a common final purification step, recrystallization is a crucial preceding step to achieve high purity.[5] Column chromatography can also be used for purification, particularly at a smaller scale, using a solvent system like ethyl acetate-petroleum ether.[7]
Experimental Protocols
Representative Atom-Efficient Synthetic Route
This protocol is a synthesized representation based on public information and patents.[3][4][6]
Step 1: Halogenation of 1,3-dimethylpyrazole
-
Charge a reaction vessel with 1,3-dimethylpyrazole and a suitable solvent (e.g., ethanol).
-
Cool the mixture to 5-10°C.
-
Slowly add a halogenating agent (e.g., bromine) dropwise while maintaining the temperature.
-
Stir the reaction mixture for several hours at the same temperature.
-
Monitor the reaction progress by GC until the starting material is consumed.
-
Work up the reaction mixture to isolate the 4-halo-1,3-dimethyl-1H-pyrazole.
Step 2: Bromination and Hydrolysis to Form the Aldehyde
-
Dissolve the 4-halo-1,3-dimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane).
-
Add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction.
-
After completion, cool the mixture and hydrolyze it with hexamethylenetetramine to yield 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde.
Step 3: Difluoromethylation
-
Dissolve the 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde in an appropriate solvent.
-
React with a suitable fluorinating agent to obtain 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
Step 4: Carboxylation via Grignard Reaction
-
Prepare a Grignard reagent from the 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole and magnesium turnings in an anhydrous ether solvent.
-
Cool the Grignard reagent and add ethyl chloroformate dropwise.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by recrystallization followed by distillation under reduced pressure to obtain this compound.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 4 hours | Short duration |
| Temperature | 70-80°C (reflux) | Microwave irradiation |
| Yield | Good | Significantly increased |
| Reference | [7] | [7] |
Visualizations
Caption: Atom-efficient synthetic workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound | 141573-95-7 | Benchchem [benchchem.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Metal-Free Synthesis of 3,5-Disubstituted 1H-Pyrazoles
Welcome to the technical support center for the metal-free synthesis of 3,5-disubstituted 1H-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the rapid development of novel therapeutics.[1][2] This resource is built on established chemical principles and field-proven insights to help you navigate the common challenges associated with these synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 3,5-disubstituted 1H-pyrazoles, particularly through the widely used condensation of 1,3-dicarbonyl compounds (or their equivalents like chalcones) with hydrazines.
Issue 1: Low or No Yield of the Desired Pyrazole
Question: I am getting a very low yield of my target 3,5-disubstituted pyrazole. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole synthesis are a common frustration, often stemming from a few key areas. Let's break down the likely culprits and the corrective actions you can take.
-
Purity of Starting Materials:
-
1,3-Dicarbonyl Compound: Impurities in your dicarbonyl starting material can lead to a host of side reactions, consuming your reagents and complicating purification. It is advisable to verify the purity of your dicarbonyl compound by NMR or GC-MS before use. If necessary, purify it by distillation or recrystallization.
-
Hydrazine Reactant: Hydrazine and its derivatives can degrade over time, especially when exposed to air and moisture.[3][4][5] It's best to use a freshly opened bottle or to purify the hydrazine reagent before use. Hydrazine solutions can be unstable under neutral or alkaline conditions, particularly in the presence of oxygen.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The condensation reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature with slow conversion, consider increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[6]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction. However, in some cases, aprotic solvents might be beneficial. It is worth screening a few different solvent systems if you are experiencing low yields.
-
pH: The reaction is often catalyzed by a small amount of acid.[7][8] If you are not using an acidic solvent like acetic acid, the addition of a catalytic amount of a mineral or organic acid can be beneficial. Conversely, if you are using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base may be necessary to liberate the free hydrazine for the reaction.
-
-
Stoichiometry: Ensure you are using the correct stoichiometry. In some cases, using a slight excess of the hydrazine derivative (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
Issue 2: Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[9] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[6] Here’s how you can address this:
-
Steric and Electronic Control: The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine.
-
Steric Hindrance: A bulkier substituent on the dicarbonyl compound will generally disfavor nucleophilic attack at the adjacent carbonyl group. Similarly, a sterically demanding substituent on the hydrazine can influence which nitrogen atom initiates the attack and at which carbonyl.
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it.
-
-
Solvent Effects: The solvent can play a crucial role in controlling regioselectivity.
-
Protic vs. Aprotic Solvents: Protic solvents can hydrogen bond with the reactants and intermediates, influencing the transition states and thus the isomeric ratio. It has been reported that in some cases, protic solvents favor one regioisomer while aprotic solvents favor the other.[10]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain pyrazole formations.[11]
-
-
pH Control: The pH of the reaction medium can also influence the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[6] Experimenting with the addition of catalytic acid or base can be a viable strategy.
Issue 3: Difficult Purification and Product Isolation
Question: My crude product is a dark, oily mess, and I'm struggling to purify it. What are the best practices for purification?
Answer: Purification can indeed be challenging, especially if side reactions have occurred. Here are some strategies to obtain your pure 3,5-disubstituted pyrazole:
-
Initial Work-up:
-
If your product precipitates from the reaction mixture upon cooling or addition of water, it can be collected by vacuum filtration.[6] Washing the solid with a suitable solvent (e.g., cold ethanol or water) can remove some impurities.
-
If the product is soluble, an extractive work-up is necessary. Choose a solvent that selectively dissolves your product while leaving impurities in the aqueous phase.
-
-
Recrystallization: This is a powerful technique for purifying solid products.[12][13]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazole recrystallization include ethanol, ethyl acetate/hexanes, and toluene.
-
"Oiling Out": If your product "oils out" instead of crystallizing, it means it's precipitating at a temperature above its melting point. To remedy this, you can try slower cooling, using a larger volume of solvent, or changing the solvent system. Using a seed crystal of the pure product can also induce crystallization.[6]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step.
-
Solvent System: A typical starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by TLC analysis.
-
Identifying Products: TLC is also essential for identifying the spots corresponding to your product and any byproducts.[9]
-
-
Dealing with Colored Impurities: Dark coloration often arises from side reactions of the hydrazine.[9] Washing the crude product with a non-polar solvent like toluene might help remove some of these colored impurities.[6] Sometimes, these impurities can be removed by treating the crude product with activated carbon during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3,5-disubstituted pyrazoles from a chalcone and hydrazine?
A1: The reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine proceeds through a cyclocondensation reaction. The proposed mechanism is as follows:
-
Michael Addition: The hydrazine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the chalcone.
-
Intramolecular Cyclization: The other nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate (a pyrazoline).[14]
-
Dehydration/Oxidation: The pyrazoline intermediate then undergoes dehydration (loss of a water molecule) and oxidation to form the stable, aromatic pyrazole ring.[1]
Q2: Are there any safety concerns when working with hydrazines?
A2: Yes, hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[15] They can be corrosive and are suspected carcinogens.[16] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric, but aqueous solutions are generally more stable.[5][16]
Q3: Can I use a β-ketoester instead of a 1,3-diketone?
A3: Absolutely. The reaction of a β-ketoester with hydrazine is a well-established variation of the Knorr pyrazole synthesis.[7][15] The reaction proceeds similarly, with the initial condensation occurring at the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the ester carbonyl, leading to the formation of a pyrazolone, which is a tautomer of the corresponding hydroxypyrazole.[7][15]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[6][17] Spot the starting material(s) and the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate that the reaction is proceeding. For more detailed analysis, you can take aliquots of the reaction mixture at different time points and analyze them by LC-MS.
Experimental Protocols & Data
Representative Protocol: Metal-Free Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone
This protocol provides a general procedure for the synthesis of a 3,5-disubstituted pyrazole from a chalcone and hydrazine hydrate.
Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) in glacial acetic acid.
-
To this solution, add hydrazine hydrate (2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess acetic acid and hydrazine.
-
The crude product can be purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1H-pyrazole.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Chalcone | 208.26 | 1 | 2.08 g (10 mmol) |
| Hydrazine Hydrate | 50.06 | 2 | 1.00 g (20 mmol) |
| Glacial Acetic Acid | 60.05 | Solvent | 20 mL |
Typical yields for this reaction are in the range of 80-95%.
Visualizing the Chemistry: Diagrams and Workflows
Reaction Mechanism: Pyrazole Synthesis from Chalcone
Caption: General mechanism for pyrazole synthesis from a chalcone.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. arxada.com [arxada.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. openaccesspub.org [openaccesspub.org]
- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. ijirt.org [ijirt.org]
Technical Support Center: Overcoming Scalability Issues in Agrochemical Intermediate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for agrochemical intermediate production. This guide is designed for researchers, scientists, and process development professionals who are transitioning syntheses from the laboratory bench to pilot or production scale. Scaling up a chemical process is rarely a linear multiplication of quantities; it introduces a host of challenges where reaction kinetics, thermodynamics, and fluid dynamics change in non-linear ways.[1] This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction yield drop dramatically when I scaled up from a 1L flask to a 100L reactor?
A1: A drop in yield is one of the most common scale-up challenges. It's rarely due to a single cause. The primary culprits are often related to physical and chemical changes that are insignificant at the lab scale but become dominant in larger vessels.[1][2] Key factors include:
-
Inefficient Heat Transfer: Larger reactors have a much lower surface-area-to-volume ratio, making it difficult to remove heat.[3] This can lead to localized "hot spots," promoting side reactions and byproduct formation that consume your starting material or product.[3]
-
Poor Mixing: Achieving homogeneity in a large volume is challenging. Inadequate mixing can create areas of high and low reactant concentration, slowing the reaction rate and favoring the formation of impurities.[4]
-
Mass Transfer Limitations: In multiphase reactions (e.g., gas-liquid, liquid-liquid), the rate of transfer of reactants between phases can become the rate-limiting step, slowing down the overall reaction.[4][5]
-
Extended Reaction Times: Heat-up and cool-down cycles are much longer in large vessels, which can lead to the degradation of sensitive intermediates or products over time.[6][7]
For a deeper dive, please refer to our Troubleshooting Guides on --INVALID-LINK-- and --INVALID-LINK--.
Q2: I'm seeing new, unidentified impurities in my scaled-up batch that weren't present in the lab. Why is this happening?
A2: The appearance of new impurities is a classic sign that the reaction environment has changed significantly upon scale-up.[3] Even when lab synthesis produces clean profiles, commercial batches may show new side reactions triggered by thermal gradients or prolonged reaction times.[3] Different manufacturing conditions, raw materials, or synthesis routes can lead to substantial differences in the chemical composition of the final technical-grade product.[8][9] These new impurities can affect the product's toxicological profile, physical properties, and environmental impact.[9]
Refer to our Troubleshooting Guide on --INVALID-LINK-- for strategies to identify and control these new byproducts.
Q3: My final product won't crystallize properly at scale, or it's forming an unusable "oiled out" substance. What should I do?
A3: Crystallization is highly sensitive to scale. Issues like "oiling out" (liquid-liquid phase separation) or changes in crystal habit are common. This is often due to differences in cooling rates, supersaturation levels, and the presence of impurities that can inhibit nucleation or crystal growth.[10] The efficiency of downstream filtration and drying steps is highly dependent on the crystal size and shape, making this a critical step to control.[11]
Our Troubleshooting Guide on --INVALID-LINK-- provides detailed protocols for optimizing this crucial step.
Q4: Can I just use the same solvent and reagents from my lab-scale synthesis for the large-scale production?
A4: Not always. Solvents and reagents that are practical and affordable at the lab scale may be prohibitively expensive, difficult to source in bulk, or pose significant safety risks at an industrial scale.[12][13] For example, some "green" solvents used in the lab may lack the robustness or consistent quality needed for large-scale manufacturing.[12] It's crucial to consider the economic and safety impact of all materials when planning a scale-up.[13]
Troubleshooting Guides
Reaction Kinetics & Thermodynamics
Q: My exothermic reaction is running away, with pressure and temperature exceeding safe limits. How can I regain control?
A: This is a critical safety issue stemming from inadequate heat removal. The heat generated by the reaction is exceeding the cooling capacity of the reactor.
-
Causality: As reactor volume increases, the surface area available for heat transfer does not increase proportionally. This diminished surface-area-to-volume ratio means the reactor cannot dissipate heat as efficiently as a small lab flask.[1][3] This can lead to a dangerous, self-accelerating thermal runaway.
-
Troubleshooting Steps:
-
Reduce Addition Rate: Immediately slow the rate of reagent addition to decrease the rate of heat generation.
-
Enhance Cooling: Ensure maximum coolant flow through the reactor jacket. If possible, use a colder coolant.
-
Process Analysis: Conduct reaction calorimetry studies at the lab scale to accurately measure the heat of reaction and determine the maximum heat release rate.[14] This data is essential for designing an adequate cooling system for the large-scale reactor.
-
Consider Semi-Batch or Continuous Flow: Instead of a single batch addition, a semi-batch process (where one reagent is added slowly over time) provides better control over the reaction rate and heat generation. For highly exothermic reactions, transitioning to a continuous flow process offers superior heat transfer and safety, significantly reducing reaction times and risks.[15][16]
-
Heat & Mass Transfer Limitations
Q: My reaction is stalling and appears incomplete, even after extending the reaction time. What is the likely cause?
A: This is often a symptom of mass transfer limitations, especially in heterogeneous (multi-phase) systems. The reaction is no longer limited by the intrinsic chemical kinetics but by the rate at which reactants can physically move to the reaction interface.[4][5]
-
Causality: In the lab, vigorous stirring in a small flask can ensure good contact between phases. In a large reactor, creating sufficient interfacial area for mass transfer is much more difficult.[4] The reaction becomes "starved" for one of the reactants, leading to a slowdown or stall.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
-
Solutions:
-
Mixing Optimization: Increase the agitation speed and evaluate the impeller design. Different impellers are suited for different tasks (e.g., gas dispersion vs. solid suspension).[17] See the --INVALID-LINK--.
-
Phase Transfer Catalysis: For liquid-liquid reactions, adding a phase transfer catalyst can shuttle reactants across the phase boundary, dramatically increasing the reaction rate.
-
Continuous Flow/Microreactors: These technologies offer exceptionally high surface-area-to-volume ratios, virtually eliminating mass transfer barriers and providing precise control.[15][18]
-
Mixing & Hydrodynamics
Q: How do I know if my reactor is mixed properly? The visual vortex I see in the lab isn't a reliable indicator at scale.
A: Visual cues are misleading in large, opaque reactors. Proper mixing ensures uniform temperature and concentration, which is crucial for achieving consistent product quality and avoiding byproduct formation.[4]
-
Causality: Fluid dynamics do not scale linearly.[1] As the vessel size increases, it becomes harder to achieve turbulent flow throughout the entire volume, leading to stagnant zones, especially near the vessel walls or baffles.
-
Troubleshooting & Optimization:
-
Install Baffles: If your reactor doesn't have them, installing baffles is the most effective way to disrupt vortex formation and convert swirling motion into effective top-to-bottom mixing.[19]
-
Select the Right Impeller: The choice of agitator is critical and depends on the fluid's viscosity and the mixing goal (blending, suspension, etc.).[17]
-
Computational Fluid Dynamics (CFD): Modeling the fluid flow within your reactor can identify poor mixing zones and help optimize impeller selection and placement without costly physical experiments.[19][20]
-
Conduct a Mixing Study: Perform experiments at the lab or pilot scale to determine the minimum agitation speed required to achieve a desired outcome (e.g., maximum yield, minimum impurity). See the protocol below.
-
Protocol for Conducting a Laboratory Mixing Study
-
Objective: To determine the effect of agitation speed on reaction yield and impurity profile.
-
Setup: Use a laboratory reactor equipped with a variable speed overhead stirrer, baffles, and a temperature probe.
-
Procedure:
-
Run the reaction at a series of five different agitation speeds (e.g., 100, 200, 300, 400, 500 RPM), keeping all other parameters (temperature, concentration, addition times) constant.
-
For each run, take samples at regular intervals and analyze for product yield and key impurity levels using a validated analytical method (e.g., HPLC, GC).
-
Continue each reaction until it has reached completion (no further increase in product).
-
-
Analysis:
-
Plot the final product yield and impurity levels as a function of agitation speed.
-
Identify the "critical agitation speed" above which there is no further significant improvement in yield or reduction in impurities. This is the optimal mixing speed for the reaction.
-
-
Data Summary (Example):
| Agitation Speed (RPM) | Reaction Time (h) | Product Yield (%) | Impurity X (%) |
| 100 | 12 | 75 | 5.2 |
| 200 | 8 | 88 | 2.1 |
| 300 | 6 | 95 | 0.8 |
| 400 | 6 | 96 | 0.7 |
| 500 | 6 | 96 | 0.7 |
From this data, 300-400 RPM is the optimal range.
Impurity Profile & Management
Q: How can I manage impurities that are formed due to the scale-up process itself?
A: Managing impurities requires a two-pronged approach: understanding their formation and optimizing the process to prevent them, followed by developing an effective purification strategy.
-
Causality: Impurities that appear at scale are often kinetically or thermodynamically favored under the new conditions (e.g., higher temperatures in hot spots, longer reaction times).[3] Trace contaminants in raw materials can also have a more pronounced effect in larger batches.[21]
-
Troubleshooting Steps:
-
Identify the Impurity: Isolate and characterize the new impurity using techniques like LC-MS, NMR, and FTIR. Understanding its structure is key to hypothesizing its formation pathway.
-
Trace the Root Cause: Was the impurity formed due to excessive heat? A localized concentration issue? A reaction with a trace metal leached from the reactor? Perform "spiking" experiments in the lab by intentionally adding suspected precursors or metals to see if the impurity is generated.
-
Process Modification: Once the cause is known, modify the process. This could involve tighter temperature control, slower reagent addition, or using a different grade of raw material.[21]
-
Purification Strategy: If the impurity cannot be eliminated, develop a robust purification method. This often involves moving from chromatography, which is difficult and expensive to scale, to crystallization.
-
Crystallization & Downstream Processing
Q: My product is difficult to filter and dry at a large scale, creating a major bottleneck. How can I improve this?
A: Poor filtration and drying are almost always caused by an undesirable particle size distribution (PSD), often with too many small particles ("fines") or a needle-like crystal habit.[11][22]
-
Causality: Rapid crystallization, which can be caused by fast cooling or adding an anti-solvent too quickly, leads to high levels of nucleation, creating many small crystals that clog filters.[10] Impurities can also interfere with crystal growth, leading to different shapes or habits.[23]
-
Optimization Workflow:
Caption: Workflow for optimizing crystallization.
-
Key Optimization Techniques:
-
Controlled Cooling/Anti-solvent Addition: Slowing down the rate at which supersaturation is generated favors crystal growth over nucleation, leading to larger, more easily filtered particles.
-
Seeding: Introducing a small quantity of high-quality seed crystals into a slightly supersaturated solution provides a template for crystal growth, offering excellent control over the final PSD and polymorphic form.[24]
-
Aging/Digestion: Holding the crystal slurry at the final temperature for a period of time can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, improving the overall PSD.[10]
-
Process Analytical Technology (PAT)
For ultimate process control and understanding during scale-up, the implementation of Process Analytical Technology (PAT) is highly recommended. PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[25][26]
Q: How can PAT help me avoid scale-up failures?
A: PAT provides real-time, in-situ data about your reaction, moving beyond traditional offline sampling.[27][28] This allows for a deep process understanding and enables proactive control rather than reactive problem-solving.
-
Benefits of PAT:
-
Real-time Monitoring: In-line probes (e.g., FTIR, Raman spectroscopy, particle size analyzers) can track reactant consumption, product formation, and impurity generation as they happen.[29]
-
Early Deviation Detection: By monitoring CPPs in real-time, you can detect and correct deviations before they lead to a batch failure.[25]
-
Enhanced Safety: For exothermic reactions, real-time monitoring can provide an early warning of a potential thermal runaway.
-
Robustness by Design: PAT facilitates a "Quality by Design" (QbD) approach, where the process is understood and designed to be robust against variations, ensuring consistent product quality.[27][30]
-
| PAT Tool | Application in Agrochemical Scale-up |
| FTIR/Raman Spectroscopy | Real-time tracking of reactant, intermediate, and product concentrations to determine reaction kinetics and endpoint. |
| Particle Size Analyzers (e.g., FBRM) | In-line monitoring of particle size and count during crystallization to control PSD and prevent issues with fines. |
| Reaction Calorimetry | Measures heat flow to determine reaction kinetics, heat of reaction, and maximum heat release rate for safe scale-up.[14] |
| Process Mass Spectrometry | Real-time monitoring of off-gases in fermentations or reactions involving gas evolution.[26] |
By integrating PAT, you can develop a comprehensive understanding of your process dynamics, leading to more efficient, safer, and successful scale-up campaigns.[27][28]
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Significance of impurities in the safety evaluation of crop protection products (IUPAC technical report) - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 10. cresp.org [cresp.org]
- 11. mt.com [mt.com]
- 12. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 13. primescholars.com [primescholars.com]
- 14. mt.com [mt.com]
- 15. nbinno.com [nbinno.com]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. zeroinstrument.com [zeroinstrument.com]
- 18. researchgate.net [researchgate.net]
- 19. stalwartint.com [stalwartint.com]
- 20. mdpi.com [mdpi.com]
- 21. The Impact of Trace Impurities on Chemical Performance [decachem.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. iformulate.biz [iformulate.biz]
- 25. stepscience.com [stepscience.com]
- 26. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. agilent.com [agilent.com]
- 28. youtube.com [youtube.com]
- 29. pharmtech.com [pharmtech.com]
- 30. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
Technical Support Center: Refinement of Analytical Methods for Pyrazole Compound Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common challenges in pyrazole analysis.
High-Performance Liquid Chromatography (HPLC)
Question: I'm observing peak tailing for my pyrazole compound on a C18 column. What are the likely causes and how can I fix it?
Answer:
Peak tailing for pyrazole compounds on reversed-phase columns is a common issue and can often be attributed to several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the pyrazole ring, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyrazole, both ionized and unionized forms of the analyte may exist, resulting in poor peak shape.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.[3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic pyrazoles, lowering the mobile phase pH (e.g., to 2-4) will ensure the compound is fully protonated and less likely to interact with silanols.[4] Conversely, for acidic pyrazoles, a higher pH may be beneficial.
-
Add a Competitive Amine: Incorporating a small amount of a competitive amine, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of free silanol groups.
-
Reduce Sample Concentration: Dilute your sample to check if the tailing is due to column overload.[2]
-
Column Washing: Implement a robust column washing procedure between runs to remove any strongly adsorbed contaminants.[5]
Question: My pyrazole compound is showing peak fronting. What does this indicate and how can I resolve it?
Answer:
Peak fronting is less common than tailing but typically points to one of the following issues:
-
Sample Overload: Injecting a sample that is too concentrated is a primary cause of fronting.[2]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[5] For instance, injecting a sample dissolved in a high percentage of organic solvent into a highly aqueous mobile phase can lead to this issue.[5]
-
Column Collapse: In highly aqueous mobile phases (>95% water), some C18 columns can undergo "phase collapse," where the stationary phase loses its proper structure, leading to poor peak shape, including fronting.[6]
Troubleshooting Steps:
-
Dilute the Sample: The simplest first step is to dilute your sample and reinject it. A 10-fold dilution is often a good starting point.[2]
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Select an Appropriate Column: If you must use a highly aqueous mobile phase, choose a column specifically designed for these conditions (e.g., an "Aqueous C18" column).[6]
-
Check for Column Voids: A physical void or channel in the column packing, especially at the inlet, can also cause peak distortion. This usually requires column replacement.[6]
Question: How can I improve the retention of a polar pyrazole compound on a reversed-phase column?
Answer:
Poor retention of polar analytes is a frequent challenge in reversed-phase chromatography. For polar pyrazole compounds, consider the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
-
Decrease the Organic Content of the Mobile Phase: A lower percentage of organic solvent will increase the retention of polar analytes.
-
Adjust Mobile Phase pH: For ionizable pyrazoles, adjusting the pH to suppress ionization will increase their hydrophobicity and retention on a C18 column.[4] For basic pyrazoles, increasing the pH will lead to the neutral form, which is more retained.
-
Use Ion-Pairing Reagents: For charged pyrazole compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex that is better retained on the reversed-phase column.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: My pyrazole compound is not volatile enough for GC analysis. What are my options?
Answer:
For pyrazole compounds with low volatility, derivatization is a common and effective strategy to make them suitable for GC analysis.[7] Derivatization modifies the compound to increase its volatility and thermal stability.
Common Derivatization Techniques:
-
Silylation: This is a widely used technique where an active hydrogen on the pyrazole (e.g., on an N-H or O-H group) is replaced with a trimethylsilyl (TMS) group.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.
-
Acylation: This involves introducing an acyl group.
-
Alkylation: This involves adding an alkyl group.
The choice of derivatization reagent will depend on the specific functional groups present on your pyrazole compound.
Question: I am having trouble separating pyrazole isomers by GC-MS. How can I optimize the separation?
Answer:
Separating isomers, especially regioisomers, can be challenging due to their similar physicochemical properties.[8] Here are some optimization strategies:
-
Column Selection: The choice of the GC column's stationary phase is critical. A column with a different polarity may provide the necessary selectivity.
-
Temperature Program: A slow, optimized temperature ramp can significantly improve the resolution of closely eluting isomers.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance separation efficiency.
-
Mass Spectral Analysis: Even if isomers co-elute, they may have subtle differences in their mass fragmentation patterns that can be used for identification and quantification.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: I am experiencing significant ion suppression/enhancement for my pyrazole analyte in a biological matrix. How can I mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. They occur when co-eluting matrix components interfere with the ionization of the target analyte.
Strategies to Reduce Matrix Effects:
-
Improve Sample Preparation: More extensive sample cleanup can remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate the pyrazole analyte from the matrix components that are causing ion suppression or enhancement. A longer column or a different stationary phase may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Data Presentation
The following tables summarize typical experimental parameters for the analysis of pyrazole compounds by different analytical techniques. These should be considered as starting points for method development and will likely require optimization for specific applications.
Table 1: HPLC Parameters for Pyrazole Analysis
| Parameter | Setting | Application/Notes |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | General-purpose column for reversed-phase separation of pyrazoline derivatives.[10] |
| Mobile Phase | 20:80 (v/v) 0.1% Trifluoroacetic Acid in Water : Methanol | Isocratic elution suitable for some pyrazoline derivatives.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10] |
| Column Temperature | 25 ± 2°C | Room temperature operation.[10] |
| Injection Volume | 5.0 µL | [10] |
| Detection | UV at 206 nm | Suitable for pyrazoles with a chromophore.[10] |
Table 2: LC-MS/MS Parameters for Pyrazole Analysis in Biological Samples
| Parameter | Setting | Application/Notes |
| Column | Monolithic (Chromolith RP18e) | Used for the analysis of 4-methylpyrazole in dog plasma.[11] |
| Mobile Phase | 20:80 (v/v) 0.2% Formic Acid in Water : Acetonitrile | Isocratic elution.[11] |
| Flow Rate | 1.0 mL/min | [11] |
| Run Time | 3.2 min | Rapid analysis.[11] |
| Ionization Mode | Electrospray Ionization (ESI) | A common ionization technique for LC-MS. |
| Internal Standard | N-methylnicotinamide-d4 | A deuterated internal standard to correct for matrix effects and variability.[11] |
| Sample Preparation | Protein Precipitation | A simple and fast sample preparation technique.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of pyrazole compounds.
Protocol 1: Stability-Indicating HPLC Method Development for a Pyrazole Compound
Objective: To develop and validate a reversed-phase HPLC method capable of separating the intact pyrazole compound from its potential degradation products.[12]
1. Materials and Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Pyrazole compound of interest.
-
HPLC-grade acetonitrile, methanol, and water.
-
Acids (e.g., formic acid, trifluoroacetic acid) and bases (e.g., ammonium hydroxide) for mobile phase pH adjustment.
2. Method Development:
-
Solvent Selection: Start with a mobile phase of acetonitrile and water or methanol and water.
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of the parent compound and any major impurities or degradants.
-
pH Optimization: Evaluate the effect of mobile phase pH on retention time and peak shape. Test a pH range that is at least 2 units away from the pKa of the pyrazole compound.
-
Isocratic vs. Gradient Refinement: Based on the initial gradient run, develop a more focused gradient or an isocratic method for optimal separation and run time.
3. Forced Degradation Studies:
-
Subject the pyrazole compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
4. Method Validation (as per ICH guidelines): [13][14]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[10]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships in the analysis of pyrazole compounds.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based SDHI Fungicides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole-based Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Supported by experimental data, this analysis delves into their efficacy, fungicidal spectrum, and underlying mechanisms of action.
Succinate dehydrogenase inhibitors (SDHIs) represent a significant class of fungicides that play a crucial role in modern agriculture by controlling a wide range of fungal pathogens.[1][2] The pyrazole-carboxamide chemical group, a key subclass of SDHIs, has garnered considerable attention due to the broad-spectrum activity and high efficacy of its members.[3][4] These fungicides act by targeting complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, thereby inhibiting fungal respiration and leading to cell death.[1][5] This guide offers a comparative overview of several prominent commercial and novel pyrazole-based SDHI fungicides, presenting key performance data and detailed experimental methodologies to aid in research and development.
Performance Comparison of Pyrazole-Based SDHI Fungicides
The efficacy of pyrazole-based SDHI fungicides varies depending on the specific compound and the target fungal pathogen. The following tables summarize the in vitro and in vivo performance of several key fungicides from this class, providing a basis for comparative analysis.
In Vitro Fungicidal Activity (EC₅₀ Values in µg/mL)
| Fungicide | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Colletotrichum spp. | Podosphaera xanthii | Other Pathogens |
| Benzovindiflupyr | - | 0.0260 (mean)[6] | - | High activity[7] | - | - |
| Isopyrazam | - | - | - | - | 0.04 (protective), 0.05 (curative)[8] | Controls a wide range including Septoria tritici and Puccinia spp.[9] |
| Sedaxane | High activity[10] | - | - | - | - | Effective against Ustilago nuda, Tilletia caries, Monographella nivalis[10] |
| Fluxapyroxad | - | - | - | Insensitive[7] | - | Broad spectrum, including activity against leaf spots and rusts in cereals[3] |
| Bixafen | - | - | - | - | - | Broad spectrum, particularly for cereal diseases[3] |
| Penthiopyrad | - | - | - | Relatively sensitive[7] | - | Broad spectrum for fruits and vegetables[3] |
| Novel Compound 6w | 0.27[2] | - | - | - | - | - |
| Novel Compound 6c | - | - | - | - | - | Fusarium graminearum: 1.94[2] |
| Novel Compound 6f | - | - | 1.93[2] | - | - | - |
| Novel Compound 14b | 0.019[11] | - | - | - | - | - |
| Boscalid (Reference) | 0.94[2] | - | - | Insensitive[7] | - | - |
| Fluopyram (Reference) | - | - | 1.94[2] | Insensitive[7] | - | Fusarium graminearum: 9.37[2] |
In Vivo Protective and Curative Efficacy
| Fungicide | Pathogen | Host Plant | Efficacy Data |
| Benzovindiflupyr | Sclerotinia sclerotiorum | Eggplant | At 200 g a.i./ha, significantly reduced disease incidence and severity.[6] |
| Benzovindiflupyr | Athelia rolfsii | Peanut | Protective efficacy of 89.87% and curative efficacy of 20.39% at 50 mg/liter.[12] |
| Isopyrazam | Podosphaera xanthii | Cucumber | Provided 83.27% to 90.83% efficacy 20 days after treatment at 30 and 60 g a.i./ha.[8] |
| Sedaxane | Rhizoctonia spp. | Cereals | Field conditions showed increased yield compared to untreated controls.[10] |
| Novel Compound 14b | Rhizoctonia solani | Rice | Protective efficacy of 90.28% and curative efficacy of 88.84% at 100 µg/mL on detached leaves.[13] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for pyrazole-based SDHI fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a critical component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle in fungi.[5] By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption halts the production of ATP, the cell's primary energy currency, leading to the cessation of vital fungal life processes such as spore germination, germ tube elongation, and mycelial growth, ultimately resulting in fungal cell death.[14]
Mechanism of action of pyrazole-based SDHI fungicides.
Experimental Protocols
To ensure the reproducibility and validity of fungicidal efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of pyrazole-based SDHI fungicides.
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a fungicide.
-
Preparation of Materials :
-
Fungicide Stock Solution : Prepare a concentrated stock solution of the test fungicide in a suitable solvent (e.g., DMSO).
-
Fungal Cultures : Use fresh, actively growing fungal isolates. For molds, culture on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to promote sporulation. For yeasts, grow in a liquid medium.
-
Test Medium : Use a standard broth medium such as RPMI 1640.
-
Equipment : Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.
-
-
Inoculum Preparation :
-
Molds : Harvest spores from the agar plate using a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to the desired concentration (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
Yeasts : Adjust the yeast suspension to a 0.5 McFarland turbidity standard.
-
-
Plate Preparation and Serial Dilution :
-
Add a defined volume of the test medium to each well of a 96-well plate.
-
Add the fungicide stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.
-
Include a positive control (fungal inoculum without fungicide) and a negative control (medium only).
-
-
Inoculation and Incubation :
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.
-
-
MIC Determination :
-
The MIC is the lowest concentration of the fungicide that results in the complete inhibition of visible fungal growth, as determined visually or by measuring the optical density using a spectrophotometer.
-
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the direct inhibitory effect of the fungicide on the SDH enzyme.
-
Enzyme Preparation :
-
Isolate mitochondria from the target fungal species through differential centrifugation.
-
Prepare a mitochondrial suspension in an appropriate assay buffer.
-
-
Assay Reaction :
-
The assay mixture typically contains the mitochondrial suspension, a substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt.
-
The reaction is initiated by the addition of the substrate.
-
-
Measurement of Enzyme Activity :
-
The activity of SDH is determined by measuring the rate of reduction of the electron acceptor, which results in a color change that can be monitored spectrophotometrically.
-
-
Inhibition Assay :
-
Pre-incubate the mitochondrial suspension with various concentrations of the test fungicide for a specific period.
-
Initiate the reaction by adding the substrate and measure the enzyme activity as described above.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy Testing on Plants
This assay evaluates the protective and curative activity of the fungicide under controlled environmental conditions.
-
Plant Cultivation :
-
Grow healthy, susceptible host plants to a suitable growth stage (e.g., 3-4 true leaves).
-
-
Fungicide Application :
-
Prepare different concentrations of the fungicide formulation.
-
For protective assays, apply the fungicide to the plants before inoculation with the pathogen.
-
For curative assays, apply the fungicide to the plants after inoculation with the pathogen.
-
-
Pathogen Inoculation :
-
Prepare a spore suspension of the target pathogen at a known concentration.
-
Inoculate the plants uniformly with the pathogen suspension.
-
-
Incubation and Disease Assessment :
-
Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).
-
After a defined incubation period, assess the disease severity using a rating scale (e.g., percentage of leaf area infected).
-
-
Data Analysis :
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
General experimental workflow for fungicide evaluation.
References
- 1. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. SDHI Fungicides | FRAC [frac.info]
- 5. benchchem.com [benchchem.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. fao.org [fao.org]
- 10. Biological activity of sedaxane---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluxapyroxad - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Antifungal Efficacy of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives against established antifungal agents. The following sections detail their mechanism of action, comparative in vitro activity, and the experimental protocols used for their evaluation.
Introduction to Pyrazole-Based Antifungal Agents
Pyrazole-based compounds have emerged as a significant class of fungicides in agriculture and are being explored for their potential in clinical applications. A key derivative, this compound, serves as a crucial intermediate in the synthesis of numerous potent antifungal agents.[1] These compounds primarily exert their antifungal effects by inhibiting the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[1][2][3] Disruption of this enzyme's function leads to impaired cellular respiration and energy production, ultimately resulting in fungal cell death.
Comparative In Vitro Antifungal Activity
The antifungal efficacy of this compound and its amide derivatives has been evaluated against a range of phytopathogenic fungi. The data, presented in terms of EC50 (half maximal effective concentration) and Minimum Inhibitory Concentration (MIC), are summarized below for comparison with commonly used antifungal drugs such as Fluconazole, Voriconazole, and Caspofungin.
It is important to note that the available data for this compound and its close analogs are primarily against plant pathogenic fungi. While direct comparisons of efficacy against human pathogens are limited in the reviewed literature, the data provides valuable insight into their intrinsic antifungal potential.
| Compound/Drug | Target Organism | EC50 (µg/mL) | MIC (µg/mL) |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Botryosphaeria dothidea | Significant inhibitory effect | Not Reported |
| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Botryosphaeria dothidea | Significant inhibitory effect | Not Reported |
| Pyrazole-4-carboxylic oxime ester derivative (9d) | Valsa mali | 0.053 | Not Reported |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Various phytopathogenic fungi | Higher activity than Boscalid | Not Reported |
| Reference Antifungals | |||
| Fluconazole | Candida glabrata | Not Reported | 32 |
| Voriconazole | Candida glabrata | Not Reported | 1 |
| Caspofungin | Candida spp. | Not Reported | Varies by species |
Mechanisms of Action: A Visual Comparison
The antifungal agents discussed in this guide employ distinct mechanisms to inhibit fungal growth. These pathways are visualized below using Graphviz diagrams.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Derivatives.
Caption: Inhibition of β-(1,3)-D-glucan Synthesis by Caspofungin.
Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.
Experimental Protocols
The evaluation of antifungal efficacy relies on standardized methodologies. The following section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key metric in antifungal susceptibility testing.
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial twofold dilutions of the stock solution are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Fungal isolates are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This standardized suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
Following incubation, the plates are examined visually or with a spectrophotometer for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Caption: Experimental Workflow for Broth Microdilution Assay.
Conclusion
Derivatives of this compound represent a promising class of antifungal compounds that target the fungal mitochondrial respiratory chain. While current data primarily highlights their efficacy against phytopathogenic fungi, their potent activity warrants further investigation for potential clinical applications. Comparative studies against a broader range of human fungal pathogens using standardized methods like broth microdilution are essential to fully elucidate their therapeutic potential relative to established antifungal agents like azoles and echinocandins. The distinct mechanism of action of these pyrazole derivatives could also offer advantages in combating fungal strains resistant to existing therapies.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate and its Trifluoromethyl Analogue for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate and its trifluoromethyl analogue, two key intermediates in the development of modern fungicides. By examining their physicochemical properties and biological activities, supported by experimental data and detailed protocols, this document aims to inform researchers on the nuanced differences imparted by the difluoromethyl (CHF₂) versus the trifluoromethyl (CF₃) substitution on a pyrazole scaffold.
Introduction
This compound (DFMMP) and Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are pivotal building blocks in the synthesis of a class of agrochemicals known as succinate dehydrogenase inhibitors (SDHIs).[1] These fungicides act by disrupting the mitochondrial respiratory chain in fungi, a critical pathway for energy production.[2] The choice between a difluoromethyl and a trifluoromethyl substituent can significantly influence a molecule's lipophilicity, electronic properties, and ultimately, its biological efficacy and metabolic fate. This guide delves into these differences to aid in the rational design of next-generation fungicides.
Physicochemical Properties: A Tabulated Comparison
The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate a compound's properties. The difluoromethyl and trifluoromethyl groups, while both electron-withdrawing, confer distinct characteristics to the parent molecule.
| Property | This compound | Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Key Differences & Implications |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | C₈H₉F₃N₂O₂ | The trifluoromethyl analogue has one additional fluorine atom. |
| Molecular Weight | 204.18 g/mol [3] | 222.16 g/mol [4] | The trifluoromethyl analogue is slightly heavier. |
| Melting Point | 61.0 to 65.0 °C[3] | Data not consistently available | |
| Boiling Point | 120 °C/0.75 mmHg[3] | Data not consistently available | |
| Lipophilicity (LogP) | Predicted to be lower | Predicted to be higher | The CF₃ group is significantly more lipophilic than the CHF₂ group. This can enhance membrane permeability but may also increase off-target effects and reduce aqueous solubility. |
| Electronic Effect | Strong electron-withdrawing | Very strong electron-withdrawing | The CF₃ group has a stronger inductive electron-withdrawing effect, which can influence the acidity of nearby protons and the binding affinity to the target enzyme. |
| Hydrogen Bonding | The C-H bond in the CHF₂ group can act as a weak hydrogen bond donor. | The CF₃ group is a hydrogen bond acceptor. | This difference in hydrogen bonding potential can lead to distinct interactions with the active site of the target enzyme. |
Biological Activity: Succinate Dehydrogenase Inhibition
Both this compound and its trifluoromethyl analogue are precursors to potent fungicides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II). Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.
Experimental Protocols
In Vitro Antifungal Activity Assessment: Mycelium Growth Rate Method
This method is widely used to determine the efficacy of antifungal compounds against mycelial fungi.[7]
1. Preparation of Fungal Cultures:
-
The test fungi (e.g., Botrytis cinerea, Rhizoctonia solani) are cultured on potato dextrose agar (PDA) plates.
-
The plates are incubated at 25-28°C until the mycelia cover the plate.
2. Preparation of Test Compound Solutions:
-
Stock solutions of this compound and its trifluoromethyl analogue are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made to obtain the desired test concentrations.
3. Assay Procedure:
-
The test compound solutions are mixed with molten PDA to achieve the final concentrations.
-
The amended PDA is poured into sterile Petri dishes.
-
A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each plate.
-
Plates with PDA and solvent serve as controls.
-
The plates are incubated at 25-28°C.
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
The EC₅₀ (half-maximal effective concentration) value is determined by plotting the inhibition percentage against the log of the compound concentration.
In Vitro Succinate Dehydrogenase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the SDH enzyme.
1. Preparation of Mitochondria:
-
Mitochondria are isolated from a suitable source (e.g., fungal mycelia, rat liver) by differential centrifugation.
-
The protein concentration of the mitochondrial suspension is determined.
2. Assay Buffer and Reagents:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2) containing succinate as the substrate.
-
Electron acceptors such as 2,6-dichlorophenolindophenol (DCIP) and phenazine methosulfate (PMS).
-
Test compounds dissolved in a suitable solvent.
3. Assay Procedure:
-
The reaction mixture containing the assay buffer, mitochondrial suspension, and the test compound at various concentrations is pre-incubated.
-
The reaction is initiated by the addition of the electron acceptors.
-
The reduction of DCIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm.
4. Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the inhibition percentage against the log of the compound concentration.
Conclusion
The choice between a difluoromethyl and a trifluoromethyl substituent on the pyrazole-4-carboxylate scaffold represents a critical decision in the design of novel SDHI fungicides. The trifluoromethyl analogue is expected to be more lipophilic and possess a stronger electron-withdrawing character, which can lead to enhanced potency. Conversely, the difluoromethyl analogue, while less lipophilic, has the unique ability to act as a hydrogen bond donor, potentially offering alternative binding modes and a different spectrum of activity.
Researchers and drug development professionals should consider these trade-offs in the context of their specific goals. For instance, if high membrane permeability is a primary objective, the trifluoromethyl analogue may be preferred. However, if a more nuanced interaction with the target enzyme or a different metabolic profile is desired, the difluoromethyl analogue presents a compelling alternative. The experimental protocols provided herein offer a framework for the direct comparison of these and other novel pyrazole derivatives.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 141573-95-7 | Benchchem [benchchem.com]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Pyrazole Carboxamides Against Key Crop Pests: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of pest resistance to conventional insecticides has spurred the development of novel active ingredients with unique modes of action. Among these, pyrazole carboxamides have emerged as a critically important class of pesticides, demonstrating high efficacy against a broad spectrum of crop pests, particularly lepidopteran species.[1][2] This guide provides a comparative analysis of the efficacy of various pyrazole carboxamide insecticides, supported by experimental data, to assist researchers and professionals in the agricultural sciences.
Overview of Pyrazole Carboxamides
Pyrazole carboxamides are a class of insecticides characterized by a pyrazole ring linked to a carboxamide group.[2] Many commercially successful insecticides, such as chlorantraniliprole, cyantraniliprole, and flubendiamide, belong to this group and are classified as diamide insecticides.[1][2] Their primary mode of action involves the targeting of insect ryanodine receptors (RyRs), which are crucial for calcium ion regulation in muscle cells.[1] By locking these receptors in a partially open state, pyrazole carboxamides induce an uncontrolled release of internal calcium stores, leading to rapid feeding cessation, paralysis, and eventual death of the insect pest.[1] This targeted action provides excellent selectivity, making them safer for non-target organisms, including mammals.[1]
Comparative Efficacy Data
The following table summarizes the efficacy of selected pyrazole carboxamides against various crop pests, with data compiled from multiple studies. Efficacy is presented as mortality rates at specific concentrations or as lethal concentration (LC50) values, which represent the concentration required to kill 50% of the test population.
| Compound | Target Pest | Crop | Efficacy | Reference |
| Chlorantraniliprole | Plutella xylostella (Diamondback moth) | Not specified | LC50: 0.3 mg/L | [3] |
| Mythimna separata (Oriental armyworm) | Not specified | Good activity | [3][4] | |
| Lepidopteran pests | General | Widely used, effective control | [1][5] | |
| Cyantraniliprole | Plutella xylostella (Diamondback moth) | Not specified | Similar to Chlorantraniliprole | [3] |
| Mythimna separata (Oriental armyworm) | Not specified | Similar to Chlorantraniliprole | [3] | |
| Sucking and chewing pests | Various | Broad-spectrum | [6] | |
| Flubendiamide | Lepidopteran pests | General | Widely used, effective control | [1][5] |
| Tetrachlorantraniliprole | Chilo suppressalis (Asiatic rice borer) | Not specified | Slightly higher than Chlorantraniliprole | [3] |
| Plutella xylostella (Diamondback moth) | Not specified | Similar to Chlorantraniliprole | [3] | |
| Mythimna separata (Oriental armyworm) | Not specified | Similar to Chlorantraniliprole | [3] | |
| Novel Pyrazole Derivatives (e.g., Compound 343) | Plutella xylostella (Diamondback moth) | Not specified | Potent larvicidal activity | [4] |
| Novel Pyrazole Derivatives (e.g., Compound 344) | Mythimna separata (Oriental armyworm) | Not specified | Excellent activity | [4] |
| Novel Pyrazole Derivatives (e.g., Compound 3u) | Culex pipiens pallens (Common house mosquito) | Not specified | 100% larvicidal activity at 0.25 mg/kg | [4] |
| Novel Pyrazole Derivatives (e.g., Compound 4a-14) | Aphis craccivora (Cowpea aphid) | Not specified | Excellent insecticidal activity | [7] |
| Nilaparvata lugens (Brown planthopper) | Not specified | Excellent insecticidal activity | [7] |
Experimental Protocols
The evaluation of insecticide efficacy is conducted through standardized bioassays. While specific parameters may vary, the general methodology follows a consistent framework to ensure reliable and comparable results.
General Bioassay Protocol for Insecticidal Efficacy
-
Test Organisms: A homogenous population of the target pest (e.g., third-instar larvae of Plutella xylostella) is used.
-
Insecticide Preparation: The pyrazole carboxamide compounds are dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Application Method:
-
Leaf-Dip Bioassay: Cabbage discs or rice seedlings are dipped into the insecticide solutions for a specified duration (e.g., 10-30 seconds) and then allowed to air dry.
-
Topical Application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of the insect.
-
Diet Incorporation: The insecticide is mixed into an artificial diet on which the insects are reared.
-
-
Exposure: The treated leaves/diet are placed in petri dishes or ventilated containers with a set number of test insects.
-
Control Groups: A negative control group (treated with solvent only) and a positive control group (treated with a known effective insecticide) are included in each experiment.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Data Collection: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Statistical Analysis: The obtained mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 or LD50 values.
Mode of Action: Ryanodine Receptor Modulation
The primary insecticidal mechanism of diamide pyrazole carboxamides is the modulation of insect ryanodine receptors (RyRs). The following diagram illustrates this signaling pathway.
Caption: Mode of action of pyrazole carboxamide insecticides on insect ryanodine receptors.
Experimental Workflow for Efficacy Testing
The logical flow of a typical efficacy testing experiment is outlined in the diagram below.
Caption: A generalized workflow for conducting insecticide efficacy bioassays.
Logical Relationship of Compared Diamide Insecticides
The commercial pyrazole carboxamides compared in this guide are all derivatives of a core chemical structure, with modifications leading to variations in their insecticidal spectrum and efficacy.
Caption: Structural relationships between key pyrazole carboxamide and related diamide insecticides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro COX Inhibition of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cyclooxygenase (COX) inhibitory activity of various pyrazole derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visual representations of the underlying biological pathways and assay workflows are included to facilitate a comprehensive understanding of the evaluation process.
Comparative Analysis of COX Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory concentrations (IC50) of several pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented. A higher SI value indicates greater selectivity for inhibiting COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole Derivatives | ||||
| Compound 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [1][2] |
| Compound 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [1][2] |
| Compound 5u | - | 1.79 | 74.92 | [3] |
| Compound 5s | - | 2.51 | 72.95 | [3] |
| Compound 5f | - | 1.50 | 9.56 | [4] |
| Compound 6f | - | 1.15 | 8.31 | [4] |
| Compound 2a | - | 0.01987 | - | [5][6] |
| Compound 3b | - | 0.03943 | 22.21 | [5] |
| Compound 4a | - | 0.06124 | 14.35 | [5] |
| Compound 5b (from another study) | - | 0.03873 | 17.47 | [5] |
| Compound 5e | - | 0.03914 | 13.10 | [5] |
| Compound 11 | - | 0.043-0.049 | - | [7] |
| Compound 12 | - | 0.043-0.049 | - | [7] |
| Compound 15 | - | 0.043-0.049 | - | [7] |
| Compound 4a (from another study) | - | 0.67 | 8.41 | [8] |
| Compound 4b | - | 0.58 | 10.55 | [8] |
| Reference Compounds | ||||
| Celecoxib | 5.439 ± 0.28 | 2.164 ± 0.09 | 2.51 | [1][4] |
| Celecoxib | - | 0.03556 | - | [6] |
| Celecoxib | - | 0.87 | 8.85 | [8] |
| Meloxicam | 1.879 ± 0.1 | 5.409 ± 0.23 | 0.35 | [1] |
| Indomethacin | - | - | - | [9] |
| Rofecoxib | - | - | - | [10] |
Experimental Protocols for In Vitro COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity of pyrazole derivatives is typically performed using commercially available assay kits or established in-house methods. The following is a generalized protocol based on a colorimetric inhibitor screening assay.[11]
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 enzyme (ovine)
-
COX-2 enzyme (human recombinant)
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting concentrated buffers, enzymes, and cofactors.
-
Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[11]
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[11]
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and a specific concentration of the test compound or reference inhibitor.[11]
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Colorimetric Detection: The peroxidase activity of COX is measured by monitoring the appearance of oxidized TMPD at 590 nm.[11] The rate of color development is proportional to the COX activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of 100% Initial Activity) - (Activity of Inhibitor)] / (Activity of 100% Initial Activity) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Pyrazole vs. Triazole in Drug Discovery: A Comparative Guide on Structure-Activity Relationships
In the landscape of medicinal chemistry, pyrazole and triazole stand out as privileged five-membered nitrogen-containing heterocyclic scaffolds. Their versatile physicochemical properties and ability to engage in various biological interactions have led to their incorporation into a multitude of approved drugs. This guide provides a detailed comparison of the structure-activity relationships (SAR) of pyrazole and triazole, offering insights for researchers and professionals in drug discovery and development.
Core Structural and Physicochemical Comparison
The fundamental differences in the arrangement of nitrogen atoms within the pyrazole and triazole rings bestow distinct electronic and steric properties, which in turn govern their interactions with biological targets and influence their pharmacokinetic profiles.[1][2] Pyrazole, with two adjacent nitrogen atoms, and triazole, with three nitrogen atoms (in either a 1,2,3- or 1,2,4-arrangement), exhibit different hydrogen bonding capabilities, dipole moments, and basicity.[1][2]
Table 1: Physicochemical Properties of Pyrazole and 1,2,4-Triazole Scaffolds
| Property | Pyrazole | 1,2,4-Triazole |
| Structure | A five-membered ring with two adjacent nitrogen atoms. | A five-membered ring with three nitrogen atoms. |
| Nitrogen Atoms | 2 | 3 |
| pKa | ~2.5 | ~2.2 (for 1H-1,2,4-triazole) |
| Hydrogen Bond | One donor (N-H) and one acceptor (N) site.[1] | One donor (N-H) and two acceptor (N) sites.[3] |
| Dipole Moment | Lower | Higher |
| LogP | Generally higher (more lipophilic). | Generally lower (more hydrophilic).[2] |
| Metabolic Stability | Generally considered metabolically stable.[4] | Also demonstrates good metabolic stability.[5] |
These inherent properties are critical in drug design. For instance, the additional nitrogen atom in triazole often leads to increased polarity and improved water solubility, which can be advantageous for optimizing pharmacokinetic properties.[2] Conversely, the pyrazole scaffold can serve as a bioisostere for other aromatic systems like benzene, offering a way to enhance potency and modulate lipophilicity.[1]
Structure-Activity Relationship (SAR) Insights
The choice between a pyrazole and a triazole core can significantly impact a compound's biological activity, selectivity, and overall drug-like properties.
Binding Interactions
Both pyrazoles and triazoles can participate in a variety of non-covalent interactions with protein targets, including:
-
Hydrogen Bonding: The N-H group in both scaffolds can act as a hydrogen bond donor, while the lone pairs on the nitrogen atoms act as acceptors.[1][3] The additional nitrogen in the triazole ring offers more hydrogen bond acceptor sites, potentially leading to more extensive interactions with a target.[3]
-
π-π Stacking: The aromatic nature of both rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.[6][7]
-
Hydrophobic Interactions: Substituents on the pyrazole or triazole ring can engage in hydrophobic interactions, contributing to binding affinity.
A study on phosphodiesterase type 4 (PDE4) inhibitors found that compounds containing a 1,2,4-triazole moiety exhibited higher activity than their pyrazole-attached counterparts.[6] Molecular docking results suggested that the 1,2,4-triazole moiety played a key role in forming essential hydrogen bonds and π-π stacking interactions with the PDE4B protein.[6]
Metabolic Stability and Pharmacokinetics
The metabolic stability of a drug candidate is a crucial factor in its development. Both pyrazole and triazole rings are generally considered to be metabolically robust.[4][5] However, the overall metabolic profile of a drug is highly dependent on the substituents attached to the heterocyclic core.
-
Cytochrome P450 (CYP) Interactions: Triazole-containing drugs, particularly the antifungal agents, are known to interact with CYP isoenzymes, acting as either substrates or inhibitors.[8][9][10] This can lead to significant drug-drug interactions. For example, voriconazole is an inhibitor of CYP2C9, CYP2C19, and CYP3A4.[10] While pyrazole-containing drugs also undergo metabolism, their interaction profile with CYPs can differ.
-
Pharmacokinetic Profile: The choice of the heterocyclic core influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The higher polarity of triazoles can sometimes lead to better oral bioavailability.[11][12] For example, the antifungal agent fluconazole, a triazole, has a bioavailability of over 90%.[9]
Case Studies: Pyrazole vs. Triazole in Oncology and Infectious Diseases
To illustrate the distinct roles of these scaffolds, we compare representative drugs from two major therapeutic areas.
Table 2: Comparison of Pyrazole and Triazole Drugs in Oncology
| Drug | Heterocycle | Target | Indication | Key Activity Data |
| Ruxolitinib | Pyrazole | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) |
| Anastrozole | Triazole | Aromatase | Breast Cancer | Ki: 10 nM |
Table 3: Comparison of Pyrazole and Triazole Drugs in Infectious Diseases
| Drug | Heterocycle | Target | Indication | Key Activity Data |
| Celecoxib | Pyrazole | COX-2 | Anti-inflammatory | IC50: 40 nM (COX-2) |
| Fluconazole | Triazole | Lanosterol 14α-demethylase | Fungal Infections | MIC range: 0.25-64 µg/mL for Candida spp.[13] |
Experimental Protocols
The quantitative data presented in this guide are typically generated through standardized in vitro and in vivo assays. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[14]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution series.[14]
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the kinase enzyme and incubate briefly to allow for binding.[14]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[14]
-
ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit like ADP-Glo™, which involves enzymatic steps to convert ADP to ATP and then uses a luciferase-luciferin reaction to generate a luminescent signal.[14][15]
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][16]
-
Inoculum Preparation: Grow the fungal strain in an appropriate medium. Prepare a standardized inoculum suspension and adjust its concentration to a specific range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[17]
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal drug in a 96-well microtiter plate using a standardized medium like RPMI 1640.[17]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include drug-free wells as growth controls and uninoculated wells as sterility controls.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[17]
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.[17]
Visualizing Relationships and Pathways
Diagrams created using Graphviz (DOT language) can help illustrate complex relationships in drug discovery.
Caption: Comparative physicochemical properties of pyrazole and triazole scaffolds and their influence on pharmacological outcomes.
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
Both pyrazole and triazole are invaluable scaffolds in modern drug discovery, each offering a unique set of properties. The choice between them is a strategic decision based on the specific goals of the drug design program. Pyrazoles are often employed as bioisosteres of other aromatic rings and can provide a metabolically stable core.[1][4] Triazoles, with their additional nitrogen atom, can enhance polarity and solubility, and offer different hydrogen bonding patterns.[2][3] A thorough understanding of the SAR for each scaffold, supported by robust experimental data, is essential for designing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-dose pharmacokinetics and safety of the new antifungal triazole BAL4815 after intravenous infusion and oral administration of its prodrug, BAL8557, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyrazole Carboxamide Derivatives: A Comparative Guide to Their Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of novel pyrazole carboxamide derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information is supported by experimental data from recent studies, detailed protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Comparative Biological Activity
The following tables summarize the in vitro activity of various novel pyrazole carboxamide derivatives against cancer cell lines and microbial strains. These derivatives are compared with established standard drugs to benchmark their potency.
Anticancer Activity
The anticancer potential of novel pyrazole carboxamide derivatives is frequently evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this assessment.
| Compound ID/Series | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| Series 8 (e.g., 8e) | MGC-803 (Gastric) | 1.02 ± 0.08 (Telomerase) | - | - | [1] |
| pym-5 | DNA Binding (K pym-5) | 1.06 x 10⁵ M⁻¹ | - | - | [2] |
| Compound 7a | MCF7 (Breast) | 0.304 ± 0.006 | - | - | [3] |
| Compound 5b | OVCAR3 (Ovarian) | 0.233 ± 0.001 | - | - | [3] |
| Compound 6k | HeLa (Cervical) | 0.43 | - | - | [4] |
| Compound 6k | HepG2 (Liver) | 0.67 | - | - | [4] |
| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [5] |
| Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [5] |
| Compounds 33 & 34 | Various | < 23.7 | Doxorubicin | 24.7–64.8 | [5] |
| Compound 6 | Various | 0.00006 - 0.00025 | - | - | [5] |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole carboxamide derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Compound 7e | E. coli | 0.778 ± 0.009 µM | - | - | [3] |
| Compound 7c | P. aeruginosa | 0.743 ± 0.005 µM | - | - | [3] |
| Compound 7c | C. albicans | 0.743 ± 0.005 µM | - | - | [3] |
| Series 5 (e.g., 5b, 5g) | Various Bacteria | Potent | Ampicillin, Ciprofloxacin | - | [5] |
| Compound 5a | M. tuberculosis H37Rv | High Inhibition % | Rifampicin, Isoniazid | - | [6] |
| Compounds 5b, 5c | Various Bacteria & Fungi | Potent | Ciprofloxacin, Nystatin | - | [7] |
Key Signaling Pathways and Mechanisms of Action
Novel pyrazole carboxamide derivatives exert their biological effects through various mechanisms, including the inhibition of critical cellular enzymes and interference with fundamental processes like DNA replication.
Kinase Inhibition
Many pyrazole carboxamides are designed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.
Aurora Kinases: These are crucial for cell division, and their abnormal expression can lead to cancer.[4] Certain pyrazole carboxamides selectively inhibit Aurora kinases A and B, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[4]
c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis.[8] Pyrazole derivatives have been developed as potent JNK inhibitors, showing potential for treating inflammatory diseases.[9]
Succinate Dehydrogenase (SDH): SDH is a key enzyme in both the Krebs cycle and the electron transport chain. Its inhibition can disrupt cellular respiration and energy production, a mechanism exploited in some antifungal pyrazole carboxamides.
DNA Interaction
Some pyrazole carboxamide derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription, which contributes to their anticancer effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays used in the biological evaluation of pyrazole carboxamide derivatives.
Synthesis of Pyrazole Carboxamide Derivatives (General Workflow)
1. Synthesis of Pyrazole-5-carboxylic Acid:
-
A common method involves the cyclization of a β-ketoester with a hydrazine derivative to form a pyrazole ring with an ester group at the 5-position.
-
The resulting pyrazole ester is then hydrolyzed, typically using a base like sodium hydroxide or lithium hydroxide, followed by acidification to yield the pyrazole-5-carboxylic acid.
2. Amide Formation:
-
The pyrazole-5-carboxylic acid is activated, often by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
-
The activated acid chloride is then reacted with a desired substituted amine in the presence of a base (e.g., triethylamine) to form the final pyrazole carboxamide derivative.
-
The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified using techniques such as recrystallization or column chromatography.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The pyrazole carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
-
The medium from the cells is replaced with the medium containing the test compounds, and the plate is incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[10][11]
4. Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Compound Dilutions:
-
The pyrazole carboxamide derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]
2. Inoculum Preparation:
-
The test microorganism is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
4. MIC Determination:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
1. Reagent Preparation:
-
Prepare a kinase buffer, a solution of the purified kinase, the specific substrate for the kinase, and ATP.
2. Inhibition Reaction:
-
In a microplate, the kinase is pre-incubated with various concentrations of the pyrazole carboxamide derivative.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
3. Detection of Kinase Activity:
-
The activity of the kinase is measured by detecting either the consumption of ATP or the formation of the phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate.
4. Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC₅₀ value is determined from the dose-response curve.
Conclusion
Novel pyrazole carboxamide derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, including potent anticancer and antimicrobial effects, is driven by diverse mechanisms of action such as kinase inhibition and DNA interaction. The comparative data presented in this guide highlight the efficacy of these derivatives, often surpassing that of standard therapeutic agents. The detailed experimental protocols provide a foundation for researchers to further explore and develop these promising scaffolds into next-generation therapeutics. Continued structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the pharmacological profiles of these compounds for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Pyrazole-Based Cytochrome P450 Inhibitors: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cytochrome P450 and the Rise of Pyrazole Inhibitors
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. Central to this are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 70-80% of drugs currently on the market[1]. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), altering a drug's pharmacokinetics and potentially leading to adverse effects or loss of efficacy[1][2]. Consequently, the early identification and characterization of CYP inhibition potential are critical milestones in the drug development pipeline.
The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications[3]. This five-membered heterocyclic ring, with its unique electronic and steric properties, has also been identified as a potent inhibitor of various CYP isoforms. The nitrogen atoms of the pyrazole ring can coordinate with the heme iron of the CYP active site, leading to inhibition[4]. This guide provides a comparative analysis of pyrazole-based CYP inhibitors, delving into their mechanisms of action, structure-activity relationships (SAR), and a practical guide to their experimental evaluation.
Mechanism of Action: Beyond Simple Competition
While competitive inhibition is a common mechanism for pyrazole-based CYP inhibitors, their interaction with these enzymes can be more complex. A notable example is the inhibition of CYP2E1, an enzyme involved in the metabolism of small molecular weight compounds and procarcinogens[4]. Studies have shown that many pyrazole derivatives inhibit CYP2E1 through a mixed cooperative inhibition mechanism [4].
In this model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. For certain substrates, pyrazole binding can even rescue the enzyme from substrate inhibition, creating a complex interplay of activation and inhibition[4]. This highlights the importance of detailed kinetic studies to fully elucidate the mechanism of inhibition for a given pyrazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 enzymes: a review on drug metabolizing enzyme inhibition studies in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of SDHI Fungicides: Bixafen, Fluxapyroxad, and Sedaxane
This guide provides an in-depth, objective comparison of three leading succinate dehydrogenase inhibitor (SDHI) fungicides: bixafen, fluxapyroxad, and sedaxane. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical field insights to offer a comprehensive understanding of their respective efficacies, modes of action, and resistance profiles.
Introduction to the Pyrazole-Carboxamide SDHIs
Bixafen, fluxapyroxad, and sedaxane are all members of the pyrazole-carboxamide chemical class and are classified by the Fungicide Resistance Action Committee (FRAC) as Group 7 fungicides.[1] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of the mitochondrial respiratory chain in fungi. By disrupting this pathway, these fungicides effectively halt cellular respiration and energy production, leading to the cessation of fungal growth and eventual cell death.
While sharing a common mode of action, subtle differences in their chemical structures influence their spectrum of activity, mobility within the plant, and interaction with the target enzyme, ultimately affecting their field performance and resistance profiles. Bixafen and fluxapyroxad are primarily utilized as foliar fungicides with a broad spectrum of activity in crops like cereals, while sedaxane has been specifically optimized for use as a seed treatment, providing protection against seed- and soil-borne pathogens.[2][3]
The Molecular Target: Succinate Dehydrogenase Complex
The succinate dehydrogenase enzyme is a heterotetrameric protein complex located in the inner mitochondrial membrane, composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The ubiquinone binding site, which is the target for SDHI fungicides, is formed by the SDHB, SDHC, and SDHD subunits. The binding of bixafen, fluxapyroxad, or sedaxane to this site blocks the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and disrupts the electron transport chain.
Comparative Efficacy: In Vitro and Field Performance
The efficacy of a fungicide is a critical determinant of its utility. This section presents a comparative analysis of bixafen, fluxapyroxad, and sedaxane based on laboratory bioassays and field trial data.
In Vitro Efficacy against Key Fungal Pathogens
The half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth in vitro, is a standard metric for comparing the intrinsic activity of different compounds.
| Pathogen | Fungicide | Mean EC50 (µg/mL) | Reference(s) |
| Zymoseptoria tritici | Bixafen | Varies by isolate sensitivity | [4] |
| Fluxapyroxad | Varies by isolate sensitivity | [4] | |
| Alternaria alternata | Bixafen | Not specified | [5] |
| Fluxapyroxad | 0.340 - 8.870 (for resistant isolates) | [5] | |
| Botrytis cinerea | Bixafen | Low resistance for N230I mutants | [6] |
| Fluxapyroxad | Moderately resistant for N230I mutants | [6] | |
| Rhizoctonia solani | Sedaxane | High level of activity | [2] |
| Ustilago nuda | Sedaxane | High level of activity | [1][2] |
| Fusarium spp. | Sedaxane | Labeled for control | [7] |
Field Efficacy in Cereals
Field trials provide a more realistic assessment of fungicide performance under real-world conditions, taking into account factors such as environmental conditions, disease pressure, and crop physiology. A comprehensive study across multiple European countries from 2019 to 2021 provided a direct comparison of bixafen and fluxapyroxad for the control of Septoria tritici blotch (STB) in wheat.
| Fungicide | Overall Efficacy against STB | Geographic Variation | Reference(s) |
| Bixafen | Generally effective, but performance can be impacted by resistance. | Lower efficacy in regions with prevalent SDH-C mutations (e.g., UK, Ireland). | [4] |
| Fluxapyroxad | Provided the best overall efficacy against STB among the tested SDHIs. | Maintained higher efficacy in regions with resistance issues compared to other SDHIs. | [4] |
| Sedaxane | Not applicable (used as a seed treatment). | Not applicable. |
Note: Sedaxane is not used as a foliar spray for the control of diseases like Septoria tritici blotch.
As a seed treatment, sedaxane has demonstrated excellent efficacy against seed- and soil-borne diseases. In field trials, it has been shown to effectively control Rhizoctonia spp., leading to increased yields compared to untreated controls.[2] Furthermore, studies have indicated that sedaxane can enhance root development and seedling establishment even in the absence of disease pressure, suggesting a potential biostimulant effect.[8][9]
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections outline representative methodologies for in vitro and field-based fungicide evaluations.
In Vitro Mycelial Growth Inhibition Assay
This laboratory-based assay is fundamental for determining the EC50 values of fungicides.
Step-by-Step Methodology:
-
Isolate Preparation: Culture the fungal pathogen on a suitable nutrient medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.
-
Fungicide Stock Solutions: Prepare stock solutions of the technical-grade active ingredients of bixafen, fluxapyroxad, and sedaxane in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Fungicide-Amended Media: Create a series of dilutions for each fungicide and incorporate them into molten PDA to achieve a range of final concentrations. A control medium with only the solvent should also be prepared.
-
Inoculation: Place agar plugs of a standardized diameter, taken from the actively growing margin of the fungal cultures, onto the center of the fungicide-amended and control PDA plates.
-
Incubation: Incubate the plates at a controlled temperature and light cycle optimal for the specific fungus until the mycelial growth in the control plates nears the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 values by regressing the probit of the mean percentage of inhibition against the log10 of the fungicide concentration.
Standardized Cereal Fungicide Field Trial
Field trials are crucial for evaluating fungicide performance under agricultural conditions. The following is a generalized protocol based on industry standards.
Key Methodological Considerations:
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications to account for field variability.
-
Treatments: Include an untreated control to establish a baseline for disease pressure and fungicide efficacy.
-
Application: Apply fungicides at recommended label rates and timings, corresponding to specific crop growth stages (e.g., flag leaf emergence for foliar diseases in wheat).[10]
-
Assessments: Conduct regular disease assessments throughout the growing season, quantifying disease severity and incidence.
-
Data Collection: At the end of the season, harvest the plots and collect yield and grain quality data.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[2]
Spectrum of Activity
While all three fungicides are SDHIs, their spectrum of activity shows some differentiation, largely driven by their intended use patterns.
| Fungicide | Primary Use | Key Target Pathogens | Reference(s) |
| Bixafen | Foliar Fungicide (Cereals) | Septoria tritici, Rusts (Puccinia spp.), Rhynchosporium secalis | [3] |
| Fluxapyroxad | Foliar Fungicide (Broad Crop Range) | Septoria tritici, Rusts (Puccinia spp.), Powdery Mildews, Alternaria spp. | [3] |
| Sedaxane | Seed Treatment | Rhizoctonia spp., Ustilago nuda (Loose Smut), Tilletia caries (Common Bunt), Monographella nivalis, Pyrenophora graminea | [1][2][11] |
Resistance Mechanisms and Management
The development of resistance is a significant threat to the long-term efficacy of single-site inhibitors like SDHIs. Resistance to this class of fungicides is primarily conferred by mutations in the genes encoding the SDH enzyme subunits.
Molecular Basis of Resistance
Mutations in the SdhB, SdhC, and SdhD genes can alter the amino acid sequence of the respective protein subunits, leading to a reduced binding affinity of the fungicide to its target site.[10] The specific mutation and its location can influence the level of resistance and the cross-resistance profile to different SDHI fungicides.
Cross-Resistance Profiles
Cross-resistance, where resistance to one fungicide confers resistance to another, is a major concern within the SDHI class. Bixafen, fluxapyroxad, and sedaxane, all being pyrazole-carboxamides, are generally considered to be in the same cross-resistance group.[1] However, the impact of specific mutations can vary between different SDHI molecules.
-
SdhB mutations: Certain mutations, such as P225F, can confer broad resistance to multiple SDHIs.[6] In contrast, mutations like H272R/Y may result in resistance to some SDHIs (e.g., boscalid) while maintaining sensitivity or even hypersensitivity to others, including bixafen and fluxapyroxad.[6]
-
SdhC mutations: Mutations in this subunit, such as H134R in Alternaria alternata, have been shown to reduce the sensitivity to fluxapyroxad.[5] The prevalence of specific SdhC mutations has been linked to reduced field performance of SDHIs in Europe.[4]
-
SdhD mutations: While less common, mutations in the SdhD subunit can also contribute to SDHI resistance.
The complex nature of cross-resistance necessitates careful monitoring of pathogen populations and the strategic use of fungicides with different modes of action to mitigate the selection pressure for resistant strains.
Summary and Conclusions
Bixafen, fluxapyroxad, and sedaxane are highly effective SDHI fungicides that play crucial roles in modern disease management programs. Their selection and use should be guided by a thorough understanding of their respective strengths and limitations.
-
Bixafen is a reliable foliar fungicide for cereals, offering good control of key diseases like Septoria leaf blotch and rusts.
-
Fluxapyroxad demonstrates a broader spectrum of activity and has shown robust field performance, even in regions with emerging SDHI resistance, making it a valuable tool for resistance management.
-
Sedaxane is a specialist seed treatment that provides excellent protection against a range of seed- and soil-borne pathogens, while also offering potential benefits to root health and crop establishment.
For researchers and drug development professionals, the key takeaway is that while these three compounds share a common mode of action, they are not interchangeable. Their distinct chemical properties lead to differences in efficacy against specific pathogens, their behavior in the plant, and their resilience to resistance development. Future research should focus on direct, head-to-head comparative studies across a wider range of pathogens and environments to further refine our understanding of these important agricultural tools. The principles of sound resistance management, including the use of mixtures and alternation with different modes of action, remain paramount to preserving the long-term utility of the entire SDHI class of fungicides.
References
- 1. scispace.com [scispace.com]
- 2. Biological activity of sedaxane---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. SDH mutations confer complex cross-resistance patterns to SDHIs in Corynespora cassiicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Differential Effect of SdhB Gene Mutations on the Sensitivity to SDHI Fungicides in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syngenta.co.uk [syngenta.co.uk]
- 8. aafarmer.co.uk [aafarmer.co.uk]
- 9. Frontiers | Early morpho-physiological response of oilseed rape under seed applied Sedaxane fungicide and Rhizoctonia solani pressure [frontiersin.org]
- 10. Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. syngentaseedcare.com [syngentaseedcare.com]
Pyrazole Derivatives Emerge as Potent Antifungals, Outperforming Boscalid in Key Studies
A new wave of pyrazole-based compounds is demonstrating significant promise in the fight against agricultural fungal pathogens, with several derivatives exhibiting superior antifungal activity compared to the widely used commercial fungicide, boscalid. These findings, supported by extensive experimental data, highlight the potential of pyrazole derivatives as next-generation succinate dehydrogenase inhibitors (SDHIs) for crop protection.
Recent research has focused on the design and synthesis of novel pyrazole derivatives, primarily pyrazole-4-carboxamides, targeting the fungal succinate dehydrogenase (SDH) enzyme. This enzyme plays a crucial role in the mitochondrial electron transport chain, and its inhibition effectively disrupts fungal respiration and energy production. Boscalid, a well-established SDHI fungicide, also targets this enzyme. However, the emergence of resistant fungal strains necessitates the development of new and more effective active ingredients.
Comparative Antifungal Performance
Numerous studies have quantitatively assessed the antifungal efficacy of new pyrazole derivatives against a range of plant pathogenic fungi, often using boscalid as a positive control. The results, summarized in the table below, indicate that several novel compounds exhibit significantly lower EC50 (half maximal effective concentration) values, signifying higher potency.
| Fungal Strain | Pyrazole Derivative | EC50 (µg/mL) | Boscalid EC50 (µg/mL) | Reference |
| Valsa mali | Compound 6i | 0.00177 | 0.00919 | [1][2] |
| Valsa mali | Compound 19i | 0.00197 | 0.00919 | [1][2] |
| Valsa mali | Compound G22 | 0.48 | 2.80 | [3] |
| Rhizoctonia solani | Compound 7d | 0.046 | 0.741 | [4] |
| Rhizoctonia solani | Compound 12b | 0.046 | 0.741 | [4] |
| Rhizoctonia solani | Compound E1 | 1.1 | 2.2 | [5][6] |
| Rhizoctonia solani | Compound 23i | 3.79 | - | [1][2] |
| Rhizoctonia solani | Compound 7ai | 0.37 | - | [7][8] |
| Alternaria solani | Compound B35 | 11.14 | 15.31 | [9] |
For instance, against Valsa mali, a fungus causing apple tree canker, compounds 6i and 19i demonstrated EC50 values of 1.77 mg/L and 1.97 mg/L respectively, which are considerably lower than that of boscalid (9.19 mg/L)[1][2]. Similarly, against Rhizoctonia solani, the causative agent of rice sheath blight, compounds 7d and 12b were found to be outstandingly potent with an EC50 value of 0.046 µg/mL, far superior to boscalid's 0.741 µg/mL[4]. Another study showed compound E1 to be more effective against R. solani than boscalid, with EC50 values of 1.1 µg/mL and 2.2 µg/mL, respectively[5][6].
Mechanism of Action: Targeting Succinate Dehydrogenase
Both boscalid and the novel pyrazole derivatives share a common mechanism of action: the inhibition of the succinate dehydrogenase (SDH) enzyme complex (also known as Complex II) in the fungal mitochondrial respiratory chain.[10][11][12][13] By binding to the SDH enzyme, these compounds block the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.[14]
Molecular docking studies have revealed that these pyrazole derivatives fit into the same binding pocket of the SDH enzyme as boscalid.[1][2][4] However, some derivatives, like compound E1 , are predicted to form a greater number of hydrogen bonds with the enzyme, which may account for their superior inhibitory activity.[5] Enzyme inhibition assays have confirmed this, with some pyrazole derivatives showing significantly lower IC50 (half maximal inhibitory concentration) values for SDH activity compared to boscalid. For example, compound 7d exhibited an IC50 of 3.293 µM for SDH inhibition, approximately twice as effective as boscalid (IC50 = 7.507 µM)[4]. Similarly, compound E1 had a superior IC50 of 3.3 µM compared to boscalid's 7.9 µM[5][6].
Caption: Mechanism of action of Boscalid and Pyrazole Derivatives.
Experimental Protocols
The evaluation of the antifungal activity of pyrazole derivatives and boscalid typically involves standardized in vitro and in vivo assays.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
-
Fungal Strains and Culture: The target pathogenic fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), at a specific temperature (e.g., 25°C) in the dark.
-
Preparation of Test Solutions: The synthesized pyrazole derivatives and boscalid are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted with sterile distilled water containing a surfactant (e.g., Tween 80) to achieve a series of gradient concentrations.
-
Mycelial Disc Preparation: Mycelial discs (typically 5 mm in diameter) are cut from the edge of an actively growing fungal colony.
-
Inoculation and Incubation: The prepared test solutions are mixed with the molten PDA medium and poured into Petri dishes. A mycelial disc is then placed at the center of each plate. The plates are incubated at the optimal temperature for the specific fungus.
-
Data Collection and Analysis: The diameter of the fungal colony is measured after a defined incubation period (e.g., 48-72 hours). The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control group (treated with solvent only) and T is the colony diameter of the treated group. The EC50 value is then determined by probit analysis.
Succinate Dehydrogenase (SDH) Enzyme Activity Assay
-
Mitochondria Extraction: Fungal mycelia are harvested, ground in liquid nitrogen, and then homogenized in an extraction buffer to isolate the mitochondria through differential centrifugation.
-
Enzyme Reaction: The SDH activity is measured spectrophotometrically. The reaction mixture typically contains the mitochondrial suspension, a buffer solution, succinate (the substrate), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS) coupled with a tetrazolium salt (e.g., MTT).
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of the pyrazole derivatives or boscalid.
-
Data Analysis: The rate of reduction of the electron acceptor, which correlates with SDH activity, is monitored by measuring the change in absorbance at a specific wavelength. The IC50 value is calculated from the dose-response curve.
Caption: General experimental workflow for antifungal evaluation.
Conclusion
The presented data strongly indicates that novel pyrazole derivatives represent a highly promising class of fungicides. Their superior performance against several key fungal pathogens, coupled with a well-defined mechanism of action similar to that of boscalid, positions them as strong candidates for the development of new and more effective crop protection solutions. Further in vivo studies and field trials will be crucial to fully assess their potential in agricultural settings and to address the ongoing challenge of fungicide resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Semantic Scholar [semanticscholar.org]
- 9. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boscalid fungicide uses [cnagrochem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 14. gcirc.org [gcirc.org]
Cross-Reactivity of Pyrazole-Based Agrochemicals: A Comparative Guide for Researchers
A detailed examination of the off-target interactions of widely used pyrazole-based insecticides, fungicides, and herbicides reveals varying degrees of selectivity, with significant implications for non-target organisms. This guide provides a comparative analysis of their cross-reactivity, supported by quantitative data and detailed experimental protocols to aid researchers in drug development and toxicology studies.
The pyrazole chemical scaffold is a cornerstone in the agrochemical industry, forming the basis for a wide range of potent insecticides, fungicides, and herbicides. While engineered for high efficacy against specific pests, the potential for these compounds to interact with unintended biological targets in non-target species is a critical area of study. Understanding this cross-reactivity is paramount for predicting environmental impact and ensuring the safety of novel chemical entities.
Insecticides: The Case of Fipronil
Fipronil, a broad-spectrum phenylpyrazole insecticide, primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to neuronal hyperexcitation and death.[1][2] Its selectivity stems from a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.
Table 1: Comparative Binding Affinity of Fipronil for Insect and Mammalian GABA Receptors
| Organism | Receptor Source | IC50 (nM) | Fold Selectivity (Mammal/Insect) | Reference |
| American Cockroach | Thoracic Ganglia Neurons | 28 - 30 | - | [3][4] |
| Housefly | Head Membranes | 4 | - | [5] |
| Rat | Brain Membranes | 1600 | ~53 - 59 | [3][4] |
| Human | Recombinant GABAa Receptors | 2169 | ~542 | [5] |
IC50: The half-maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process by 50%. A lower IC50 value corresponds to a higher binding affinity.
The data clearly demonstrates fipronil's preferential binding to insect GABA receptors, with selectivity ratios ranging from approximately 53-fold to over 500-fold depending on the species and receptor subtype being compared.[3][4][5] This differential affinity is a key factor in its selective toxicity. However, it is important to note that fipronil also interacts with glutamate-activated chloride channels (GluCls) in invertebrates, a target absent in mammals, further contributing to its insect-specific activity.[3]
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds, which include bixafen, fluxapyroxad, and pyraclostrobin, function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi, thereby blocking ATP production. While highly effective against fungal pathogens, concerns have been raised about their potential to inhibit SDH in non-target organisms due to the highly conserved nature of this enzyme across different species.
Herbicides: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
Pyrazole-based herbicides such as pyrasulfotole and topramezone target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death. HPPD is also present in mammals, where it is involved in tyrosine catabolism.
The herbicidal metabolite of pyrazolate and pyrazoxyfen has been shown to inhibit plant HPPD with an IC50 value of 13 nM.[7] While these herbicides are designed to be selective for plants, the potential for cross-reactivity with mammalian HPPD exists. The basis for selectivity is thought to lie in differences in the enzyme's active site and metabolic pathways between plants and mammals.[8] However, comprehensive quantitative data comparing the inhibitory activity of pyrazole-based HPPD inhibitors on plant versus a range of non-target animal HPPD enzymes is limited.
Experimental Protocols
To facilitate further research into the cross-reactivity of pyrazole-based agrochemicals, detailed protocols for key experimental assays are provided below.
Competitive Radioligand Binding Assay for GABA Receptors
This assay is used to determine the binding affinity of a test compound (e.g., fipronil) to GABA receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain for mammalian receptors or insect heads/ganglia for insect receptors) in a suitable buffer (e.g., 0.32 M sucrose).[9]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA.[10]
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.[1]
2. Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]muscimol or [3H]GABA) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.[1][9]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled GABA).[1]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.[1]
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve, which can then be used to calculate the inhibition constant (Ki).
Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.
1. Sample Preparation (Isolated Mitochondria):
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.[11]
-
Homogenize the tissue or cells in an ice-cold isolation buffer.
-
Perform a series of low and high-speed centrifugation steps to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable assay buffer.
2. Enzyme Assay:
-
In a 96-well plate, add the isolated mitochondria or cell/tissue homogenate.
-
Prepare a reaction mix containing a suitable buffer, the SDH substrate (succinate), and a colorimetric probe (e.g., 2,6-dichlorophenolindophenol - DCIP).[12]
-
Add the test compound (SDHI) at various concentrations to the sample wells.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCIP) in a kinetic mode.[11]
3. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Plot the percentage of SDH activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
This assay measures the activity of HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP), or the formation of its product, homogentisate (HGA).
1. Enzyme Preparation (Recombinant HPPD):
-
Express the HPPD enzyme from the target organism (e.g., plant or mammal) in a suitable expression system (e.g., E. coli).[13]
-
Purify the recombinant enzyme using standard chromatography techniques.
2. Enzyme Assay:
-
The assay can be performed by monitoring either oxygen consumption or product formation.[13]
-
For the oxygen consumption method, use an oxygen electrode to measure the rate of oxygen depletion in a reaction mixture containing the purified HPPD, its substrate HPP, and co-factors in a suitable buffer.
-
For the product formation method, incubate the enzyme with HPP and then stop the reaction. Analyze the formation of HGA using High-Performance Liquid Chromatography (HPLC).[13]
-
To determine the inhibitory effect of a compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of HPPD activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by fipronil and a generalized workflow for assessing agrochemical cross-reactivity.
Caption: Signaling pathway of GABA-A receptor and its inhibition by Fipronil.
Caption: General workflow for assessing agrochemical cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pyrazole and Triazole Analogs in Molecular Docking Studies
A deep dive into the comparative molecular docking performance of pyrazole and triazole analogs reveals nuanced differences in their binding affinities and inhibitory potential against key biological targets. This guide provides an objective comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The five-membered nitrogen-containing heterocyclic compounds, pyrazole and triazole, are prominent scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique structural and electronic properties allow them to interact with a wide array of biological macromolecules. This comparison guide synthesizes findings from multiple in silico docking studies to provide a clearer picture of their relative strengths and weaknesses as pharmacophores.
Quantitative Docking Performance: A Comparative Overview
The following tables summarize key quantitative data from various comparative docking studies of pyrazole and triazole analogs against prominent protein targets implicated in cancer and infectious diseases. It is important to note that docking scores and binding energies can vary based on the specific software, force fields, and parameters used in each study.
Table 1: Comparative Docking Scores of Pyrazole and Triazole Analogs Against Protein Kinases
| Protein Target | Analog Class | Compound Example | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| VEGFR-2 | Pyrazole | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Cys919, Asp1046, Glu885 | [1] |
| VEGFR-2 | Triazole Hybrid | Quinolone-Triazole Hybrid | -8.9 | Not Specified | [2] |
| EGFR | Pyrazole | Pyrazole Derivative F4 | -10.9 | Met769, Thr766 | [3] |
| EGFR | Pyrazole-Triazole Hybrid | 1,2,3-Triazolyl Pyrazole Derivative | Not Specified (Good Affinity) | Not Specified | [4] |
| CDK2 | Pyrazole | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Not Specified | [1] |
| Aurora A | Pyrazole | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not Specified | [1] |
Table 2: Comparative Anticancer Activity (IC50) of Pyrazole and Triazole Analogs
| Cell Line | Analog Class | Compound Example | IC50 (µM) | Reference |
| HCT-116 (Colon) | Pyridopyrazolo-triazine | Compound 5a | 9.50 | [5] |
| HCT-116 (Colon) | Pyridopyrazolo-triazole | Triazole 11 | 7.71 | [5] |
| MCF-7 (Breast) | Pyridopyrazolo-triazine | Compound 5a | 3.89 | [5] |
| MCF-7 (Breast) | Pyrazole-Triazole Hybrid | Compound 10i | 0.22 | [6] |
| A-549 (Lung) | Pyridine-Pyrazole Analog | Compound 4b | 0.00803 | [7] |
Experimental Protocols: A Methodological Blueprint
The following section details a generalized protocol for comparative molecular docking studies, synthesized from various research articles. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.[8][9][10]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the pyrazole and triazole analogs are sketched using chemical drawing software (e.g., ChemDraw) and optimized to their lowest energy conformation using computational chemistry software (e.g., Chem3D). The final structures are saved in a suitable format like PDB.
-
Protein Preparation: The X-ray crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges (e.g., Kollman charges) using tools like AutoDockTools. The prepared protein is saved in PDBQT format.
2. Molecular Docking Simulation:
-
Software: Molecular docking is performed using widely accepted software such as AutoDock Vina, Glide, or PyRx.[3]
-
Grid Box Generation: A grid box is defined around the active site of the protein, typically determined by the position of a co-crystallized native ligand. The dimensions of the grid box are set to encompass the entire binding pocket.
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm, is commonly employed for the conformational search of the ligand within the active site.
-
Docking Runs: Multiple docking runs (e.g., 10-50) are performed for each ligand to ensure a thorough search of the conformational space.
3. Analysis of Docking Results:
-
Binding Energy Calculation: The docking software calculates the binding energy (or docking score) for each generated pose, typically in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: The interactions between the docked ligands and the protein are visualized and analyzed using software like Discovery Studio Visualizer. This analysis focuses on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
-
Validation: The docking protocol is often validated by redocking the native ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[10]
Visualizing the Molecular Landscape
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for comparative molecular docking studies.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and both pyrazole and triazole derivatives have been investigated as potential inhibitors.[3][4]
Caption: A simplified diagram of the EGFR signaling pathway.[11]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical target in oncology, and pyrazole analogs have shown significant inhibitory potential.[1]
Caption: A simplified representation of the VEGFR-2 signaling cascade.[6][12][13]
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Senior Application Scientist's Guide to QSAR Modeling of Pyrazole Fungicides: A Comparative Analysis
For: Researchers, scientists, and drug development professionals in agrochemistry and mycology.
Introduction: The Imperative for Rational Fungicide Design
Pyrazole fungicides represent a cornerstone in modern crop protection, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1][2] The relentless emergence of fungicide resistance, however, necessitates a continuous pipeline of novel, effective, and structurally diverse pyrazole derivatives.[1] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool in this endeavor, offering a predictive framework to correlate the chemical structure of these compounds with their fungicidal activity.[3][4] This guide provides a comparative analysis of prominent QSAR modeling techniques applied to pyrazole fungicides, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation fungal control agents.
The Biological Target: Succinate Dehydrogenase (SDH)
The fungicidal action of most contemporary pyrazole carboxamides is rooted in their ability to inhibit succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[5][6] By blocking the ubiquinone-binding site of the SDH complex, these fungicides disrupt fungal respiration, leading to cellular energy depletion and eventual cell death.[2] Understanding this mechanism is paramount for interpreting QSAR models and designing new molecules that can effectively interact with the target site.
Comparative Analysis of QSAR Modeling Methodologies
The two primary schools of QSAR modeling applied to pyrazole fungicides are the traditional 3D-QSAR approaches, such as CoMFA and CoMSIA, and the more recent machine learning-driven methods. Each offers unique advantages and insights into the structure-activity landscape.
Three-Dimensional QSAR (3D-QSAR): CoMFA and CoMSIA
3D-QSAR methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a quantitative relationship with their biological activities.[7][8]
-
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom at various grid points.[9][10] The resulting fields are then correlated with the biological activity using partial least squares (PLS) analysis.[11]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the principles of CoMFA by incorporating additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[9][12] This often provides a more nuanced understanding of the molecular features driving activity.
| QSAR Model | Target Fungus | No. of Compounds | q² | r² | RMSE | Key Findings | Reference |
| CoMFA | Botrytis cinerea | 34 | 0.578 | 0.850 | N/A | Steric and electrostatic fields are significant contributors to antifungal activity. | [13] |
| CoMSIA | Rhizoctonia solani | 22 | 0.903 | 0.998 | 0.042 | The electrostatic field has the highest contribution, followed by the hydrophobic field. | [11] |
| Topomer CoMFA | Various Phytopathogenic Fungi | N/A | N/A | N/A | N/A | Large steric hindrance and electronegative groups on the 5-position of the pyrazole ring are important for activity. | [5] |
-
q² (Cross-validated r²): A measure of the predictive ability of the model.[14][15]
-
r² (Non-cross-validated r²): A measure of how well the model fits the training data.[13][14]
-
RMSE (Root Mean Square Error): The standard deviation of the residuals, indicating the average prediction error.[13][16][17]
Machine Learning-Driven QSAR
More recently, machine learning (ML) algorithms have been employed to develop robust QSAR models, capable of handling complex, non-linear relationships between molecular descriptors and fungicidal activity.[12][18]
-
Common Algorithms: Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are frequently used.[18][19]
-
Molecular Descriptors: These models utilize a wide range of calculated properties, including topological, electronic, and physicochemical descriptors.[19][20]
| QSAR Model | Fungicide Class | No. of Compounds | r² (training) | q² (cross-validation) | r² (test) | Key Findings | Reference |
| MLR | Pyrazole Carboxamides | 29 | 0.8911 | 0.793 | 0.9908 | Electronic descriptors (HOMO) and partial charges on specific atoms are influential. | [21] |
| ANN | Fungicide Mixtures | 50 | 0.91 | 0.81 | 0.845 | ANN model showed slightly better predictability than SVM. | [6] |
| SVM | Fungicide Mixtures | 50 | 0.91 | 0.78 | 0.77 | Both ML-based models demonstrated better predictive performance than MLR. | [6] |
Experimental Data: A Snapshot of Pyrazole Fungicide Activity
The following table presents a selection of pyrazole derivatives and their experimentally determined antifungal activities, which serve as the foundation for QSAR model development.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Vk | Gibberella zeae | Higher than Boscalid | [1] |
| 9m | Various Phytopathogenic Fungi | Higher than Boscalid | [5] |
| 7ai | Rhizoctonia solani | 0.37 | [22] |
| 6w | Rhizoctonia solani | 0.27 | [6] |
| 6c | Fusarium graminearum | 1.94 | [6] |
| 6f | Botrytis cinerea | 1.93 | [6] |
| B5 | Rhizoctonia solani | 0.002 | [22] |
| 7y | Rhizoctonia solani | 0.47 | [11] |
Experimental Protocol: A Step-by-Step Workflow for 3D-QSAR Modeling
This protocol outlines a representative workflow for developing a 3D-QSAR model, specifically using the CoMFA/CoMSIA approach.
I. Data Set Preparation
-
Compound Selection: Curate a dataset of pyrazole derivatives with a wide and uniform distribution of biological activities (e.g., EC₅₀ values) against a specific fungal pathogen.[9][23]
-
Data Transformation: Convert the biological activity data to a logarithmic scale (e.g., pEC₅₀ = -log(EC₅₀)) to ensure a more linear relationship with the descriptors.[9]
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[11][24]
II. Molecular Modeling and Alignment
-
3D Structure Generation: Generate the 3D structures of all compounds using a molecular modeling software package.
-
Conformational Analysis: For flexible molecules, perform a conformational search to identify the low-energy conformer, which is presumed to be the bioactive conformation.
-
Structural Alignment: Superimpose all molecules in the dataset based on a common scaffold. This is a critical step for 3D-QSAR, as it ensures that the calculated fields are comparable across different molecules.[8]
III. CoMFA and CoMSIA Field Calculation
-
Grid Box Generation: Define a 3D grid box that encompasses the aligned molecules.
-
Field Calculation:
-
CoMFA: Calculate the steric and electrostatic interaction energies between a probe atom (e.g., an sp³ carbon with a +1 charge) and each molecule at every grid point.[7]
-
CoMSIA: Calculate the similarity indices for steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[9]
-
IV. Statistical Analysis and Model Validation
-
Partial Least Squares (PLS) Analysis: Use PLS to correlate the CoMFA/CoMSIA fields (independent variables) with the biological activity (dependent variable).[11]
-
Cross-Validation: Perform a leave-one-out (LOO) or leave-n-out (LNO) cross-validation to assess the internal predictive ability of the model and determine the optimal number of components. The cross-validated correlation coefficient (q²) is the key metric here.[14]
-
Non-Cross-Validated Analysis: Calculate the non-cross-validated correlation coefficient (r²) to evaluate the model's goodness of fit to the training data.[14]
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability is assessed by the predictive r² value.
V. Visualization and Interpretation
-
Contour Map Generation: Visualize the results as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease fungicidal activity.[10]
-
CoMFA: Green contours typically indicate regions where steric bulk is favorable, while yellow contours indicate unfavorable steric bulk. Blue contours represent areas where positive charge is favored, and red contours indicate regions where negative charge is favored.
-
CoMSIA: Similar color-coding is used for the different fields (e.g., yellow for favorable hydrophobicity, white for unfavorable).
-
Visualizing the QSAR Workflow
Caption: A generalized workflow for 3D-QSAR modeling of pyrazole fungicides.
Logical Relationships in QSAR Model Selection
Caption: Decision logic for selecting an appropriate QSAR modeling approach.
Conclusion and Future Directions
Both 3D-QSAR and machine learning-based approaches have proven to be powerful tools in the rational design of novel pyrazole fungicides. 3D-QSAR methods like CoMFA and CoMSIA excel at providing interpretable, 3D visualizations of the structure-activity landscape, which can directly guide the optimization of lead compounds. On the other hand, machine learning models offer the flexibility to handle larger and more diverse datasets and capture complex, non-linear relationships that may be missed by traditional methods.
The future of QSAR modeling in this field likely lies in the integration of these approaches. Hybrid models that leverage the strengths of both methodologies, combined with an ever-expanding arsenal of molecular descriptors and machine learning algorithms, will undoubtedly accelerate the discovery of the next generation of pyrazole fungicides, helping to ensure global food security in the face of evolving fungal threats.
References
- 1. Synthesis, Antifungal Activity and QSAR of Novel Pyrazole Amides as Succinate Dehydrogenase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. 3D-QSAR model-oriented optimization of Pyrazole β-Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eu-opensci.org [eu-opensci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D-QSAR - Drug Design Org [drugdesign.org]
- 8. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]
- 9. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3d qsar | PPTX [slideshare.net]
- 11. optibrium.com [optibrium.com]
- 12. youtube.com [youtube.com]
- 13. Beware of R2: simple, unambiguous assessment of the prediction accuracy of QSAR and QSPR models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. datacamp.com [datacamp.com]
- 17. farshadabdulazeez.medium.com [farshadabdulazeez.medium.com]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 22. 3D-QSAR-Guided Molecule Design and Protein-Ligand Interaction Studies for Discovery of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neovarsity.org [neovarsity.org]
- 24. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
For Immediate Release – In the fast-paced environment of scientific discovery, the safe handling and disposal of specialized chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, a key compound in modern research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of our environment.
This guide is intended for researchers, scientists, and drug development professionals. By providing clear, actionable steps, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be used in conjunction with goggles.[4]
-
Hand Protection: Wear nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn.[5]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation.[2][6]
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[2][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental safety. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8][9]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[5]
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same designated solid waste container.[4][5]
-
Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. As this is a fluorinated organic compound, it should be disposed of in a "Halogenated Organic Waste" container.[6][9]
2. Containerization and Labeling:
-
All waste containers must be in good condition, with secure, leak-proof closures.[10]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also include the date when the waste was first added to the container.[9]
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[5][8] This area must be well-ventilated and away from incompatible materials.[4]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.[10]
-
Laboratories must adhere to institutional and regulatory limits on the volume of hazardous waste stored, typically not to exceed 55 gallons.[11]
4. Professional Disposal:
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[5]
-
The recommended method of disposal for this type of compound is high-temperature incineration.[5][7]
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[5]
Quantitative Data Summary
For a quick reference, the following table summarizes key information based on available safety data.
| Parameter | Finding | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2][3] |
| Skin Irritation | Causes skin irritation. | [1][2][3] |
| Eye Irritation | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2][3] |
| Disposal Method | High-temperature incineration by a licensed facility. | [5][7] |
Experimental Workflow for Disposal
To visualize the procedural flow of proper disposal, the following diagram outlines the necessary steps from initial handling to final disposal.
By following these detailed procedures, your laboratory can maintain a safe working environment and ensure compliance with all relevant regulations. For further questions, always consult your institution's Environmental Health and Safety department.
References
- 1. biosynth.com [biosynth.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This guide provides immediate, essential safety protocols and logistical procedures for handling Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 141573-95-7) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful and an irritant.
GHS Hazard Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Acute Toxicity, Dermal | - | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[5]
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[5][6] | To protect eyes from splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). It is advisable to double-glove.[5][7][8] Always inspect gloves for degradation before use. | To prevent skin contact, as the substance is harmful and causes skin irritation. |
| Body Protection | A flame-resistant lab coat must be worn at all times. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit is recommended.[5][6] | To protect the body from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[6] | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this specific chemical before commencing any work.[5]
-
Work Area: All manipulations of the solid compound and its solutions should be carried out in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1] Contaminated work clothes should be laundered separately before reuse.[1]
-
Spill Management:
-
Small Spills: In case of a small spill, alert others in the vicinity and restrict access.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material.[5] Collect the absorbed material into a sealed, labeled container for proper waste disposal.[5]
-
Large Spills: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) office immediately.
-
Storage Plan:
-
Containers: Keep containers tightly sealed when not in use.[2] Ensure all containers are clearly labeled with the chemical name and associated hazards.[5]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The storage area should be a designated and locked chemical storage cabinet.[2]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed container designated for solid chemical waste.[9]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[9] Do not mix with other incompatible waste streams.[9]
-
-
Container Management: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[10] The container must be labeled with "Hazardous Waste" and a list of its contents.[10]
-
Professional Disposal: The primary and recommended method for disposal is through a licensed chemical waste disposal service.[9] Contact your institution's EHS office to arrange for pickup and disposal in accordance with all applicable local, state, and federal regulations.[9]
-
Prohibition: NEVER dispose of this chemical down the drain or in regular trash.
Emergency First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, get medical help immediately.[2] Rinse mouth with water.[2] Do not induce vomiting. |
| Skin Contact | If on skin, wash with plenty of water.[2] Take off contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical help.[2] |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, get medical help.[2] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Get medical help. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
